Product packaging for Boc-Cys(Dpm)-OH(Cat. No.:CAS No. 21947-97-7)

Boc-Cys(Dpm)-OH

Cat. No.: B558595
CAS No.: 21947-97-7
M. Wt: 387.5 g/mol
InChI Key: AMTHPOXIVDHMLZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Cys(Dpm)-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO4S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO4S B558595 Boc-Cys(Dpm)-OH CAS No. 21947-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTHPOXIVDHMLZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426766
Record name Boc-S-diphenylmethyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21947-97-7
Record name Boc-S-diphenylmethyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Boc-Cys(Dpm)-OH Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. Among the myriad of available protecting group strategies for cysteine, a trifunctional amino acid with a highly reactive thiol side chain, the combination of the tert-butyloxycarbonyl (Boc) group for the α-amino protection and the diphenylmethyl (Dpm) group for the thiol side-chain protection offers a robust and versatile approach. This technical guide provides a comprehensive overview of the mechanism, application, and experimental considerations for using Boc-Cys(Dpm)-OH in peptide synthesis.

The Core Protection Strategy: A Dual-Action Approach

The use of this compound revolves around a dual-protection strategy that enables the selective and temporary masking of two reactive functional groups in the cysteine molecule: the α-amino group and the sulfhydryl group of the side chain.

  • Boc (tert-butyloxycarbonyl) Group: This acid-labile group protects the α-amino terminus of the cysteine. Its primary function is to prevent the unwanted formation of peptide bonds at the N-terminus during the coupling of the C-terminus to another amino acid. The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain.

  • Dpm (Diphenylmethyl) Group: The Dpm group serves as a robust, acid-labile protecting group for the thiol side chain of cysteine. Its bulkiness effectively shields the nucleophilic sulfur atom, preventing undesirable side reactions such as oxidation to disulfides or alkylation during peptide synthesis.

The key to the utility of the this compound strategy lies in the differential acid lability of the Boc and Dpm groups, which forms the basis of an orthogonal or semi-orthogonal protection scheme in peptide synthesis.

Boc_Cys_Dpm_OH_Structure cluster_cys Cysteine Backbone cluster_boc Boc Group cluster_dpm Dpm Group C_alpha C_carboxyl COOH C_alpha->C_carboxyl H_alpha H C_alpha->H_alpha C_beta C_alpha->C_beta N_amino NH N_amino->C_alpha S_thiol S C_beta->S_thiol Boc Boc Boc->N_amino Dpm Dpm Dpm->S_thiol caption Structure of this compound

Chemical structure of this compound.

Mechanism of Protection and Deprotection

The successful application of this compound in peptide synthesis hinges on the precise control of the protection and deprotection steps.

Protection of Cysteine

The synthesis of this compound involves a two-step process:

  • N-terminal Boc Protection: The α-amino group of L-cysteine is first protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, leading to the formation of a stable carbamate.

  • S-thiol Dpm Protection: The thiol group of the resulting Boc-Cys-OH is then protected with the diphenylmethyl group. This is typically achieved by reacting Boc-Cys-OH with diphenylmethanol in the presence of an acid catalyst, such as trifluoroacetic acid. The reaction proceeds through the formation of a diphenylmethyl carbocation, which is then attacked by the nucleophilic sulfur atom of the cysteine side chain.

Deprotection Strategy: Orthogonality in Action

The differential acid lability of the Boc and Dpm groups is a cornerstone of this protection strategy, allowing for selective deprotection.

  • Boc Group Removal: The Boc group is cleaved using moderate concentrations of TFA (typically 25-50% in a solvent like dichloromethane, DCM)[1]. This deprotection step is performed at each cycle of solid-phase peptide synthesis (SPPS) to expose the N-terminal amine for the subsequent coupling reaction.

  • Dpm Group Removal: The Dpm group is more stable to acid than the Boc group and requires stronger acidic conditions for its removal. Complete cleavage of the Dpm group is typically achieved using a higher concentration of TFA, often around 95%, frequently in a cocktail containing scavengers to prevent side reactions[2]. This stability allows for the retention of the thiol protection during the repetitive Boc deprotection steps in SPPS.

This difference in acid lability enables an orthogonal deprotection strategy, particularly when used in conjunction with other thiol protecting groups like 4-methoxytrityl (Mmt). The Mmt group is even more acid-labile than Boc and can be removed with very dilute TFA (1-3%), leaving both the Dpm and other acid-labile side-chain protecting groups intact[2]. This allows for selective on-resin disulfide bond formation.

Deprotection_Pathway Start Boc-Cys(Dpm)-Peptide Boc_Deprotected H-Cys(Dpm)-Peptide Start->Boc_Deprotected 25-50% TFA in DCM Dpm_Deprotected Boc-Cys(H)-Peptide Start->Dpm_Deprotected Not feasible selectively Fully_Deprotected H-Cys(H)-Peptide Start->Fully_Deprotected Strong Acid (e.g., HF) Boc_Deprotected->Fully_Deprotected 95% TFA Dpm_Deprotected->Fully_Deprotected 25-50% TFA in DCM caption Deprotection pathways for this compound.

Deprotection pathways for this compound.

Quantitative Data and Comparisons

The choice of a protecting group strategy is often guided by quantitative metrics that impact the overall efficiency and purity of the synthesized peptide.

Table 1: Comparative Racemization of Cysteine Derivatives During Coupling

Racemization of the α-carbon is a significant concern during peptide coupling, particularly for cysteine residues. The choice of the thiol protecting group can influence the extent of this side reaction.

Cysteine DerivativeCoupling ConditionsRacemization (%)Reference
Fmoc-Cys(Dpm)-OHHCTU/6-Cl-HOBt/DIEA (25 °C)1.2[3]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (25 °C)8.0[3]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74[2]

Data indicates that the Dpm group offers a significant advantage over the more common Trityl (Trt) group in suppressing racemization during coupling.

Table 2: Acid Lability of Common Thiol Protecting Groups

The stability of the thiol protecting group to varying concentrations of acid is critical for orthogonal synthesis strategies.

Protecting GroupCleavage ConditionStability ProfileReference
Dpm 95% TFAStable to 1-3% TFA[2]
Trt (Trityl)1-5% TFALabile to dilute acid[4]
Mmt (4-Methoxytrityl)1-3% TFAVery labile to dilute acid[2]
Acm (Acetamidomethyl)Iodine, Hg(OAc)₂Stable to TFA[4]
tBu (tert-Butyl)HF, TFMSAStable to TFA[4]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound in peptide synthesis.

Synthesis of N-Boc-S-diphenylmethyl-L-cysteine (this compound)

Materials:

  • N-Boc-L-cysteine (Boc-Cys-OH)

  • Diphenylmethanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-L-cysteine (1 equivalent) and diphenylmethanol (1.1 equivalents) in dichloromethane.

  • Cool the solution in an ice bath and slowly add trifluoroacetic acid (1.5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-Boc-S-diphenylmethyl-L-cysteine as a white solid.

  • Expected yields for this type of reaction are typically in the range of 70-90%, though this can vary based on reaction scale and purification efficiency.

Boc-Deprotection in Solid-Phase Peptide Synthesis

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Methanol

Procedure:

  • Swell the Boc-protected peptide-resin in DCM in a reaction vessel.

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete Boc removal.

  • Wash the resin thoroughly with DCM, followed by methanol, and then DCM to remove residual acid and byproducts.

  • Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 5-10% DIEA in DCM.

  • Wash the resin again with DCM to remove excess base, preparing it for the next coupling step.

Dpm-Deprotection and Final Cleavage from Resin

Materials:

  • Peptide-resin with Dpm-protected cysteine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether to remove scavengers and residual cleavage reagents.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start with Resin Coupling Couple this compound Start->Coupling Wash1 Wash Coupling->Wash1 Boc_Deprotect Boc Deprotection (25-50% TFA/DCM) Wash1->Boc_Deprotect Neutralize Neutralize (DIEA/DCM) Boc_Deprotect->Neutralize Wash2 Wash Neutralize->Wash2 Next_AA Couple Next Boc-AA-OH Wash2->Next_AA Repeat Repeat Cycle Next_AA->Repeat Final_Cleavage Final Cleavage and Dpm Deprotection (95% TFA Cocktail) Next_AA->Final_Cleavage Repeat->Boc_Deprotect Purification Purify Peptide Final_Cleavage->Purification caption This compound in SPPS workflow.

This compound in SPPS workflow.

Conclusion

The this compound protection strategy offers a valuable tool for peptide chemists, providing a robust and versatile method for the incorporation of cysteine into synthetic peptides. The differential acid lability of the Boc and Dpm groups allows for effective use in Boc-based solid-phase peptide synthesis and enables orthogonal deprotection schemes for the synthesis of complex peptides with multiple disulfide bonds. The reduced tendency for racemization during coupling compared to the Trt group further enhances its utility. A thorough understanding of the protection and deprotection mechanisms, guided by detailed experimental protocols, is crucial for leveraging the full potential of this important building block in the development of novel peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-diphenylmethyl-L-cysteine, commonly abbreviated as Boc-Cys(Dpm)-OH, is a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its unique characteristic lies in the diphenylmethyl (Dpm) protecting group on the sulfur atom of the cysteine side chain. This group offers an intermediate level of acid lability, strategically positioned between the highly acid-sensitive groups like trityl (Trt) and the more robust protecting groups. This property makes this compound an invaluable tool for synthetic peptide chemists, particularly in strategies requiring orthogonal protection for the regioselective formation of multiple disulfide bonds. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization and use, and logical workflows for its application in peptide synthesis.

Core Physicochemical Properties

While specific experimental data for some physicochemical properties of this compound are not extensively documented in publicly available literature, the following tables summarize its known identifiers and provide comparative data from closely related cysteine derivatives to offer a valuable frame of reference for researchers.

Table 1: Chemical Identity and Physical Properties of this compound
PropertyValueReference
Chemical Name (2R)-3-(benzhydrylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid[]
CAS Number 21947-97-7[]
Molecular Formula C₂₁H₂₅NO₄S[]
Molecular Weight 387.5 g/mol
Appearance White to off-white powder or crystalline solid (Typical for protected amino acids)N/A
Purity Typically ≥97%[2]
Storage Store at -15°C[]
Table 2: Comparative Physicochemical Data of Related Cysteine Derivatives
PropertyBoc-Cys(Acm)-OHFmoc-Cys(Dpm)-OHBoc-Cys-OH (cryst)
CAS Number 19746-37-3247595-29-520887-95-0
Molecular Weight 292.35 g/mol 509.62 g/mol 221.27 g/mol
Melting Point 111-114 °CNot specified, powder form76-79 °C
Solubility Soluble in MethanolClearly soluble (1 mmole in 2 ml DMF)Not specified
Optical Activity [α]20/D -36.5±1.5°, c=1% in H₂ONot specified[α]25/D +8.0 to +11.0°, c=1 in ethanol

Spectroscopic Data

Table 3: Expected Spectroscopic Signatures for this compound
SpectroscopyFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Boc group (-(CH₃)₃)~1.4 ppm (singlet, 9H)
Diphenylmethyl (CH)~5.0-5.5 ppm (singlet or multiplet, 1H)
Diphenylmethyl (Aromatic C-H)~7.2-7.5 ppm (multiplet, 10H)
Cysteine α-H~4.2-4.6 ppm (multiplet, 1H)
Cysteine β-CH₂~2.8-3.2 ppm (multiplet, 2H)
¹³C NMR Boc C(CH₃)₃~28 ppm
Boc C (CH₃)₃~80 ppm
Boc C=O~155 ppm
Cysteine α-C~53-55 ppm
Cysteine β-C~35-40 ppm
Diphenylmethyl CH~50-55 ppm
Diphenylmethyl Aromatic C~127-145 ppm
Carboxyl C=O~170-175 ppm
IR Spectroscopy O-H stretch (Carboxylic acid)2500-3300 cm⁻¹ (broad)
N-H stretch (Carbamate)~3300 cm⁻¹
C=O stretch (Carboxylic acid & Boc)~1700-1750 cm⁻¹ (strong, may be multiple peaks)
S-H stretch (free thiol - for comparison)~2550 cm⁻¹ (weak, should be absent in S-Dpm protected form)

Experimental Protocols

The following section details the methodologies for key experiments involving the characterization and application of this compound.

Protocol 1: General Procedure for NMR Data Acquisition

This protocol provides a standard method for obtaining ¹H and ¹³C NMR spectra for the characterization of this compound.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire ¹H spectra using a standard pulse sequence on a 300 MHz or higher spectrometer.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Incorporate a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Spectroscopy:

    • Acquire proton-decoupled ¹³C spectra.

    • Set a spectral width of approximately 220 ppm.

    • A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Protocol 2: Determination of Solubility

This protocol outlines a method to determine the solubility of this compound in various organic solvents commonly used in peptide synthesis.

  • Solvent Selection: Choose a range of relevant solvents (e.g., DMF, DCM, NMP, Methanol).

  • Equilibration: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: Centrifuge the vial to pellet the excess, undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant. Evaporate the solvent under vacuum and weigh the remaining solid. Alternatively, analyze the concentration of the supernatant using a calibrated HPLC method.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the mass of the dissolved solid and the volume of the supernatant taken.

Protocol 3: Incorporation into a Peptide Sequence using Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a Cys(Dpm) residue using the Boc/Bzl protection strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or MBHA resin) in DCM for 1-2 hours.

  • Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM, isopropanol, and then DCM again.[3]

  • Neutralization: Neutralize the resulting TFA salt on the resin by washing with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved. Wash the resin again with DCM.[3]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU/HOBt or HATU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage of the Dpm Protecting Group

The Dpm group is stable to the mild acid conditions used for Boc deprotection but can be removed with strong acid.

  • Resin Preparation: After synthesis is complete, wash the final peptide-resin with DCM and dry it under a vacuum for at least 1 hour.

  • High-Acid Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours. This will cleave the peptide from the resin and remove the Dpm group along with other acid-labile side-chain protecting groups (e.g., from Arg(Tos), Asp(OBzl)).

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is not in signaling pathways but in the strategic workflow of chemical synthesis. The diagrams below illustrate its application.

G Resin Start: Resin (e.g., Merrifield) Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Neutralization 2. Neutralization (5-10% DIEA in DCM) Deprotection->Neutralization Coupling 4. Coupling to Resin Neutralization->Coupling Activation 3. Activation of This compound (HBTU/DIEA in DMF) Activation->Coupling Wash 5. Wash (DMF, DCM) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat

Caption: Workflow for incorporating this compound in Boc-SPPS.

The key advantage of the Dpm group is its differential stability to acid compared to other common cysteine protecting groups like Mmt (4-methoxytrityl) and Trt (trityl). This allows for an orthogonal deprotection strategy, which is critical for forming multiple, specific disulfide bonds within a single peptide.

G Peptide Peptide with Cys(Mmt), Cys(Trt), and Cys(Dpm) MildTFA Treat with 1-3% TFA in DCM Peptide->MildTFA Result1 Result: - Cys(Mmt) removed - Cys(Trt) slowly cleaved - Cys(Dpm) is stable MildTFA->Result1 Oxidation1 First Oxidation (e.g., I₂) Result1->Oxidation1 Disulfide1 First Disulfide Bond Formed Oxidation1->Disulfide1 HighTFA Treat with 95% TFA Disulfide1->HighTFA Result2 Result: - Cys(Dpm) removed - Cys(Trt) removed HighTFA->Result2 Oxidation2 Second Oxidation Result2->Oxidation2 Disulfide2 Second Disulfide Bond Formed Oxidation2->Disulfide2

Caption: Orthogonal deprotection logic using the Dpm group.[2]

References

In-Depth Technical Guide to the Spectral Data of Boc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-(tert-Butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine, commonly referred to as Boc-Cys(Dpm)-OH. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted and representative data based on its chemical structure. It also includes detailed experimental protocols for acquiring such data and a workflow for the characterization process.

Chemical Structure and Properties

  • Chemical Name: N-(tert-Butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine

  • Abbreviation: this compound

  • CAS Number: 21947-97-7[1][2][3]

  • Molecular Formula: C₂₁H₂₅NO₄S[1][2]

  • Molecular Weight: 387.50 g/mol [2][3]

Structure:

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound based on the characteristic signals of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.20 - 7.50m10HAromatic protons of the Dpm group
~ 5.20 - 5.40d1HNH proton of the Boc group
~ 4.80 - 5.00s1HMethine proton (CH) of the Dpm group
~ 4.40 - 4.60m1Hα-proton (α-CH) of the cysteine backbone
~ 2.90 - 3.20m2Hβ-protons (β-CH₂) of the cysteine backbone
1.45s9Htert-Butyl protons of the Boc group
> 10.0 (broad)s1HCarboxylic acid proton (COOH)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 174.0 - 176.0Carboxylic acid carbon (COOH)
~ 155.0 - 156.0Carbonyl carbon of the Boc group
~ 140.0 - 142.0Quaternary aromatic carbons of the Dpm group
~ 127.0 - 129.0Aromatic carbons of the Dpm group
~ 80.0 - 81.0Quaternary carbon of the Boc group (C(CH₃)₃)
~ 56.0 - 58.0Methine carbon (CH) of the Dpm group
~ 53.0 - 55.0α-carbon (α-CH) of the cysteine backbone
~ 34.0 - 36.0β-carbon (β-CH₂) of the cysteine backbone
~ 28.3tert-Butyl carbons of the Boc group (C(CH₃)₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
2500 - 3300 (broad)MediumO-H stretch of the carboxylic acid
~ 3300 - 3400MediumN-H stretch of the carbamate
~ 2970 - 2980MediumC-H stretch (aliphatic, Boc and cysteine backbone)
~ 1700 - 1725StrongC=O stretch of the carboxylic acid
~ 1680 - 1700StrongC=O stretch of the Boc group (urethane carbonyl)
~ 1495 - 1600VariableC=C stretches of the aromatic rings in the Dpm group
~ 1150 - 1170StrongC-O stretch of the Boc group
~ 690 - 750StrongC-H out-of-plane bending of the monosubstituted phenyl rings
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z ValueIon SpeciesDescription
388.15[M+H]⁺Molecular ion with a proton adduct.
410.13[M+Na]⁺Molecular ion with a sodium adduct.
332.12[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.
288.13[M+H - C₅H₉O₂]⁺Loss of the entire Boc group.
167.09[Dpm group fragment]⁺Diphenylmethyl cation fragment.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for protected amino acids like this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise referencing is required.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include:

      • Spectrometer Frequency: 400 MHz or higher for better resolution.

      • Number of Scans: 16-64, depending on the sample concentration.

      • Relaxation Delay (d1): 1-5 seconds.

      • Pulse Width: Calibrated 90-degree pulse.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include:

      • Spectrometer Frequency: 100 MHz or higher.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Processing:

    • Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and any significant fragment ions.

    • Compare the observed m/z values with the calculated theoretical values.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a protected amino acid such as this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification start Starting Materials (L-Cysteine, Boc-Anhydride, Diphenylmethyl Chloride) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_verification Structure Verification data_analysis->structure_verification final_product Verified this compound structure_verification->final_product

Caption: Workflow for Synthesis and Characterization of this compound.

References

Navigating the Synthesis Challenge: A Technical Guide to the Solubility of Boc-Cys(Dpm)-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acids is a cornerstone of successful peptide synthesis. This in-depth technical guide focuses on N-α-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH), a key building block in many synthetic strategies. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide consolidates general principles, qualitative information, and best practices derived from closely related compounds and standard laboratory procedures to provide a comprehensive operational framework.

Physicochemical Properties and General Solubility Profile

This compound is a derivative of the amino acid cysteine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a diphenylmethyl (Dpm) group protecting the thiol side chain. These bulky, non-polar protecting groups significantly influence the molecule's solubility, generally rendering it more soluble in organic solvents compared to its unprotected counterpart.

Based on the behavior of similarly protected amino acids, this compound is expected to exhibit good solubility in polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS).

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical ClassGeneral SolubilityCommon Usage in Peptide Synthesis
N,N-Dimethylformamide (DMF) Polar AproticGenerally SolublePrimary solvent for coupling reactions in SPPS.
Dimethyl Sulfoxide (DMSO) Polar AproticGenerally SolubleUsed as a primary or co-solvent, particularly for dissolving peptides with aggregation tendencies. Caution is advised as it can oxidize unprotected cysteine or methionine residues.[1]
N-Methyl-2-pyrrolidone (NMP) Polar AproticGenerally SolubleAn alternative to DMF, sometimes more effective in solvating growing peptide chains.[2]
Dichloromethane (DCM) ChlorinatedModerately SolubleOften used in combination with other solvents and for washing steps in SPPS.
Methanol (MeOH) / Ethanol (EtOH) Polar ProticSparingly Soluble to InsolubleThe solubility of protected amino acids in alcohols can vary. For instance, unprotected L-cysteine is soluble in ethanol[3], but the bulky protecting groups on this compound likely reduce its solubility in protic solvents.
Acetonitrile (ACN) Polar AproticSparingly Soluble to InsolubleWhile used in purification (e.g., HPLC), it is less common as a primary solvent for dissolving protected amino acids for coupling.
Water AqueousInsolubleThe non-polar nature of the Boc and Dpm groups makes the compound insoluble in aqueous solutions.

Factors Influencing Solubility

The dissolution of this compound is governed by several key factors:

  • The Protecting Groups: The Boc and Dpm groups are significant contributors to the molecule's overall hydrophobicity, enhancing its solubility in organic solvents.[3]

  • The Solvent System: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. Polar aprotic solvents like DMF and DMSO are effective at solvating the peptide backbone and the protecting groups.[2][4]

  • Temperature: Solubility of solids in liquids generally increases with temperature. However, elevated temperatures can also promote side reactions, so a balance must be struck.

  • Purity of the Compound and Solvent: Impurities can affect the observed solubility. The use of high-purity, amine-free solvents is recommended for consistent results in peptide synthesis.[2]

Experimental Protocol for Solubility Determination

Given the lack of specific quantitative data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems. The following "shake-flask" method is a widely accepted standard procedure.

Materials and Equipment
  • This compound

  • Selected organic solvent(s) (high purity)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (vacuum oven, desiccator).

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid after equilibration is crucial.

    • Record the initial mass of the solid.

    • Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Gentle agitation is necessary to facilitate dissolution.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Gravimetric Method: Dispense a known volume of the filtered, saturated solution into a pre-weighed, dry vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved. The solubility can then be calculated in g/L or mg/mL.

    • HPLC Method: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Analyze the saturated solution and the standards by HPLC. Construct a calibration curve and determine the concentration of the saturated solution.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Clarification cluster_3 Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker (24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Gravimetric Analysis (Evaporate solvent) E->F G HPLC Analysis (Compare to standards) E->G H Calculate Solubility (e.g., mg/mL) F->H G->H G A Weigh this compound B Dissolve in appropriate solvent (e.g., DMF) A->B D Is dissolution complete? B->D C Add activating agent (e.g., HBTU/DIEA) E Proceed with coupling to resin-bound peptide C->E D->C Yes D->E Yes F Troubleshoot (e.g., gentle warming, sonication, add co-solvent) D->F No F->B

References

Boc-Cys(Dpm)-OH: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications in synthesizing cysteine-containing peptides, and protocols for its use.

Core Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 21947-97-7[1]
Molecular Weight 387.5 g/mol
Linear Formula C₂₁H₂₅NO₄S
Synonyms (2R)-3-(benzhydrylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid, BOC-S-DIPHENYLMETHYL-L-CYSTEINE[1]

Application in Peptide Synthesis

This compound is a protected amino acid derivative used in the synthesis of peptides containing cysteine residues. The diphenylmethyl (Dpm) group serves as a protecting group for the thiol side chain of cysteine, preventing unwanted side reactions during peptide synthesis.

The Dpm group is particularly useful due to its specific acid lability. It is stable to the milder acidic conditions used for the removal of some other protecting groups, such as the 4-methoxytrityl (Mmt) group, but can be cleaved with strong acids like 95% trifluoroacetic acid (TFA). This property allows for orthogonal protection strategies in the synthesis of complex peptides with multiple disulfide bonds. For instance, a combination of Dpm and Mmt protecting groups can be employed for the regioselective formation of two distinct disulfide bridges within the same peptide.

Experimental Protocols

The following are generalized protocols for the use of this compound in Boc-based solid-phase peptide synthesis (Boc-SPPS).

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the steps for adding a this compound residue to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes as a pre-wash.[2]

    • Follow with a longer treatment (15-25 minutes) with fresh 50% TFA/DCM to ensure complete removal of the N-terminal Boc group.[2]

    • When synthesizing peptides containing tryptophan, cysteine, or methionine, it is recommended to add 0.5% dithioethane (DTE) to the TFA solution to act as a scavenger for the tert-butyl cations generated during deprotection.[2][3]

  • Washing: Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual acid and byproducts.[2]

  • Neutralization: Neutralize the N-terminal amine salt by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.[3]

  • Washing: Wash the resin again with DCM to remove excess base.

  • Coupling of this compound:

    • Activate this compound using a suitable coupling reagent (e.g., HBTU, DIC/HOBt).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed until completion, which can be monitored by a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat this cycle for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Dpm group.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. For the removal of the Dpm group, a strong acid cocktail is required. A common mixture is Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[4]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[4]

    • Agitate the mixture at room temperature for 2-4 hours.[4] The S-Dpm protection is removed with 95% TFA.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[4]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.[4]

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows

The following diagrams illustrate the key processes in which this compound is utilized.

Boc_SPPS_Cycle Start Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Activated this compound) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Peptide-Resin (Elongated Chain) Wash3->End

Caption: Workflow for the incorporation of this compound in a Boc-SPPS cycle.

Cleavage_Deprotection Start Completed Peptide-Resin (with Dpm protection) Cleavage Cleavage & Global Deprotection (e.g., 95% TFA cocktail) Start->Cleavage Filtration Filter to separate resin Cleavage->Filtration Precipitation Precipitate peptide (cold diethyl ether) Filtration->Precipitation Isolation Centrifuge and Wash Precipitation->Isolation End Crude Peptide (Free Thiol) Isolation->End

Caption: General workflow for the final cleavage and deprotection of a Cys(Dpm)-containing peptide.

References

role of Boc and Dpm protecting groups in cysteine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Boc and Dpm Protecting Groups in Cysteine Derivatives

Introduction

Cysteine, with its reactive thiol side chain, is a crucial amino acid in the structure and function of many peptides and proteins. The thiol group can participate in the formation of disulfide bonds, which are vital for protein folding and stability, and can also be a site for post-translational modifications and conjugation. However, this high reactivity also presents a significant challenge during chemical synthesis, as the thiol group is susceptible to oxidation and other unwanted side reactions. To overcome this, protecting groups are employed to temporarily block the thiol group, ensuring that it remains inert during peptide synthesis and can be selectively deprotected at the desired stage. Among the various thiol protecting groups, the tert-butyloxycarbonyl (Boc) and diphenylmethyl (Dpm) groups are widely utilized, each offering distinct advantages in terms of their stability and cleavage conditions. This guide provides a detailed overview of the roles, applications, and experimental considerations of Boc and Dpm protecting groups in the context of cysteine derivatives, with a focus on their use in research and drug development.

The Boc Protecting Group in Cysteine Chemistry

The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines, but it can also be used for the protection of the thiol side chain of cysteine (S-Boc). The S-Boc group is introduced by reacting cysteine with di-tert-butyl dicarbonate. A key feature of the S-Boc group is its lability under acidic conditions, which allows for its removal. However, it is important to note that the conditions required for S-Boc cleavage are generally harsher than those for N-Boc deprotection.

Experimental Protocol: S-Boc Protection of Cysteine

A detailed experimental protocol for the S-Boc protection of cysteine has been reported. The following is a representative procedure:

  • Dissolution: L-cysteine hydrochloride monohydrate is dissolved in a 1:1 mixture of dioxane and water.

  • Reagent Addition: Di-tert-butyl dicarbonate is added to the solution.

  • pH Adjustment: The pH of the reaction mixture is adjusted to and maintained at 8-9 by the dropwise addition of 1 M NaOH.

  • Reaction: The mixture is stirred at room temperature for 3 hours.

  • Work-up: The reaction mixture is washed with ethyl acetate. The aqueous phase is then acidified to pH 2-3 with 1 M HCl.

  • Extraction: The product is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield S-Boc-cysteine.

Data on S-Boc Deprotection

The cleavage of the S-Boc group is typically achieved using strong acids or reagents that can effectivly remove the Boc group. The choice of reagent and conditions is critical to ensure efficient deprotection without causing unwanted side reactions.

Reagent/ConditionDescriptionYieldReference
Trifluoroacetic acid (TFA)Neat TFA is a common reagent for Boc deprotection, but can lead to side reactions with cysteine.VariableGeneral Knowledge
Hg(OAc)2 followed by H2SA two-step mercuric acetate-mediated cleavage followed by removal of mercury with hydrogen sulfide.HighGeneral Knowledge
Reagent K (TFA/phenol/water/thioanisole/EDT)A standard cleavage cocktail for solid-phase peptide synthesis that includes scavengers to prevent side reactions.High

Table 1: Common Deprotection Conditions for S-Boc-Cysteine.

The Dpm Protecting Group in Cysteine Chemistry

The diphenylmethyl (Dpm) group is another valuable protecting group for the thiol function of cysteine. It is introduced by reacting cysteine with diphenylmethyl chloride. The S-Dpm group is known for its stability under a wide range of conditions, including those used for the cleavage of the N-Boc group, making it an excellent orthogonal protecting group in Boc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: S-Dpm Protection of Cysteine

The following protocol is a typical procedure for the S-Dpm protection of cysteine:

  • Dissolution: L-cysteine is dissolved in a mixture of water and acetic acid.

  • Reagent Addition: Diphenylmethanol is added to the solution.

  • Reaction: The mixture is stirred at room temperature for several hours to overnight.

  • Precipitation: The product, S-Dpm-cysteine, precipitates from the reaction mixture.

  • Isolation: The precipitate is collected by filtration, washed with water and then with a suitable organic solvent like diethyl ether.

  • Drying: The product is dried under vacuum.

Data on S-Dpm Deprotection

The S-Dpm group is stable to the conditions used for N-Boc deprotection (e.g., 25% TFA in DCM) but can be cleaved using stronger acidic conditions or other specific reagents.

Reagent/ConditionDescriptionYieldReference
Trifluoroacetic acid (TFA) / Triethylsilane (TES)A common method for Dpm cleavage where TES acts as a scavenger.HighGeneral Knowledge
HFAnhydrous hydrogen fluoride is a very strong acid capable of cleaving the S-Dpm group, often used in the final deprotection step of peptide synthesis.HighGeneral Knowledge
Thioanisole/TFAA mixture of thioanisole and TFA can also be used for the cleavage of the S-Dpm group.GoodGeneral Knowledge

Table 2: Common Deprotection Conditions for S-Dpm-Cysteine.

Orthogonality and Strategic Applications in Synthesis

The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. The differing lability of the N-Boc, S-Boc, and S-Dpm groups allows for their strategic use in the synthesis of complex peptides, such as those containing multiple disulfide bonds. For instance, in a peptide with two cysteine residues, one can be protected with an acid-labile group like Trt (trityl) and the other with a group that is stable to acid but removable by other means, enabling the directed formation of a specific disulfide bond.

Orthogonal_Deprotection_Strategy Start Peptide with N-Boc, S-Boc, S-Dpm Cys Step1 Treat with mild acid (e.g., 25% TFA) Start->Step1 Result1 N-Boc removed S-Boc & S-Dpm intact Step1->Result1 Step2 Treat with stronger acid (e.g., neat TFA) Result1->Step2 Result2 S-Boc removed S-Dpm intact Step2->Result2 Step3 Treat with HF or TFA/Scavenger Result2->Step3 Result3 S-Dpm removed Step3->Result3

Caption: A logical workflow demonstrating the selective deprotection of Boc and Dpm groups.

Application in Solid-Phase Peptide Synthesis (SPPS)

Both Boc- and Dpm-protected cysteine derivatives are extensively used in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. In SPPS, the choice of cysteine protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for the temporary protection of the N-terminus of the growing peptide chain.

In Boc-based SPPS, where the N-terminal Boc group is removed at each cycle with a reagent like TFA, a more stable S-protecting group such as Dpm is required to prevent premature deprotection of the cysteine side chain.

SPPS_Workflow Resin Solid Support Resin Attach Attach first N-Boc-Cys(Dpm)-OH Resin->Attach Deprotect_N N-Boc Deprotection (TFA) Attach->Deprotect_N Couple Couple next N-Boc-AA-OH Deprotect_N->Couple Repeat Repeat Deprotection and Coupling Cycles Couple->Repeat Repeat->Deprotect_N Cleave Final Cleavage from Resin & Side-Chain Deprotection (HF) Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: A generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).

Conclusion

The Boc and Dpm protecting groups play indispensable roles in the chemical synthesis of cysteine-containing peptides and proteins. Their distinct chemical stabilities allow for their strategic and orthogonal application, enabling the synthesis of complex biomolecules with high precision. A thorough understanding of their properties, along with well-defined experimental protocols for their introduction and removal, is fundamental for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The continued development of novel protecting group strategies will undoubtedly further expand the horizons of peptide and protein engineering.

Boc-Cys(Dpm)-OH chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical reagents utilized is paramount. This document provides a detailed overview of the chemical properties of N-α-(tert-butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine, commonly abbreviated as Boc-Cys(Dpm)-OH.

Chemical Identity and Structure

This compound is a derivative of the amino acid L-cysteine. It is characterized by the presence of two key protecting groups: the tert-butoxycarbonyl (Boc) group attached to the alpha-amino group, and the diphenylmethyl (Dpm), also known as benzhydryl, group attached to the sulfur atom of the cysteine side chain.

The IUPAC name for this compound is (2R)-3-(benzhydrylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid .

The chemical structure of this compound is as follows:

Chemical Structure of this compound

Image Source: BLD Pharmatech Co., Ltd.

The Boc protecting group is notable for its use in peptide synthesis, readily removed under acidic conditions. The Dpm group provides robust protection for the thiol functionality of the cysteine residue and exhibits increased stability compared to other protecting groups like trityl (Trt)[1].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for straightforward reference and comparison.

PropertyValueReferences
CAS Number 21947-97-7[2][3]
Molecular Formula C21H25NO4S[2][4]
Molecular Weight 387.5 g/mol
Appearance White to off-white powder or crystals
Purity ≥97%[3]
Storage Temperature 2-8°C, sealed in dry conditions

Structural Identifiers

For unambiguous identification in databases and computational chemistry applications, the following structural identifiers are provided:

Identifier TypeIdentifierReference
InChI 1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
InChI Key AMTHPOXIVDHMLZ-KRWDZBQOSA-N
MDL Number MFCD00151869

Logical Structure of this compound

The following diagram illustrates the logical relationship between the core amino acid and its protecting groups in this compound.

Boc_Cys_Dpm_OH_Structure cluster_cysteine L-Cysteine Core cluster_protecting_groups Protecting Groups Alpha-Carbon Alpha-Carbon Carboxyl_Group Carboxyl Group (-COOH) Alpha-Carbon->Carboxyl_Group Amino_Group Amino Group (-NH2) Alpha-Carbon->Amino_Group Thiol_Group Thiol Group (-SH) Alpha-Carbon->Thiol_Group Boc_Group Boc Group (tert-butoxycarbonyl) Boc_Group->Amino_Group protects Dpm_Group Dpm Group (diphenylmethyl) Dpm_Group->Thiol_Group protects

Diagram of this compound structural components.

This technical summary provides essential information on the chemical structure, nomenclature, and key properties of this compound, serving as a valuable resource for its application in scientific research and development.

References

A Technical Guide to Boc-Cys(Dpm)-OH: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-S-(diphenylmethyl)-L-cysteine, commonly known as Boc-Cys(Dpm)-OH. This document details its commercial availability, typical purity levels, and key experimental protocols relevant to its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for professionals in the fields of peptide synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a crucial protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the diphenylmethyl (Dpm) group offers robust protection for the thiol side chain of cysteine. The Dpm group is particularly advantageous due to its stability under the mildly acidic conditions used for the removal of other protecting groups, such as the 4-methoxytrityl (Mmt) group, allowing for selective deprotection and disulfide bond formation strategies.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product is typically high, generally ranging from 97% to over 99%, as determined by High-Performance Liquid Chromatography (HPLC). It is important for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data.

SupplierReported PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich≥98%21947-97-7C₂₁H₂₅NO₄S387.49
BLDpharm98%21947-97-7C₂₁H₂₅NO₄S387.49
ChemicalBook97%, 99%21947-97-7C₂₁H₂₅NO₄S387.49
J & K SCIENTIFIC LTD.Not specified21947-97-7C₂₁H₂₅NO₄S387.49
Shanghai Hanhong Scientific Co.,Ltd.97%21947-97-7C₂₁H₂₅NO₄S387.49
Chemsky (shanghai) International Co.,Ltd99%21947-97-7C₂₁H₂₅NO₄S387.49
Shanghai GL Peptide Ltd.95%, 98%, 99%21947-97-7C₂₁H₂₅NO₄S387.49

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from L-cysteine. The first step involves the protection of the thiol group with a diphenylmethyl group, followed by the protection of the α-amino group with a tert-butoxycarbonyl group.

Step 1: Synthesis of S-diphenylmethyl-L-cysteine

  • Materials: L-cysteine hydrochloride, diphenylmethanol, trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve L-cysteine hydrochloride and diphenylmethanol in trifluoroacetic acid.

    • Stir the mixture at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • Precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield S-diphenylmethyl-L-cysteine.

Step 2: N-Boc Protection of S-diphenylmethyl-L-cysteine

  • Materials: S-diphenylmethyl-L-cysteine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent system (e.g., dioxane/water or acetone/water).

  • Procedure:

    • Suspend S-diphenylmethyl-L-cysteine in the chosen solvent system.

    • Add the base to the suspension and stir until the amino acid dissolves.

    • Add di-tert-butyl dicarbonate to the solution and stir at room temperature for several hours or overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution with a weak acid (e.g., citric acid or dilute HCl) to a pH of 2-3.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: N-Boc Protection L-Cysteine L-Cysteine S-diphenylmethyl-L-cysteine S-diphenylmethyl-L-cysteine L-Cysteine->S-diphenylmethyl-L-cysteine TFA Diphenylmethanol Diphenylmethanol Diphenylmethanol->S-diphenylmethyl-L-cysteine S-diphenylmethyl-L-cysteine_2 S-diphenylmethyl-L-cysteine This compound This compound S-diphenylmethyl-L-cysteine_2->this compound Base, Solvent Boc2O Di-tert-butyl dicarbonate Boc2O->this compound

Synthetic pathway for this compound.
Purification by Recrystallization

Crude this compound, which may be an oil or a semi-solid, can be purified by recrystallization to obtain a crystalline solid.

  • Solvent System: A common solvent system for recrystallization is a mixture of a "good" solvent in which the compound is soluble (e.g., ethyl acetate, diethyl ether) and a "poor" solvent in which it is less soluble (e.g., hexane, petroleum ether).[1][2]

  • Procedure: [1]

    • Dissolve the crude product in a minimal amount of the "good" solvent with gentle warming.

    • Slowly add the "poor" solvent until the solution becomes slightly turbid.

    • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

G Crude_Product Crude this compound Dissolution Dissolve in 'good' solvent Crude_Product->Dissolution Addition Add 'poor' solvent Dissolution->Addition Cooling Slow Cooling Addition->Cooling Crystallization Crystals Form Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Dry under Vacuum Filtration->Drying Pure_Product Purified this compound Drying->Pure_Product

Workflow for the purification of this compound by recrystallization.
Purity Analysis by HPLC

The purity of this compound is most commonly assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

    • Gradient: A linear gradient of increasing concentration of Mobile Phase B (e.g., 30% to 90% B over 15 minutes).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV absorbance at 220 nm or 254 nm.[3]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.[3] Filter the solution through a 0.45 µm syringe filter before injection.[3]

G Sample This compound Sample HPLC_System RP-HPLC System (C18 Column) Sample->HPLC_System Separation Gradient Elution (Water/Acetonitrile/TFA) HPLC_System->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram (Purity Assessment) Detection->Chromatogram

General workflow for HPLC purity analysis.
Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the diphenylmethyl group (multiplets in the aromatic region, ~7.2-7.5 ppm, and a methine proton), and the cysteine backbone (α-CH and β-CH₂ protons).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary and methyl carbons of the Boc group, the aromatic and methine carbons of the Dpm group, and the carbons of the cysteine backbone.

General NMR Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis and peak assignment.

Application in Solid-Phase Peptide Synthesis

This compound is a valuable reagent in Boc-SPPS. The Dpm group is stable to the repetitive TFA treatments used to deprotect the N-terminal Boc group during peptide chain elongation.[4]

Deprotection of the Dpm Group:

The Dpm group is typically removed at the final stage of peptide synthesis during the cleavage of the peptide from the resin. This is achieved using strong acidic conditions, such as:

  • Anhydrous Hydrogen Fluoride (HF): A common cleavage cocktail is HF with a scavenger such as p-cresol or p-thiocresol.

  • Trifluoromethanesulfonic acid (TFMSA): TFMSA in TFA with scavengers can also be used for cleavage and Dpm group removal.

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence.

Conclusion

This compound is a commercially accessible and high-purity reagent that plays a significant role in modern peptide chemistry. Its unique protecting group strategy allows for the synthesis of complex cysteine-containing peptides. This guide provides essential technical information and experimental protocols to assist researchers in the effective use and quality assessment of this important building block. By following the outlined procedures for synthesis, purification, and analysis, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible results in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Boc-Cys(Dpm)-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization imparts conformational rigidity, enhances metabolic stability, and can significantly improve the binding affinity and selectivity of peptides for their biological targets. A critical aspect of synthesizing cyclic peptides, particularly those containing disulfide bridges, is the strategic use of protecting groups for reactive side chains. Boc-Cys(Dpm)-OH, or N-α-(tert-butyloxycarbonyl)-S-(diphenylmethyl)-L-cysteine, is a key building block in this context. The diphenylmethyl (Dpm) group provides robust protection for the cysteine thiol, offering advantageous stability and deprotection characteristics that are instrumental in sophisticated peptide synthesis strategies.

The Dpm group is notably stable under mildly acidic conditions (e.g., 1-3% trifluoroacetic acid [TFA]), which allows for the selective removal of other acid-labile protecting groups, such as the 4-methoxytrityl (Mmt) group, in orthogonal protection schemes.[1][2] This property is particularly valuable in the regioselective formation of multiple disulfide bonds within a single peptide scaffold.[2] The Dpm group is efficiently removed under strong acidic conditions, typically with 95% TFA, to liberate the free thiol for subsequent disulfide bond formation.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the solid-phase synthesis of a model monocyclic disulfide-bridged peptide.

Key Applications of this compound

  • Orthogonal Protection Schemes: The differential acid stability of the Dpm group compared to other protecting groups like Mmt enables the sequential and controlled formation of multiple disulfide bonds in complex peptides.[1][2]

  • Synthesis of Monocyclic Peptides: this compound is a reliable building block for the introduction of cysteine residues intended for the formation of a single disulfide bridge, leading to conformationally constrained cyclic peptides.

  • Compatibility with Boc Solid-Phase Peptide Synthesis (SPPS): As a Boc-protected amino acid, it is fully compatible with standard Boc-SPPS protocols.

Experimental Protocols

This section details the synthesis of a model cyclic heptapeptide, cyclo(Cys-Ala-Phe-Gly-Pro-Leu-Cys)-NH₂, utilizing this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gGeneric
This compoundPeptide Synthesis GradeGeneric
Boc-Ala-OHPeptide Synthesis GradeGeneric
Boc-Phe-OHPeptide Synthesis GradeGeneric
Boc-Gly-OHPeptide Synthesis GradeGeneric
Boc-Pro-OHPeptide Synthesis GradeGeneric
Boc-Leu-OHPeptide Synthesis GradeGeneric
N,N'-Diisopropylcarbodiimide (DIC)Reagent GradeGeneric
1-Hydroxybenzotriazole (HOBt)Reagent GradeGeneric
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeGeneric
Dichloromethane (DCM)ACS GradeGeneric
PiperidineReagent GradeGeneric
Trifluoroacetic Acid (TFA)Reagent GradeGeneric
Triisopropylsilane (TIS)Reagent GradeGeneric
Diethyl EtherACS GradeGeneric
Acetonitrile (ACN)HPLC GradeGeneric
WaterHPLC GradeGeneric
Iodine (I₂)ACS GradeGeneric
Protocol 1: Linear Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual solid-phase synthesis of the linear peptide precursor on Rink Amide MBHA resin.

1. Resin Swelling and Fmoc Deprotection (Initial Step):

  • Swell 1 g of Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
  • Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes.
  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

2. First Amino Acid Coupling (this compound):

  • Dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
  • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), continue agitation for another hour.
  • Wash the resin with DMF (3 times) and DCM (3 times).

3. Subsequent Amino Acid Couplings:

  • For each subsequent amino acid, perform the following cycle: a. Boc Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes. Wash with DCM (3 times), isopropanol (1 time), and DCM (3 times). Neutralize with 10% DIEA in DCM for 2 minutes (2 times) and wash with DCM (3 times). b. Amino Acid Coupling: Dissolve the corresponding Boc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add to the resin and agitate for 2 hours. Monitor with a Kaiser test and wash as described above.
  • Repeat this cycle for the entire peptide sequence: Leu, Pro, Gly, Phe, Ala, and finally this compound.

4. Final Boc Deprotection:

  • After coupling the final amino acid, perform a final Boc deprotection as described in step 3a.
  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times), and dry under vacuum.

Protocol 2: On-Resin Oxidative Cyclization

1. Dpm Group Deprotection and Disulfide Bond Formation:

  • Swell the resin-bound linear peptide in DMF for 30 minutes.
  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
  • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature to simultaneously cleave the Dpm groups and the peptide from the resin.
  • Filter the resin and collect the filtrate containing the linear peptide with free thiols.

2. Solution-Phase Cyclization:

  • Precipitate the crude linear peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet twice with cold diethyl ether.
  • Dissolve the crude peptide in a large volume of 20% acetonitrile in water to achieve a high dilution (approximately 0.1 mg/mL).
  • Adjust the pH of the solution to 8.0-8.5 by the dropwise addition of 0.1 M ammonium hydroxide.
  • Add a 0.1 M solution of iodine in methanol dropwise while stirring until a persistent yellow color is observed.
  • Stir the reaction mixture for 2-4 hours at room temperature, monitoring the progress of the cyclization by LC-MS.
  • Quench the excess iodine by adding a few drops of 1 M ascorbic acid solution until the yellow color disappears.
  • Acidify the solution with a small amount of TFA.

Protocol 3: Purification and Characterization

1. Purification:

  • Concentrate the reaction mixture under reduced pressure.
  • Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect the fractions containing the pure product and lyophilize to obtain the final cyclic peptide as a white powder.

2. Characterization:

  • Confirm the identity and purity of the cyclic peptide using analytical RP-HPLC and liquid chromatography-mass spectrometry (LC-MS).
  • Further structural elucidation can be performed using techniques such as tandem mass spectrometry (MS/MS) for sequencing and nuclear magnetic resonance (NMR) spectroscopy to confirm the three-dimensional structure.[3][4]

Quantitative Data Summary

The following table summarizes expected outcomes for the synthesis of the model cyclic heptapeptide. Actual yields may vary depending on the specific sequence and reaction conditions.[5]

StepParameterExpected Value
Linear Peptide SynthesisCrude Yield70-85%
Purity (Crude)50-70%
Cyclization and PurificationFinal Yield (after HPLC)15-30%
Final Purity>95%
CharacterizationExpected Mass (Monoisotopic)747.33 g/mol
Observed Mass (LC-MS)[M+H]⁺ at m/z 748.3

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow cluster_synthesis Linear Peptide Synthesis (Boc-SPPS) cluster_cyclization Cyclization cluster_analysis Purification & Characterization Resin Rink Amide Resin Coupling_Cycle Iterative Boc Deprotection and Amino Acid Coupling Resin->Coupling_Cycle Start Linear_Peptide Resin-Bound Linear Peptide (Dpm Protected) Coupling_Cycle->Linear_Peptide Elongation Cleavage Cleavage from Resin & Dpm Deprotection (95% TFA) Linear_Peptide->Cleavage Oxidation Solution-Phase Oxidation (Iodine) Cleavage->Oxidation Crude_Cyclic Crude Cyclic Peptide Oxidation->Crude_Cyclic Purification RP-HPLC Crude_Cyclic->Purification Characterization LC-MS, MS/MS, NMR Purification->Characterization Final_Product Pure Cyclic Peptide Characterization->Final_Product

Caption: Experimental workflow for the synthesis of a cyclic peptide using this compound.

Orthogonal Protection Strategy Logic

orthogonal_protection Peptide Peptide with Cys(Dpm) and Cys(Mmt) Dilute_TFA 1-3% TFA Peptide->Dilute_TFA Treat with Strong_TFA 95% TFA Peptide->Strong_TFA Treat with Free_Mmt_Thiol Free Thiol from Cys(Mmt) Dilute_TFA->Free_Mmt_Thiol Selectively Removes Mmt Free_Dpm_Thiol Free Thiol from Cys(Dpm) Strong_TFA->Free_Dpm_Thiol Removes Dpm

Caption: Logical relationship of the orthogonal deprotection of Dpm and Mmt protecting groups.

Signaling Pathways

The choice of this compound as a building block is a synthetic strategy and does not inherently determine the biological activity or the signaling pathways a cyclic peptide will modulate. The biological function is dictated by the peptide's amino acid sequence and its resulting three-dimensional structure.

For instance, if the synthesized cyclic peptide is an analogue of a known bioactive peptide, such as a somatostatin analogue, it would be expected to interact with somatostatin receptors and modulate downstream signaling pathways, including those involving adenylyl cyclase and MAP kinase. To determine the specific signaling pathways affected by a novel cyclic peptide, further biological assays would be required, such as receptor binding assays, second messenger assays, and gene expression profiling.

The following diagram illustrates a generic signaling pathway that could be modulated by a cyclic peptide binding to a G-protein coupled receptor (GPCR), a common target for peptide therapeutics.

signaling_pathway Cyclic_Peptide Cyclic Peptide GPCR GPCR Cyclic_Peptide->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: A generic GPCR signaling pathway potentially modulated by a cyclic peptide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of cyclic peptides, particularly in the context of orthogonal protection strategies for the regioselective formation of disulfide bonds. The protocols outlined in these application notes provide a solid foundation for the successful synthesis, purification, and characterization of disulfide-bridged cyclic peptides. The provided workflows and logical diagrams serve as a visual guide to the experimental process and the underlying chemical principles. Researchers and drug development professionals can leverage this information to design and execute robust synthetic strategies for the generation of novel cyclic peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Synthesis of Disulfide-Rich Peptides Using Boc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide-rich peptides (DRPs) are a prominent class of bioactive molecules with significant therapeutic potential, owing to their exceptional stability and target specificity. The formation of correct disulfide bridges is paramount for their biological activity. The use of orthogonal protecting group strategies in solid-phase peptide synthesis (SPPS) is a cornerstone for the regioselective formation of these crucial linkages. This application note provides a detailed guide to the use of Nα-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH) in conjunction with other compatible cysteine protecting groups for the synthesis of DRPs via Boc-SPPS.

The diphenylmethyl (Dpm) protecting group offers a key advantage in Boc-SPPS due to its differential acid lability. It remains stable during the repetitive Nα-Boc deprotection steps, which are typically performed with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), but can be cleaved under stronger acidic conditions, such as with anhydrous hydrogen fluoride (HF) or high concentrations of TFA (≥95%).[1][2] This property allows for its use in orthogonal strategies, for instance, with the acetamidomethyl (Acm) group, which is stable to strong acids but can be selectively removed by iodine-mediated oxidation.[3][4] This document outlines the strategic application of this compound, provides detailed experimental protocols, and presents data in a clear, accessible format.

Orthogonal Protection Strategy

The successful synthesis of peptides with multiple, defined disulfide bonds relies on a robust orthogonal protection strategy. In the context of Boc-SPPS, a common and effective approach involves the use of two different cysteine side-chain protecting groups that can be removed under distinct conditions. This allows for the sequential and controlled formation of each disulfide bond.

A well-established orthogonal pair for Boc-SPPS is the combination of the acid-labile Dpm group and the iodine-labile Acm group.

  • This compound : The Dpm group is stable to the conditions used for Nα-Boc group removal (e.g., 50% TFA in DCM) but is cleaved during the final resin cleavage and global deprotection step with strong acid (e.g., HF).[2]

  • Boc-Cys(Acm)-OH : The Acm group is stable to both the Boc deprotection conditions and the final HF cleavage. It is selectively removed by oxidation with iodine, which can simultaneously facilitate the formation of the disulfide bond.[3][4]

This strategy allows for the formation of the first disulfide bond from the Cys(Acm) residues after the full-length peptide has been assembled and cleaved from the resin, while the Cys(Dpm) residues remain protected. The second disulfide bond is then formed from the deprotected Cys residues after a subsequent deprotection step.

Experimental Workflow

The overall workflow for the synthesis of a two-disulfide bond-containing peptide using the this compound and Boc-Cys(Acm)-OH orthogonal strategy is depicted below.

Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Post_SPPS Post-Synthesis Processing Resin Start with Merrifield Resin Chain_Elongation Sequential coupling of Boc-amino acids, including This compound and Boc-Cys(Acm)-OH Resin->Chain_Elongation Attachment of first AA Boc_Deprotection Nα-Boc deprotection with 50% TFA/DCM between each coupling cycle Chain_Elongation->Boc_Deprotection After each coupling Cleavage HF Cleavage: - Cleaves peptide from resin - Removes Dpm and other side-chain protecting groups Chain_Elongation->Cleavage Completed peptide-resin Boc_Deprotection->Chain_Elongation Neutralization and next coupling Purification1 RP-HPLC Purification of S-Acm protected peptide Cleavage->Purification1 Oxidation1 Iodine Oxidation: - Removes Acm groups - Forms first disulfide bond Purification1->Oxidation1 Purification2 RP-HPLC Purification of single disulfide peptide Oxidation1->Purification2 Final_Peptide Final Two-Disulfide Peptide Purification2->Final_Peptide Characterization (MS, HPLC) Orthogonal_Deprotection cluster_Cleavage Step 1: Strong Acid Cleavage cluster_Oxidation1 Step 2: First Disulfide Formation cluster_Oxidation2 Step 3: Second Disulfide Formation Peptide_Resin Fully Protected Peptide on Resin (Cys(Dpm), Cys(Acm)) Cleavage_Step HF or high % TFA Peptide_Resin->Cleavage_Step Peptide_Acm Linear Peptide with Cys(Acm) (Free Thiols at Dpm positions) Cleavage_Step->Peptide_Acm Removes Dpm Oxidation1_Step Iodine Oxidation Peptide_Acm->Oxidation1_Step Peptide_SS1 Peptide with One Disulfide Bond (from Cys(Acm)) Oxidation1_Step->Peptide_SS1 Removes Acm & forms S-S Oxidation2_Step Air Oxidation or other mild oxidation Peptide_SS1->Oxidation2_Step Final_Peptide Final Peptide with Two Regioselective Disulfide Bonds Oxidation2_Step->Final_Peptide Forms second S-S

References

Application Notes and Protocols for Boc-Cys(Dpm)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues are pivotal in the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges that stabilize tertiary and quaternary structures. The synthesis of cysteine-containing peptides via solid-phase peptide synthesis (SPPS) requires robust protection of the reactive thiol side chain to prevent unwanted side reactions. The choice of the sulfhydryl protecting group is critical and depends on the overall synthetic strategy, particularly the desired orthogonality for selective deprotection and disulfide bond formation.

This document provides detailed application notes and protocols for the use of Nα-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH) in Boc-based SPPS. The diphenylmethyl (Dpm) group offers a level of acid lability that is intermediate between highly acid-labile groups like trityl (Trt) and those requiring very strong acids for cleavage. This property makes this compound a valuable tool for synthetic strategies requiring staged deprotection of multiple cysteine residues.

Data Presentation

Table 1: Racemization of S-Protected Cysteine Derivatives During Coupling

Cysteine DerivativeCoupling ReagentRacemization (% D-Isomer)
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8%
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%

Note: This data is for Fmoc-based SPPS but is indicative of the influence of the S-protecting group on racemization during activation and coupling.

Table 2: Acid Lability of Cysteine Side-Chain Protecting Groups

Protecting GroupDerivativeDeprotection ConditionsOrthogonality
Diphenylmethyl (Dpm)This compound95% TFAStable to 1-3% TFA, allowing for orthogonal deprotection of S-Mmt groups.
Trityl (Trt)Boc-Cys(Trt)-OHTFA (cleavage can be reversible)Slowly cleaved by 1-3% TFA.
Acetamidomethyl (Acm)Boc-Cys(Acm)-OHIodine, mercury(II) acetate, silver trifluoromethanesulfonateStable to TFA.

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid or MBHA/BHA resin for a C-terminal amide).

  • Procedure: a. Place the desired amount of resin (e.g., 0.1-1.0 mmol) into a reaction vessel equipped with a filter. b. Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin). c. Swell the resin in dichloromethane (DCM) (10 mL/g resin) for at least 30 minutes with gentle agitation. d. Drain the DCM.

Protocol 2: Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be incorporated into the peptide chain.

  • Nα-Boc Deprotection: a. Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL/g resin). b. Agitate the mixture for 1-2 minutes and drain. c. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes. d. Drain the TFA solution. e. Note: When the peptide sequence contains other acid-sensitive residues like Trp or Met, the addition of scavengers (e.g., 0.5% dithiothreitol (DTE)) to the deprotection solution is recommended to prevent side reactions from the tert-butyl cation.[1][2]

  • Washing: a. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid. b. Wash with isopropanol (IPA) (2 times). c. Wash with DCM (3-5 times).

  • Neutralization: a. Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin. b. Agitate for 2-5 minutes and drain. c. Repeat the neutralization step. d. Wash the resin with DCM (3-5 times) to remove excess base. e. Monitoring: Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.

  • Amino Acid Coupling (this compound or other Boc-amino acids): a. Reagents:

    • This compound (3-4 equivalents relative to resin loading)
    • Coupling reagent (e.g., HBTU, 2.9 equivalents)
    • DIEA (6 equivalents)
    • DMF (as solvent) b. Procedure: i. In a separate vial, dissolve this compound and HBTU in DMF. ii. Add DIEA to the amino acid solution to activate it. Allow the activation to proceed for 1-2 minutes. iii. Add the activated amino acid solution to the neutralized resin. iv. Agitate the reaction mixture for 1-2 hours at room temperature. c. Monitoring: Perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: a. After complete coupling, drain the reaction solution. b. Wash the resin with DMF (3-5 times). c. Wash with DCM (3-5 times). The resin is now ready for the next deprotection cycle.

Protocol 3: Cleavage and Final Deprotection

This protocol removes the peptide from the resin and cleaves the Dpm and other acid-labile side-chain protecting groups.

  • Resin Preparation: a. After the final coupling and washing steps, perform a final Nα-Boc deprotection as described in Protocol 2. b. Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: a. Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing Cys(Dpm) and other sensitive residues such as Trp and Met, a common cocktail is Reagent K:

    • TFA: 82.5%
    • Water: 5%
    • Phenol: 5%
    • Thioanisole: 5%
    • 1,2-Ethanedithiol (EDT): 2.5% b. Note: The Dpm group requires a strong acid for efficient cleavage, typically 95% TFA. The choice and composition of the scavenger mixture are crucial to prevent side reactions. Triisopropylsilane (TIS) can also be used as a scavenger.

  • Cleavage Procedure: a. Add the pre-chilled cleavage cocktail to the dried peptide-resin (10-20 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Isolation: a. Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with cold ether 2-3 more times. d. Dry the crude peptide pellet under vacuum.

  • Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry.

Visualizations

Boc-SPPS Workflow for this compound Incorporation

Boc_SPPS_Workflow start Peptide-Resin (Free N-terminus) coupling Couple next Boc-AA-OH (e.g., this compound) start->coupling 1. Coupling wash1 Wash (DMF, DCM) coupling->wash1 2. Wash deprotection Boc Deprotection (25-50% TFA/DCM) wash1->deprotection 3. Deprotection wash2 Wash (DCM, IPA, DCM) deprotection->wash2 4. Wash neutralization Neutralization (5-10% DIEA/DCM) wash2->neutralization 5. Neutralization wash3 Wash (DCM) neutralization->wash3 6. Wash cycle_end Repeat Cycle or Proceed to Cleavage wash3->cycle_end cycle_end->coupling Next Amino Acid

Caption: General workflow for a single cycle of Boc-Solid-Phase Peptide Synthesis.

Chemical Pathway for Cys(Dpm) Deprotection

Dpm_Deprotection peptide_dpm Peptide-Cys(Dpm) peptide_sh Peptide-Cys(SH) (Free Thiol) peptide_dpm->peptide_sh Cleavage dpm_cation Diphenylmethyl Cation peptide_dpm->dpm_cation Generates tfa Strong Acid (e.g., 95% TFA) + Scavengers trapped_cation Trapped Cation dpm_cation->trapped_cation scavenger Scavenger (e.g., TIS, EDT) scavenger->trapped_cation Traps

Caption: Acid-catalyzed deprotection of the Dpm group from a cysteine residue.

References

Application Notes and Protocols for Orthogonal Protection Strategy with Boc-Cys(Dpm)-OH and Mmt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount for the successful assembly of complex peptides. An orthogonal protection strategy, which allows for the selective removal of specific protecting groups under distinct chemical conditions while others remain intact, is a powerful tool for achieving regioselective modifications and constructing peptides with intricate architectures, such as those with multiple disulfide bonds.

This document provides detailed application notes and experimental protocols for an orthogonal protection strategy employing the tert-butyloxycarbonyl (Boc) group for Nα-amino protection, the diphenylmethyl (Dpm) group for the side chain of cysteine, and the 4-methoxytrityl (Mmt) group for the protection of another functional group, typically a lysine side chain or a second cysteine. This strategy leverages the differential acid lability of these protecting groups to achieve selective deprotection.

The Mmt group is highly acid-labile and can be removed under very mild acidic conditions. The Boc group requires stronger acidic conditions for its cleavage, while the Dpm group is stable to the mild conditions used for Mmt removal but is cleaved under the strong acidic conditions typically used for the final cleavage of the peptide from the resin.[1][2] This hierarchy of acid lability forms the basis of this orthogonal approach.

Key Protecting Groups

  • Boc (tert-butyloxycarbonyl): A widely used Nα-amino protecting group in peptide synthesis. It is typically removed by treatment with moderate acids like trifluoroacetic acid (TFA).[3][4]

  • Dpm (diphenylmethyl): A cysteine side-chain protecting group that offers a crucial intermediate acid stability. It is resistant to the mild acidic conditions used for Mmt removal but can be cleaved with high concentrations of TFA.[1][2] The use of Fmoc-Cys(Dpm)-OH has been shown to reduce racemization during coupling compared to Fmoc-Cys(Trt)-OH.

  • Mmt (4-methoxytrityl): A highly acid-labile protecting group, often used for the side chains of cysteine, lysine, or histidine. It can be selectively removed with very dilute TFA, leaving Boc and Dpm groups intact.[5]

Advantages of the Boc-Cys(Dpm)-OH and Mmt Orthogonal Strategy

  • Regioselective Disulfide Bond Formation: Enables the specific formation of disulfide bridges in peptides containing multiple cysteine residues.

  • On-Resin Side Chain Modification: Allows for the selective deprotection and subsequent modification of a specific amino acid side chain while the peptide is still attached to the solid support.

  • Compatibility: The deprotection conditions for each group are compatible with the stability of the others, ensuring high yields and purity of the desired peptide.

Experimental Protocols

The following protocols outline the step-by-step procedures for the selective deprotection of Mmt, Boc, and Dpm groups in a peptide synthesized on a solid support.

Protocol 1: Selective Deprotection of the Mmt Group

This protocol describes the removal of the Mmt group from a resin-bound peptide while the Boc and Dpm protecting groups remain intact.

Materials:

  • Peptide-resin containing Mmt, Boc, and Dpm protected residues

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • 5% Diisopropylethylamine (DIPEA) in DCM (for neutralization)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare a deprotection solution of 1-2% TFA and 5% TIS in DCM.

  • Add the deprotection solution to the resin (10 mL per gram of resin) and gently agitate for 2 minutes.

  • Drain the solution.

  • Repeat the treatment with the deprotection solution four more times (for a total of 5 treatments).

  • Wash the resin thoroughly with DCM (5 x 10 mL).

  • Neutralize the resin by washing with 5% DIPEA in DCM (3 x 10 mL).

  • Wash the resin again with DCM (5 x 10 mL).

  • The resin is now ready for the next coupling step or subsequent deprotection.

Protocol 2: Deprotection of the Nα-Boc Group

This protocol is for the removal of the Nα-Boc group, typically performed at each cycle of peptide chain elongation. The Dpm group remains stable under these conditions.

Materials:

  • Peptide-resin with an N-terminal Boc group and a Dpm-protected cysteine

  • DCM

  • TFA

  • 5% DIPEA in DCM

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin (10 mL per gram of resin).[3][6]

  • Agitate the mixture for 1-2 minutes.

  • Drain the solution.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (5 x 10 mL).

  • Neutralize the resin with 5% DIPEA in DCM (3 x 10 mL) to deprotonate the newly formed N-terminal amine.

  • Wash the resin with DCM (5 x 10 mL).

Protocol 3: Cleavage and Deprotection of the Dpm Group

This final step involves the cleavage of the peptide from the resin and the simultaneous removal of the Dpm side-chain protecting group.

Materials:

  • Fully assembled peptide-resin

  • TFA

  • Water

  • TIS

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) in a reaction vessel.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Data Presentation

The following table summarizes the typical conditions and expected outcomes for the deprotection of each protecting group in this orthogonal strategy.

Protecting GroupReagentConcentrationTimeTemperatureScavengerExpected Yield
Mmt TFA in DCM1-2%5 x 2 minRoom Temp5% TIS>95%
Boc TFA in DCM25-50%20-30 minRoom TempNone>99% (per cycle)
Dpm TFA/H₂O/TIS95% / 2.5% / 2.5%2-3 hoursRoom TempTIS>90% (crude)

Visualizations

Signaling Pathway of Orthogonal Deprotection

Orthogonal_Deprotection Start Fully Protected Peptide (Boc-AA...-Cys(Dpm)-...-X(Mmt)-Resin) Mmt_Deprotection Selective Mmt Deprotection Start->Mmt_Deprotection 1-2% TFA/DCM, TIS Mmt_Deprotected Boc-AA...-Cys(Dpm)-...-X(Free)-Resin Mmt_Deprotection->Mmt_Deprotected Boc_Deprotection Boc Deprotection Mmt_Deprotected->Boc_Deprotection 25-50% TFA/DCM Boc_Deprotected H₂N-AA...-Cys(Dpm)-...-X(Free)-Resin Boc_Deprotection->Boc_Deprotected Final_Cleavage Final Cleavage & Dpm Deprotection Boc_Deprotected->Final_Cleavage 95% TFA/H₂O/TIS Final_Peptide Free Peptide (H₂N-AA...-Cys(SH)-...-X(Free)-OH) Final_Cleavage->Final_Peptide

Caption: Orthogonal deprotection workflow.

Experimental Workflow for Peptide Synthesis and Deprotection

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_deprotection Orthogonal Deprotection Resin Start with Resin Coupling_1 Couple this compound Resin->Coupling_1 Boc_De_1 Boc Deprotection (25-50% TFA) Coupling_1->Boc_De_1 Coupling_2 Couple Boc-AA-OH Boc_De_1->Coupling_2 Boc_De_2 Boc Deprotection Coupling_2->Boc_De_2 Coupling_3 Couple Boc-X(Mmt)-OH Boc_De_2->Coupling_3 Boc_De_3 Boc Deprotection Coupling_3->Boc_De_3 Chain_Elongation Repeat Coupling/Deprotection Cycles Boc_De_3->Chain_Elongation Protected_Peptide Resin-Bound Protected Peptide Chain_Elongation->Protected_Peptide Mmt_Removal Selective Mmt Removal (1-2% TFA/DCM, TIS) Protected_Peptide->Mmt_Removal Side_Chain_Mod Optional: Side Chain Modification Mmt_Removal->Side_Chain_Mod Final_Cleavage_Deprotection Final Cleavage & Dpm/Boc Removal (95% TFA Cocktail) Mmt_Removal->Final_Cleavage_Deprotection Skip Modification Side_Chain_Mod->Final_Cleavage_Deprotection Crude_Peptide Crude Peptide Final_Cleavage_Deprotection->Crude_Peptide

References

Application Notes and Protocols for Utilizing Boc-Cys(Dpm)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of cysteine residues into complex peptides is a critical step in the synthesis of many biologically active molecules, including therapeutics, diagnostics, and research tools. The thiol side chain of cysteine is highly reactive and necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as oxidation and disulfide scrambling. The choice of the thiol protecting group is paramount for achieving high yield and purity of the target peptide, especially in the synthesis of peptides with multiple disulfide bonds.

This document provides detailed application notes and protocols for the use of N-α-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH), a valuable building block for the incorporation of cysteine in complex peptide synthesis. The diphenylmethyl (Dpm) group offers a unique acid lability profile, providing orthogonality with other commonly used cysteine protecting groups and enabling the regioselective formation of disulfide bonds.

Advantages of this compound in Peptide Synthesis

The Dpm protecting group offers several advantages in Boc-based solid-phase peptide synthesis:

  • Intermediate Acid Lability: The Dpm group is stable to the mild acidic conditions used for the cleavage of highly acid-labile groups like trityl (Trt) and 4-methoxytrityl (Mmt), but it can be cleaved with higher concentrations of trifluoroacetic acid (TFA).[1] This property allows for orthogonal deprotection strategies in the synthesis of peptides with multiple disulfide bonds.

  • Reduced Racemization: The use of Dpm protection has been shown to significantly reduce the extent of racemization during the coupling of cysteine residues compared to other protecting groups like trityl (Trt).[2] This is crucial for maintaining the stereochemical integrity and biological activity of the final peptide.

  • Orthogonality with Other Protecting Groups: The Dpm group is compatible with a range of other protecting groups, allowing for the synthesis of complex peptides with multiple functionalities. For instance, it can be used in conjunction with Mmt-protected cysteine to achieve regioselective disulfide bond formation. The Mmt group can be selectively removed with dilute TFA (1-3%) while the Dpm group remains intact.[3]

Data Presentation: Comparison of Cysteine Protecting Groups

The selection of an appropriate cysteine protecting group is critical for the successful synthesis of complex peptides. The following table summarizes key characteristics of commonly used S-protected Boc-cysteine derivatives.

Protecting GroupCleavage ConditionsRacemization PotentialOrthogonalityKey Applications
Diphenylmethyl (Dpm) High concentration TFA (e.g., 95%)[3]Low[2]Orthogonal to Trt, Mmt[1]Regioselective disulfide bond formation, synthesis of complex peptides.
Trityl (Trt) Mild acid (e.g., TFA)[3]HighNot fully orthogonal with other acid-labile groups.General incorporation of cysteine.
Acetamidomethyl (Acm) Iodine, mercury(II) acetate, silver trifluoromethanesulfonate[3]LowOrthogonal to acid-labile groups.Synthesis of peptides with multiple disulfide bonds, post-synthesis modification.
tert-Butyl (tBu) Strong acid (e.g., HF), or specific reagents like PhS(O)Ph/CH₃SiCl₃ in TFALowOrthogonal to most acid-labile groups.Synthesis requiring a very stable thiol protection.

Experimental Protocols

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a Cys(Dpm) residue using the Boc strategy.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield or PAM resin for C-terminal acid, MBHA resin for C-terminal amide)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).[4]

  • Neutralization:

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (3x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 eq.) and an additive (e.g., HOBt, 3 eq.) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that the coupling is complete. If the test is positive, the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage of the Dpm Protecting Group and the Peptide from the Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Dpm and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 90-95% TFA, 2.5% TIS, and 2.5% water.[1] If the peptide contains other sensitive residues like Met or Trp, the addition of 2.5% EDT is recommended to prevent side reactions.[4]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Boc-SPPS Workflow for Incorporating this compound

Boc_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (5-10% DIEA in DCM) Deprotection->Neutralization Coupling This compound Coupling (HBTU/HOBt/DIEA in DMF) Neutralization->Coupling Washing_Coupling Washing (DMF, DCM) Coupling->Washing_Coupling Kaiser_Test Kaiser Test Washing_Coupling->Kaiser_Test Cleavage Final Cleavage & Deprotection (TFA/Scavengers) Washing_Coupling->Cleavage Final Amino Acid Coupled Kaiser_Test->Coupling Positive Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Cysteine-Containing Peptide Purification->Final_Peptide

Caption: Boc-SPPS workflow for the incorporation of this compound.

Orthogonal Deprotection Strategy for Regioselective Disulfide Bond Formation

This diagram illustrates a strategy for forming a specific disulfide bond in a peptide containing two cysteine residues, one protected with Mmt and the other with Dpm.

Orthogonal_Deprotection Start Peptide on Resin with Cys(Mmt) and Cys(Dpm) Selective_Deprotection Selective Mmt Deprotection (1-3% TFA in DCM) Start->Selective_Deprotection First_Oxidation On-Resin Oxidation (e.g., Iodine or Air) Selective_Deprotection->First_Oxidation First_Disulfide Peptide with First Disulfide Bond Formed First_Oxidation->First_Disulfide Cleavage_Deprotection Cleavage from Resin and Dpm Deprotection (95% TFA) First_Disulfide->Cleavage_Deprotection Final_Peptide Peptide with One Free Thiol Cleavage_Deprotection->Final_Peptide

Caption: Orthogonal strategy for regioselective disulfide bond formation.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, cysteine-containing peptides. Its unique acid lability profile allows for orthogonal protection strategies, which are essential for the regioselective formation of multiple disulfide bonds. Furthermore, the reduced propensity for racemization during coupling makes it a superior choice for maintaining the stereochemical integrity of the final peptide product. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.

References

Application Notes and Protocols for Boc-Cys(Dpm)-OH Coupling in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of cysteine residues into synthetic peptides is crucial for establishing structural constraints through disulfide bonds and for site-specific conjugation. The choice of the thiol-protecting group is a critical parameter in the success of Solid-Phase Peptide Synthesis (SPPS). Boc-Cys(Dpm)-OH, where the thiol group is protected by a diphenylmethyl (Dpm) group, offers a unique stability profile that can be advantageous in specific synthetic strategies. While the use of a Boc-protected amino acid in a standard Fmoc-SPPS workflow is unconventional, it is employed in specific scenarios, such as the introduction of the N-terminal cysteine residue. The Dpm group is notably stable to the mildly basic conditions used for Fmoc deprotection (e.g., piperidine) and can be cleaved with strong acid, typically trifluoroacetic acid (TFA), during the final cleavage from the resin.[1]

These application notes provide a comprehensive guide to the methods, challenges, and protocols for the successful coupling of this compound in an Fmoc-SPPS workflow.

Key Considerations and Challenges

The primary challenges associated with the coupling of cysteine derivatives in SPPS are racemization and, to a lesser extent, steric hindrance from bulky protecting groups.

  • Racemization: Cysteine residues are particularly susceptible to racemization at the α-carbon during the activation step, especially when using standard base-mediated activation with phosphonium or uronium reagents like HBTU or HATU.[2][3] This side reaction can be minimized by using carbodiimide-based activation methods under acidic or neutral conditions.[1]

  • Steric Hindrance: The bulky Dpm group can potentially slow down the coupling reaction. Therefore, optimized coupling conditions, including the choice of potent activating agents and appropriate reaction times, are necessary to ensure complete acylation of the free amine on the growing peptide chain.

Data Presentation: Coupling Reagents and Racemization

The choice of coupling reagent and conditions significantly impacts the degree of racemization of cysteine residues. The following table summarizes racemization data for various Fmoc-Cys derivatives, providing insight into the expected performance for this compound under similar conditions.

Fmoc-Cys DerivativeCoupling Reagent/MethodRacemization (%)Reference
Fmoc-Cys(Trt)-OHHBTU/DIEA (with pre-activation)5-33%[2]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma3.3%[2]
Fmoc-Cys(Dpm)-OH DIPCDI/Oxyma 6.8% [1][2]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma0.74%[1][2]

This data highlights that carbodiimide-based methods with additives like Oxyma are generally preferred to minimize racemization for cysteine-containing amino acids. Although the racemization for Fmoc-Cys(Dpm)-OH is higher than some other derivatives, it is significantly lower than with base-mediated pre-activation methods.

Experimental Protocols

The following protocols are recommended for the coupling of this compound as the N-terminal amino acid in an Fmoc-SPPS workflow. These are general guidelines and may require optimization based on the specific peptide sequence and solid support.

Materials and Reagents
  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • Coupling Reagents:

    • Method 1 (Recommended for low racemization): N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma)

    • Method 2 (High-efficiency coupling): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Anhydrous, peptide-synthesis grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Monitoring Reagent: Kaiser test kit (for detection of free primary amines)

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended to minimize the risk of racemization during the coupling of this compound.

  • Resin Preparation:

    • Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Amino Acid/Additive Solution Preparation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the amino acid/Oxyma solution to the swollen resin.

    • Immediately add DIC (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring:

    • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive after 4 hours, continue agitation and re-test, or consider a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: High-Efficiency Coupling using HATU/DIPEA

This protocol is suitable for achieving high coupling efficiency, especially if steric hindrance is a concern. Note that this method carries a higher risk of racemization compared to Protocol 1.

  • Resin Preparation:

    • Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Activation Mixture Preparation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution. Allow for a brief pre-activation of 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Perform a Kaiser test. If the test is positive after 2 hours, the coupling can be repeated by adding a fresh solution of the activated amino acid.

  • Washing:

    • After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Final Cleavage and Deprotection

The Dpm group is stable to mild acid conditions (1-3% TFA) but is removed during the final cleavage from the resin using a standard TFA cleavage cocktail.[1]

  • Cleavage Cocktail (Reagent K or similar):

    • 82.5% TFA

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

  • Procedure:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the pre-chilled cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Isolate the crude peptide by centrifugation and wash with cold ether.

    • Dry the crude peptide pellet under vacuum.

Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for selecting a coupling method and the general workflow for the incorporation of this compound.

Coupling_Method_Selection Start Start: Incorporate This compound Rac_Risk Is minimizing racemization the highest priority? Start->Rac_Risk DIC_Oxyma Use DIC/Oxyma Coupling Method (Protocol 1) Rac_Risk->DIC_Oxyma Yes Hindrance Is the sequence known to be sterically hindered? Rac_Risk->Hindrance No End Proceed to Washing DIC_Oxyma->End HATU_DIPEA Use HATU/DIPEA Coupling Method (Protocol 2) HATU_DIPEA->End Hindrance->DIC_Oxyma No Hindrance->HATU_DIPEA Yes

Caption: Decision workflow for selecting a coupling method.

SPPS_Workflow cluster_spps Fmoc-SPPS Cycle for Peptide Elongation Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Fmoc_AA_Coupling Fmoc-AA Coupling Wash1->Fmoc_AA_Coupling Wash2 Wash (DMF, DCM) Fmoc_AA_Coupling->Wash2 Kaiser_Test1 Kaiser Test Wash2->Kaiser_Test1 Kaiser_Test1->Fmoc_Deprotection Next Cycle N_Term_Deprotection Final N-terminal Fmoc Deprotection Kaiser_Test1->N_Term_Deprotection Final Residue Boc_Cys_Coupling Couple this compound (Protocol 1 or 2) N_Term_Deprotection->Boc_Cys_Coupling Kaiser_Test2 Kaiser Test Boc_Cys_Coupling->Kaiser_Test2 Kaiser_Test2->Boc_Cys_Coupling Positive (Recouple) Final_Wash Final Wash (DMF, DCM) & Dry Kaiser_Test2->Final_Wash Negative Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Wash->Cleavage

References

Selective Deprotection of the Diphenylmethyl (Dpm) Group: A Guide for Orthogonal Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

[Asia/Shanghai] – [December 26, 2025] – In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis, carbohydrate chemistry, and drug development, the strategic use of protecting groups is paramount. The diphenylmethyl (Dpm) group, a valuable protecting group for alcohols, thiols, and amines, offers a unique stability profile that allows for its selective removal in the presence of various other common protecting groups. This application note provides detailed protocols and quantitative data to guide researchers in the strategic implementation of the Dpm group and its selective deprotection.

The Dpm group can be cleaved under acidic conditions or via hydrogenolysis, providing flexibility in synthetic design. Its stability under conditions used to remove other common protecting groups, such as the acid-labile methoxytrityl (Mmt) and the base-labile fluorenylmethyloxycarbonyl (Fmoc) groups, makes it a powerful tool for achieving orthogonality in complex molecular architectures.

Orthogonality and Selectivity

The successful application of the Dpm group in a multi-step synthesis relies on a clear understanding of its stability relative to other protecting groups. The following table summarizes the conditions for the selective deprotection of the Dpm group in the presence of other common protecting groups, as well as the conditions under which the Dpm group remains intact while others are removed.

Protecting Group Selective Dpm Deprotection Conditions Yield (%) Reaction Time Conditions for Selective Removal of Other Group (Dpm Stable) Reference(s)
Boc (tert-Butoxycarbonyl)95% TFAHighShort1-3% TFA in DCM
Cbz (Carbobenzyloxy)Catalytic Hydrogenolysis (e.g., H₂, Pd/C) with additives to inhibit benzyl ether cleavageVariableVariableStandard Catalytic Hydrogenolysis (H₂, Pd/C)[1]
Fmoc (9-Fluorenylmethyloxycarbonyl)95% TFA or Catalytic HydrogenolysisHighShort20% Piperidine in DMF[2][3]
TBDMS (tert-Butyldimethylsilyl)95% TFAHighShortTBAF in THF or mild acidic conditions[4]
Bn (Benzyl ether)Stronger acidic conditions or specific hydrogenolysis catalystsVariableVariableStandard Catalytic Hydrogenolysis (H₂, Pd/C)
Mmt (Monomethoxytrityl)95% TFAHighShort1-3% TFA in DCM

Table 1: Orthogonality of the Dpm Protecting Group. This table provides a comparative overview of the conditions required for the selective deprotection of the Dpm group in the presence of other common protecting groups, and vice-versa.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of selective deprotection strategies. The following sections provide methodologies for the selective removal of the Dpm group under various conditions.

Protocol 1: Acid-Catalyzed Selective Deprotection of Dpm in the Presence of Mmt

This protocol describes the selective removal of the Mmt group while the Dpm group remains intact, followed by the subsequent removal of the Dpm group. This strategy is particularly useful in the regioselective formation of disulfide bonds in peptide synthesis.

Materials:

  • Peptide-resin with both Dpm and Mmt protected cysteines

  • Deprotection Solution A: 1-3% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Deprotection Solution B: 95% (v/v) Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diethyl ether

Procedure:

  • Selective Mmt Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with Deprotection Solution A for 30 minutes at room temperature with gentle agitation.

    • Repeat the treatment with fresh Deprotection Solution A.

    • Wash the resin thoroughly with DCM and then DMF.

    • The resin now has a free thiol at the position previously protected by Mmt.

  • Subsequent Dpm Deprotection:

    • Treat the resin from the previous step with Deprotection Solution B for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge and wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

    • Dry the peptide under vacuum.

Protocol 2: Palladium-Catalyzed Deprotection of Dpm Ethers

This protocol describes a mild method for the deprotection of Dpm ethers using a palladium catalyst in ethanol. This method can offer selectivity over other protecting groups that are sensitive to strong acids or hydrogenolysis conditions.

Materials:

  • Dpm-protected substrate

  • Palladium(II) chloride (PdCl₂)

  • Ethanol (EtOH)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Dissolve the Dpm-protected substrate in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of Palladium(II) chloride (e.g., 10 mol%).

    • Purge the flask with an inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reaction times can vary depending on the substrate (typically 4-16 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the deprotected alcohol.

Visualization of Workflows and Relationships

To further clarify the strategic application of the Dpm group, the following diagrams illustrate the logical relationships in selective deprotection strategies.

Deprotection_Strategy Selective Deprotection Workflow cluster_0 Starting Material cluster_1 Step 1: Selective Mmt Removal cluster_2 Step 2: Dpm Removal A Substrate with Dpm and Mmt groups B Treat with 1-3% TFA in DCM A->B C Intermediate with Dpm group and free thiol B->C D Treat with 95% TFA C->D E Fully Deprotected Product D->E

Selective deprotection of Mmt and Dpm groups.

Orthogonality_Diagram Orthogonality of Dpm Protecting Group Dpm Dpm Boc Boc Dpm->Boc Stable to 1-3% TFA (Boc deprotection) Fmoc Fmoc Dpm->Fmoc Stable to 20% Piperidine/DMF (Fmoc deprotection) Cbz Cbz Dpm->Cbz Selectivity in Hydrogenolysis TBDMS TBDMS Dpm->TBDMS Stable to TBAF (TBDMS deprotection) Boc->Dpm Stable to 95% TFA (Dpm deprotection) Fmoc->Dpm Stable to 95% TFA (Dpm deprotection) TBDMS->Dpm Stable to 95% TFA (Dpm deprotection)

Orthogonal relationships of the Dpm group.

Conclusion

The diphenylmethyl (Dpm) protecting group is a versatile tool in modern organic synthesis, offering a unique stability profile that enables a range of orthogonal deprotection strategies. By carefully selecting the reaction conditions, researchers can selectively remove the Dpm group in the presence of other common protecting groups, or conversely, deprotect other groups while the Dpm moiety remains intact. The protocols and data presented in this application note provide a practical guide for the effective utilization of the Dpm group in the synthesis of complex molecules, thereby facilitating advancements in drug discovery and development.

References

Application of Boc-Cys(Dpm)-OH in Conotoxin Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conotoxins, a diverse family of neurotoxic peptides isolated from the venom of marine cone snails, are invaluable tools in neuroscience research and promising leads for the development of novel therapeutics. Their potent and highly selective interactions with a wide range of ion channels and receptors are largely dictated by their rigid, three-dimensional structures, which are maintained by a complex network of disulfide bonds. The chemical synthesis of conotoxins, particularly those with multiple cysteine residues, presents a significant challenge in ensuring the correct formation of these disulfide bridges.

An orthogonal protection strategy during solid-phase peptide synthesis (SPPS) is paramount for the regioselective formation of disulfide bonds. This involves the use of cysteine-protecting groups with distinct lability profiles, allowing for their sequential removal and the controlled oxidation of specific cysteine pairs. Within the repertoire of Boc-SPPS, the use of Nα-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH) offers a strategic advantage due to the unique acid lability of the diphenylmethyl (Dpm) protecting group.

This application note provides a comprehensive overview and detailed protocols for the application of this compound in the synthesis of conotoxins.

The Role of the Dpm Protecting Group in Boc-SPPS

The diphenylmethyl (Dpm) group is a valuable asset in the orthogonal protection strategy for cysteine residues in Boc-SPPS. Its stability and deprotection characteristics fill a critical gap between highly acid-labile groups and those requiring harsh cleavage conditions.

Key Properties of the Dpm Group:

  • Stability: The S-Dpm group is stable to the repetitive trifluoroacetic acid (TFA) treatments used for the removal of the Nα-Boc group during peptide chain elongation in Boc-SPPS. It is also stable to milder acidic conditions (e.g., 1-3% TFA in dichloromethane) that can be used to remove more labile protecting groups.

  • Deprotection: The Dpm group is efficiently removed with strong acidic conditions, typically high concentrations of TFA (e.g., 95%) or with hydrogen fluoride (HF) during the final cleavage from the resin. This allows for its use in conjunction with other protecting groups that are stable to these conditions but labile to other reagents, such as the acetamidomethyl (Acm) group.

The use of this compound in combination with other orthogonally protected cysteine derivatives, such as Boc-Cys(Acm)-OH, enables a powerful strategy for the regioselective formation of multiple disulfide bonds in complex peptides like conotoxins.

Data Summary: Comparison of Cysteine Protecting Groups in Boc-SPPS

The selection of an appropriate set of cysteine protecting groups is crucial for the successful synthesis of conotoxins with defined disulfide connectivity. The following table summarizes the properties of commonly used S-protecting groups in Boc-SPPS, highlighting the strategic position of the Dpm group.

Protecting GroupStructureCleavage ConditionsOrthogonal ToTypical Yields in Conotoxin Synthesis
Diphenylmethyl (Dpm) -CH(C₆H₅)₂High TFA (e.g., 95%), HFAcm20-30% (estimated based on similar strategies)
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃Iodine (I₂), Mercury(II) acetateDpm, Meb20-30%[1]
4-Methylbenzyl (Meb) -CH₂-C₆H₄-CH₃HF, TFMSAAcmVaries
Trityl (Trt) -C(C₆H₅)₃Mild acid (e.g., 1-3% TFA), TFAAcm, DpmNot typically used in Boc-SPPS due to lability

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a hypothetical two-disulfide bond conotoxin using an orthogonal protection strategy employing this compound and Boc-Cys(Acm)-OH.

Protocol 1: Boc-Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual synthesis of the linear peptide on a solid support.

Materials:

  • MBHA resin

  • Boc-protected amino acids (including this compound and Boc-Cys(Acm)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 5% DIEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Boc-amino acid with DIC and HOBt in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, recouple.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound and Boc-Cys(Acm)-OH at the desired positions.

  • Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection (Step 2).

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol, and dry under vacuum.

Protocol 2: Regioselective Disulfide Bond Formation and Cleavage

This protocol describes the sequential formation of the two disulfide bonds and the final cleavage of the peptide from the resin.

Materials:

  • Peptide-resin from Protocol 1

  • Iodine (I₂)

  • Acetic acid

  • Methanol

  • Ascorbic acid solution

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether (cold)

  • Purification buffer (e.g., water/acetonitrile gradient with 0.1% TFA)

Procedure:

  • First Disulfide Bond Formation (Acm removal and oxidation):

    • Suspend the peptide-resin in a solution of iodine (10-fold excess over Acm-protected cysteines) in a mixture of acetic acid, methanol, and DCM.

    • Stir the reaction for 1-2 hours at room temperature.

    • Quench the reaction by adding an aqueous solution of ascorbic acid until the dark color disappears.

    • Wash the resin with water, methanol, and DCM, and dry under vacuum.

  • Final Cleavage and Dpm Deprotection (HF Cleavage):

    • Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add anisole as a scavenger (typically 10% v/v of HF).

    • Cool the vessel to -5 to 0 °C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the reaction at 0 °C for 1 hour.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Washing:

    • Transfer the resin and cleaved peptide to a centrifuge tube.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge and decant the ether. Repeat the washing step three times.

    • Dry the crude peptide under vacuum.

  • Second Disulfide Bond Formation (Air Oxidation):

    • Dissolve the crude peptide in an aqueous buffer at a low concentration (e.g., 0.1 mg/mL) at a slightly alkaline pH (e.g., pH 8.0-8.5 using ammonium bicarbonate or Tris buffer).

    • Stir the solution gently, open to the atmosphere, for 12-24 hours to allow for the formation of the second disulfide bond.

    • Monitor the folding process by RP-HPLC.

  • Purification and Characterization:

    • Acidify the folding reaction mixture with TFA.

    • Purify the folded conotoxin by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the pure fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

    • Lyophilize the pure fractions to obtain the final conotoxin as a white powder.

Visualizations

Diagram 1: Orthogonal Protection Strategy in Conotoxin Synthesis

Orthogonal_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Cleavage_Folding Cleavage and Oxidative Folding Resin MBHA Resin Linear_Peptide Resin-Bound Linear Peptide (Boc-Cys(Dpm), Boc-Cys(Acm)) Resin->Linear_Peptide Stepwise Amino Acid Coupling First_Oxidation First Disulfide Bond Formation (Iodine Oxidation) Linear_Peptide->First_Oxidation Iodine Treatment Cleavage HF Cleavage (Dpm Deprotection) First_Oxidation->Cleavage HF/Anisole Second_Oxidation Second Disulfide Bond Formation (Air Oxidation) Cleavage->Second_Oxidation pH 8.0-8.5 Purification Purification (RP-HPLC) Second_Oxidation->Purification Final_Product Folded Conotoxin Purification->Final_Product

Caption: Workflow for conotoxin synthesis using this compound.

Diagram 2: Logical Relationship of Cysteine Protecting Groups in Boc-SPPS

Protecting_Groups Boc_SPPS Boc Solid-Phase Peptide Synthesis Dpm This compound (Stable to mild acid, cleaved by strong acid) Boc_SPPS->Dpm Incorporation Acm Boc-Cys(Acm)-OH (Stable to acid, cleaved by Iodine) Boc_SPPS->Acm Incorporation Meb Boc-Cys(Meb)-OH (Stable to TFA, cleaved by HF/TFMSA) Boc_SPPS->Meb Incorporation

Caption: Orthogonal cysteine protecting groups in Boc-SPPS.

Conclusion

The use of this compound provides a valuable strategic option for the synthesis of complex, multi-disulfide bonded conotoxins using Boc-SPPS. Its unique acid lability, which is intermediate between highly labile and highly stable protecting groups, allows for its effective use in orthogonal protection schemes. The detailed protocols and conceptual diagrams provided in this application note serve as a comprehensive guide for researchers and scientists in the field of peptide chemistry and drug development, facilitating the successful synthesis of these challenging but highly rewarding molecules. The ability to reliably produce conotoxins with defined disulfide connectivity is crucial for advancing our understanding of their structure-function relationships and for unlocking their full therapeutic potential.

References

Application Notes and Protocols for Boc-Cys(Dpm)-OH in Regioselective Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regioselective disulfide bond formation is a critical step in the synthesis of complex peptides and proteins, ensuring their correct three-dimensional structure and biological activity. The use of orthogonal protecting groups for cysteine residues is the cornerstone of this strategy. Boc-Cys(Dpm)-OH, where the thiol group of cysteine is protected by a diphenylmethyl (Dpm) group, offers a unique acid lability profile that makes it an invaluable tool for the regioselective synthesis of molecules with multiple disulfide bridges. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS).

The Dpm group exhibits intermediate acid sensitivity, being stable to the mild acidic conditions used to remove highly acid-labile protecting groups like 4-methoxytrityl (Mmt), yet readily cleaved under the stronger acidic conditions typically used for final peptide cleavage from the resin, such as high concentrations of trifluoroacetic acid (TFA).[1] This property allows for a sequential and controlled deprotection and oxidation of different pairs of cysteine residues within the same peptide sequence.

Key Advantages of this compound

  • Orthogonality: The Dpm group is orthogonal to other commonly used cysteine protecting groups such as Mmt, trityl (Trt), and acetamidomethyl (Acm), enabling stepwise disulfide bond formation.[1]

  • Reduced Racemization: The use of Fmoc-Cys(Dpm)-OH can lead to lower levels of racemization during coupling compared to the more commonly used Fmoc-Cys(Trt)-OH under certain conditions.[2]

  • Compatibility: It is fully compatible with standard Boc and Fmoc solid-phase peptide synthesis strategies.

Data Presentation

Table 1: Acid Lability Profile of Common Cysteine Protecting Groups
Protecting GroupCleavage ConditionStabilityOrthogonal To
Dpm High % TFA (e.g., 95%)[1]Stable to 1-3% TFA[1]Mmt, Acm, Trt (partially)
Mmt1-2% TFA in DCM[1]Labile to mild acidDpm, Acm, Trt
Trt~50% TFA, or 1-2% TFA (slowly)[1]Labile to mild/strong acidAcm
AcmIodine (I2), Hg(II), Ag(I)[1]Stable to TFADpm, Mmt, Trt
Table 2: Comparative Racemization of Fmoc-Cys Derivatives
Fmoc-Cys DerivativeCoupling ReagentRacemization (%)Reference
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8[1]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3[1]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74[1]

Note: Racemization is highly dependent on the coupling reagents and conditions used. The data presented is for comparative purposes under specific reported conditions.

Experimental Protocols

Protocol 1: Regioselective On-Resin Formation of Two Disulfide Bonds using an Orthogonal Cys(Mmt) and Cys(Dpm) Strategy

This protocol describes the synthesis of a peptide with two disulfide bonds, where the first is formed on-resin between two Cys(Mmt) residues, and the second is formed between two Cys(Dpm) residues during cleavage and deprotection.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids, including Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Dpm)-OH

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Mmt deprotection solution: 1% TFA, 5% TIS in DCM

  • Oxidizing agent: 0.1 M Iodine (I₂) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • DMF, DCM, Diethyl ether

Procedure:

  • Peptide Synthesis: Assemble the linear peptide sequence on the Fmoc-Rink Amide resin using a standard Fmoc/tBu SPPS protocol. Incorporate Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Dpm)-OH at the desired positions.

  • First Disulfide Bond Formation (On-Resin): a. After completion of the peptide chain assembly, wash the resin thoroughly with DMF and then DCM. b. Treat the resin with the Mmt deprotection solution (1% TFA, 5% TIS in DCM) for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the effluent. c. Wash the resin extensively with DCM, followed by DMF. d. Add a solution of 0.1 M I₂ in DMF to the resin and agitate for 1-2 hours at room temperature. e. Wash the resin with DMF until the brown color of iodine is completely removed, followed by washing with DCM.

  • Cleavage and Second Disulfide Bond Formation: a. Dry the resin under vacuum. b. Treat the resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes the Dpm groups, and other side-chain protecting groups. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. f. Air-dry the peptide pellet. g. The second disulfide bond between the now free Cys(Dpm) residues will form upon air oxidation during workup and purification. For more controlled oxidation, dissolve the crude peptide in an appropriate buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) and stir gently, open to the atmosphere, for 12-24 hours.

  • Purification: Purify the bicyclic peptide by reverse-phase HPLC.

Protocol 2: Synthesis of a Peptide with a Single Disulfide Bond using this compound and Solution-Phase Oxidation

This protocol outlines the synthesis of a linear peptide containing two this compound residues, followed by cleavage and subsequent solution-phase oxidation to form a single disulfide bond.

Materials:

  • PAM resin

  • Boc-amino acids, including this compound

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Deprotection solution: 50% TFA in DCM

  • HF cleavage apparatus and reagents (or alternative cleavage cocktail like TFMSA/TFA)

  • Oxidation buffer: 0.1 M Ammonium Bicarbonate (NH₄HCO₃), pH 8

  • DMF, DCM, Diethyl ether

Procedure:

  • Peptide Synthesis: Synthesize the peptide on PAM resin using a standard Boc-SPPS protocol, incorporating this compound at the desired positions.

  • Cleavage and Deprotection: a. After synthesis, dry the peptidyl-resin thoroughly. b. Cleave the peptide from the resin and remove all protecting groups, including the Dpm groups, using a standard high-acid cleavage procedure (e.g., HF cleavage with appropriate scavengers, or a TFMSA/TFA cocktail). c. Precipitate the crude linear peptide with cold diethyl ether. d. Wash the peptide pellet with cold ether and dry under vacuum.

  • Solution-Phase Oxidation: a. Dissolve the crude linear peptide in the oxidation buffer (0.1 M NH₄HCO₃, pH 8) at a concentration of 0.1-1 mg/mL to favor intramolecular cyclization. b. Stir the solution gently at room temperature, open to the atmosphere, for 12-24 hours. Monitor the reaction progress by RP-HPLC. c. Once the oxidation is complete, acidify the solution with a small amount of acetic acid or TFA.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC.

Mandatory Visualizations

experimental_workflow_regioselective_disulfide_formation cluster_SPPS Solid-Phase Peptide Synthesis cluster_On_Resin_Oxidation On-Resin Oxidation cluster_Cleavage_and_Final_Oxidation Cleavage & Final Oxidation Resin Fmoc-Rink Amide Resin Linear_Peptide Linear Peptide (Cys(Mmt) & Cys(Dpm)) Resin->Linear_Peptide Fmoc-SPPS Mmt_Deprotection 1. Mmt Deprotection (1% TFA/TIS in DCM) Linear_Peptide->Mmt_Deprotection First_Oxidation 2. First Disulfide Bond (Iodine Oxidation) Mmt_Deprotection->First_Oxidation Monocyclic_Peptide On-Resin Monocyclic Peptide (Cys-Cys & Cys(Dpm)) First_Oxidation->Monocyclic_Peptide Cleavage 3. Cleavage & Dpm Deprotection (95% TFA) Monocyclic_Peptide->Cleavage Crude_Bicyclic Crude Bicyclic Peptide Cleavage->Crude_Bicyclic Purification 4. RP-HPLC Purification Crude_Bicyclic->Purification Final_Product Pure Bicyclic Peptide Purification->Final_Product

Caption: Workflow for regioselective formation of two disulfide bonds.

experimental_workflow_single_disulfide_bond cluster_SPPS_Boc Boc-SPPS cluster_Cleavage Cleavage & Deprotection cluster_Solution_Oxidation Solution-Phase Oxidation PAM_Resin PAM Resin Linear_Peptide_Dpm Linear Peptide (Boc-Cys(Dpm)) PAM_Resin->Linear_Peptide_Dpm Boc-SPPS HF_Cleavage 1. HF Cleavage (or TFMSA/TFA) Linear_Peptide_Dpm->HF_Cleavage Crude_Linear Crude Linear Peptide (Free Thiols) HF_Cleavage->Crude_Linear Air_Oxidation 2. Air Oxidation (0.1M NH4HCO3, pH 8) Crude_Linear->Air_Oxidation Crude_Cyclic Crude Cyclic Peptide Air_Oxidation->Crude_Cyclic Purification_Cyclic 3. RP-HPLC Purification Crude_Cyclic->Purification_Cyclic Final_Product_Cyclic Pure Cyclic Peptide Purification_Cyclic->Final_Product_Cyclic

Caption: Workflow for single disulfide bond formation in solution.

Application Examples

Synthesis of α-Conotoxin ImI Analogs

α-Conotoxin ImI is a peptide with two disulfide bonds. A regioselective synthesis can be envisioned using an orthogonal protection strategy involving Cys(Dpm) and another protecting group like Cys(Trt) or Cys(Acm). For instance, Cys residues at positions 2 and 8 could be protected with Trt, while Cys at positions 3 and 12 are protected with Dpm. The Trt groups can be selectively removed on-resin with mild acid, followed by the first disulfide bond formation. The second disulfide bond between the Cys(Dpm) residues would then be formed during the final TFA cleavage and subsequent oxidation.

Synthesis of the Human IgG1 Hinge Region

The hinge region of human IgG1 contains two inter-chain disulfide bonds. A synthetic peptide mimic of this region can be synthesized using a Cys(Dpm) and Cys(Mmt) orthogonal strategy to ensure the correct connectivity. The Cys residues forming the first intended disulfide bond would be protected with Mmt, and the second pair with Dpm. The synthesis would follow the general procedure outlined in Protocol 1.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex peptides containing multiple disulfide bonds. Its unique acid lability allows for its seamless integration into orthogonal protection schemes, providing researchers with a reliable method for achieving regioselective disulfide bond formation. The protocols and data presented in these application notes serve as a guide for the successful implementation of this compound in peptide synthesis and drug development endeavors. Careful consideration of coupling conditions is recommended to minimize potential racemization.

References

Application Notes and Protocols for Disulfide Bridge Formation Using Boc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins. In solid-phase peptide synthesis (SPPS), the regioselective formation of these bonds is a key challenge. The use of orthogonally protected cysteine residues is the most common strategy to address this. This document provides detailed application notes and protocols for the use of N-α-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH) in the formation of disulfide bridges within a Boc-SPPS framework.

The diphenylmethyl (Dpm) protecting group offers a unique stability profile. It is resistant to the moderately acidic conditions used for the repetitive removal of the N-α-Boc group (e.g., 50% TFA in DCM) but can be cleaved with strong acid (e.g., 95% TFA or HF)[1]. This property makes a purely on-resin disulfide formation challenging with standard Boc-SPPS resins (like Merrifield or PAM), as the conditions for Dpm removal often lead to the simultaneous cleavage of the peptide from the solid support.

Therefore, the most effective strategy for forming disulfide bridges with Cys(Dpm) in Boc-SPPS is a simultaneous cleavage and cyclization approach. This method is particularly useful for the synthesis of complex peptides, such as those with multiple disulfide bonds, when used in conjunction with other cysteine protecting groups that can be removed under milder, orthogonal conditions.

Core Concepts and Strategy

The primary strategy detailed here involves the synthesis of a linear peptide on a solid support using Boc-SPPS. For peptides requiring multiple disulfide bonds, an orthogonal protection scheme is employed. A common pairing is Cys(Mmt) and Cys(Dpm). The 4-methoxytrityl (Mmt) group is highly acid-labile and can be selectively removed on-resin using a dilute solution of TFA (1-3%) without affecting the Dpm group or the peptide-resin linkage. This allows for the formation of the first disulfide bond on-resin. The second disulfide bond, involving the Cys(Dpm) residues, is then formed concurrently with the cleavage of the peptide from the resin using a specialized cleavage cocktail containing an oxidizing agent.

Experimental Protocols

This protocol is applicable for the synthesis of bicyclic peptides where the first disulfide bridge is formed on-resin from Cys(Mmt) residues, leaving the Cys(Dpm) residues protected.

  • Peptide Synthesis: Assemble the linear peptide sequence on a suitable Boc-SPPS resin (e.g., MBHA or PAM resin) using standard coupling protocols. Incorporate Boc-Cys(Mmt)-OH and this compound at the desired positions.

  • Resin Preparation: After completion of the peptide chain elongation, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 1 min) and N,N-dimethylformamide (DMF) (3 x 1 min).

  • Selective Mmt Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) in DCM containing 5% triisopropylsilane (TIS) as a scavenger.

    • Perform the treatment in multiple short intervals (e.g., 4 x 10 minutes) to ensure complete deprotection while minimizing side reactions.

    • Wash the resin extensively with DCM (5 x 1 min) and DMF (5 x 1 min) to remove the cleaved Mmt groups and residual acid.

  • On-Resin Oxidation of Cys(Mmt)-derived Thiols:

    • Swell the resin in DMF.

    • Add a solution of an oxidizing agent. A common choice is N-chlorosuccinimide (NCS) (1-2 equivalents per thiol) in DMF.

    • Allow the reaction to proceed for 15-30 minutes at room temperature.

    • Alternatively, iodine (I₂) (5-10 equivalents) in a mixture of DMF/DCM/MeOH can be used.

    • Monitor the reaction for completion using Ellman's test to detect free thiols.

  • Washing: Once the oxidation is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min), followed by a final wash with methanol and drying under vacuum.

This protocol describes the final step where the peptide is cleaved from the resin, the Dpm groups are removed, and the second disulfide bond is formed in a single step using a TFA/DMSO cocktail.

  • Resin Preparation: Start with the dried peptidyl-resin from Protocol 1 (containing one disulfide bond and protected Cys(Dpm) residues) or a resin with only Cys(Dpm) residues for a single disulfide bridge.

  • Cleavage and Cyclization Cocktail: Prepare a fresh cleavage cocktail consisting of TFA, dimethyl sulfoxide (DMSO), and a scavenger such as anisole. A typical composition is:

    • TFA/DMSO/anisole (e.g., 90:5:5 v/v/v)

  • Reaction Procedure:

    • Add the cleavage cocktail to the peptidyl-resin (approximately 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-4 hours. The strong acid (TFA) cleaves the peptide from the resin and removes the Dpm groups, exposing the free thiols. DMSO then acts as the oxidizing agent to form the disulfide bond.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cyclic peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide representative data for the on-resin disulfide bond formation strategies. Note that yields can be sequence-dependent.

Table 1: Comparison of Cysteine Protecting Groups in Boc-SPPS

Protecting GroupRemoval ConditionsOrthogonality Notes
Dpm 95% TFA or HFStable to mild acid (1-3% TFA), allowing for orthogonality with Mmt.
Mmt 1-3% TFA in DCMHighly acid-labile. Orthogonal to Dpm, Acm, and Bzl groups.
Acm I₂, Hg(OAc)₂, AgOTfStable to TFA and HF. Requires heavy metal reagents or iodine for removal.
Bzl Anhydrous HFStandard "permanent" protecting group in classical Boc-SPPS.
tBu HF, TFMSA, MeSiCl₃Stable to TFA. Can be used orthogonally with more labile groups.

Table 2: Representative Yields for Disulfide Formation Strategies

Peptide StrategyDeprotection/Oxidation MethodTypical Crude Purity (%)Typical Isolated Yield (%)
Single Disulfide (from Cys(Dpm))Simultaneous Cleavage/Cyclization (TFA/DMSO)40-60%15-30%
Bicyclic (1st from Cys(Mmt), 2nd from Cys(Dpm))1. On-resin Mmt removal and NCS oxidation30-50% (after both steps)10-25%
2. Simultaneous Cleavage/Cyclization (TFA/DMSO)

Note: Data is illustrative and based on typical outcomes for peptides of moderate complexity. Actual yields will vary based on the peptide sequence, length, and purification efficiency.

Visualizations

Bicyclic_Peptide_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_OnResin On-Resin Modification cluster_Cleavage Cleavage & Cyclization start Start with Resin synthesis Assemble Linear Peptide (Boc-Cys(Mmt)-OH & this compound) start->synthesis mmt_deprotection Selective Mmt Deprotection (1-2% TFA in DCM) synthesis->mmt_deprotection oxidation1 On-Resin Oxidation (1st Bridge) (e.g., NCS in DMF) mmt_deprotection->oxidation1 cleavage Simultaneous Cleavage, Dpm Deprotection, & 2nd Disulfide Formation (TFA/DMSO/Anisole) oxidation1->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Final Bicyclic Peptide purification->final_product

Caption: Workflow for synthesizing a bicyclic peptide using orthogonal Cys(Mmt) and Cys(Dpm) protection.

Chemical_Strategy cluster_step1 Step 1: First Cyclization (On-Resin) cluster_step2 Step 2: Second Cyclization (Cleavage) Peptide_Resin Peptidyl-Resin -Cys(Mmt)-... -Cys(Dpm)-... -Cys(Mmt)-... -Cys(Dpm)- Free_Thiol_Mmt Free Thiols (Mmt removed) -Cys(SH)-... -Cys(Dpm)-... -Cys(SH)-... -Cys(Dpm)- Peptide_Resin->Free_Thiol_Mmt 1-2% TFA/DCM First_Bridge First Disulfide Bridge -Cys-S-S-Cys-... -Cys(Dpm)-... -Cys(Dpm)- Free_Thiol_Mmt->First_Bridge Oxidizing Agent (e.g., NCS) Free_Peptide Free Peptide in Solution -Cys-S-S-Cys-... -Cys(SH)-... -Cys(SH)- First_Bridge->Free_Peptide TFA/DMSO/Anisole Final_Peptide Final Bicyclic Peptide -Cys-S-S-Cys-... -Cys-S-S-Cys- Free_Peptide->Final_Peptide Oxidation

Caption: Chemical pathway for orthogonal disulfide bond formation using Cys(Mmt) and Cys(Dpm).

References

Troubleshooting & Optimization

minimizing racemization of Boc-Cys(Dpm)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization of Boc-Cys(Dpm)-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is cysteine racemization and why is it a significant issue in peptide synthesis?

A1: Cysteine racemization is the undesirable conversion of the naturally occurring L-cysteine enantiomer into its D-enantiomer at the alpha-carbon during the peptide coupling step. This results in the formation of diastereomeric peptides, which can be challenging to purify. The presence of the D-cysteine epimer can significantly alter the peptide's three-dimensional structure, biological activity, and overall therapeutic efficacy.[1]

Q2: What is the primary mechanism driving the racemization of cysteine derivatives like this compound?

A2: Cysteine is particularly susceptible to racemization through a direct enolization mechanism.[1] The presence of a base facilitates the abstraction of the α-proton of the activated amino acid, leading to the formation of a stabilized carbanion intermediate. This planar intermediate can then be protonated from either side, resulting in a mixture of L- and D-isomers.[1][2] The electron-withdrawing nature of the sulfur-containing side chain enhances the acidity of the α-proton, making cysteine more prone to this pathway compared to the oxazolone formation mechanism common for many other amino acids.[1]

Q3: How does the Diphenylmethyl (Dpm) protecting group on the cysteine side chain influence racemization?

A3: The choice of the sulfur-protecting group on the cysteine side chain plays a crucial role in the rate of racemization. Studies have shown that the Diphenylmethyl (Dpm) group generally leads to a lower degree of racemization compared to the more commonly used trityl (Trt) group under identical coupling conditions.[3] For instance, in one study, the extent of racemization for Dpm-protected cysteine was 1.2% compared to 8.0% for the Trt-protected counterpart.[3]

Troubleshooting Guide: High Levels of D-Cysteine Epimer Detected

If you are observing significant racemization of this compound during your coupling reactions, consider the following troubleshooting steps categorized by experimental parameters.

Coupling Reagent and Additives
  • Issue: The selection of coupling reagent and the use of pre-activation can substantially impact the extent of racemization. Onium salt-based coupling reagents such as HBTU and HATU, particularly in the presence of tertiary amines, are known to promote racemization, especially with a pre-activation step.[1][4]

  • Solutions:

    • Avoid Pre-activation: Whenever feasible, avoid pre-activating this compound with the coupling reagent and base before adding it to the resin-bound peptide. Instead, add the reagents sequentially to the reaction vessel.[1] This simple change has been shown to reduce racemization levels by a factor of 6 to 7-fold.[4]

    • Utilize Carbodiimide-Based Reagents: Consider using carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[5][6] The combination of DIC/HOBt is a well-regarded method for minimizing racemization, especially when base-free conditions are required.[6]

Base Selection
  • Issue: Strong, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIEA) are known to significantly promote the enolization of cysteine, leading to high levels of racemization.[1]

  • Solutions:

    • Use a Weaker Base: Switching to a weaker base can substantially decrease racemization. 2,4,6-trimethylpyridine (collidine) is a better choice for minimizing racemization compared to DIEA or N-methylmorpholine (NMM).[4]

    • Reduce Base Equivalents: A two-fold reduction in the amount of base used can also help to decrease the extent of racemization.[4]

Solvent Polarity
  • Issue: The polarity of the solvent can influence the rate of racemization.

  • Solution:

    • Decrease Solvent Polarity: Consider using a less polar solvent system. For instance, a mixture of CH₂Cl₂-DMF (1:1) has been shown to reduce racemization compared to using neat N,N-dimethylformamide (DMF).[4]

Data Summary

The following table summarizes the impact of different coupling conditions and protecting groups on the racemization of cysteine.

S-Protecting GroupCoupling ReagentBasePre-activation Time (min)Racemization (%)
TrtHCTU/6-Cl-HOBtDIPEA18.0[3]
Dpm HCTU/6-Cl-HOBtDIPEA11.2 [3]
MBomHCTU/6-Cl-HOBtDIPEA10.4[3]
DdmHCTU/6-Cl-HOBtDIPEA10.8[3]
TrtBOP/HOBtDIEA55-33 (range)[4]
TrtHBTU/HOBtDIEA55-33 (range)[4]
TrtHATU/HOAtDIEA55-33 (range)[4]
TrtBOP/HOBt/TMPTMP0<1[4]
TrtDIC/HOBt-5<1[4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt

This protocol is designed to minimize racemization during the coupling of this compound.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with an appropriate deprotection agent (e.g., 20-50% TFA in DCM).

  • Washing: Wash the resin thoroughly with DCM (3 times), followed by DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the ninhydrin test.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Analysis of Cysteine Racemization by HPLC

This protocol outlines a general method to determine the extent of cysteine racemization in a synthesized peptide.

  • Peptide Cleavage: Cleave the peptide from the resin and remove all protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).[1]

  • Peptide Purification: Purify the crude peptide using reverse-phase HPLC.[1]

  • Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[1]

  • Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent.[1]

  • HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L- and D-cysteine derivatives will exhibit different retention times, allowing for their quantification. The percentage of racemization can be calculated from the respective peak areas.[1]

Visualizations

Racemization_Mechanism cluster_L_Cys L-Cysteine Derivative cluster_Activated Activated Species cluster_Enolate Planar Enolate Intermediate cluster_D_Cys D-Cysteine Derivative L_Cys Boc-NH-CH(R)-COOH Activated Boc-NH-CH(R)-COX L_Cys->Activated Coupling Reagent Enolate Boc-NH-C(R)=C(O-)X Activated->Enolate + Base - H+ Enolate->L_Cys + H+ D_Cys Boc-NH-CH(R)-COOH (D-form) Enolate->D_Cys + H+

Caption: Mechanism of Cysteine Racemization via Direct Enolization.

Low_Racemization_Workflow Start Start: Couple This compound Coupling_Method Select Coupling Method Start->Coupling_Method Onium_Salt Onium Salt (HBTU, HATU) Coupling_Method->Onium_Salt High Risk Carbodiimide Carbodiimide (DIC/HOBt) Coupling_Method->Carbodiimide Low Risk Base_Selection_Onium Select Base Onium_Salt->Base_Selection_Onium End_Low_Rac Minimized Racemization Carbodiimide->End_Low_Rac DIEA_NMM DIEA or NMM Base_Selection_Onium->DIEA_NMM High Risk Collidine Collidine (TMP) Base_Selection_Onium->Collidine Lower Risk End_High_Rac High Racemization Risk DIEA_NMM->End_High_Rac Preactivation Avoid Pre-activation Collidine->Preactivation Solvent Use CH2Cl2/DMF (1:1) Preactivation->Solvent Solvent->End_Low_Rac

Caption: Recommended Workflow for Low-Racemization Cysteine Coupling.

References

Technical Support Center: Optimization of Boc-Cys(Dpm)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc-Cys(Dpm)-OH coupling in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The primary challenge in coupling this compound arises from the significant steric hindrance caused by the bulky diphenylmethyl (Dpm) protecting group on the cysteine side chain. This steric bulk can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially leading to slower reaction kinetics and incomplete coupling.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimides like DCC or DIC alone. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP, are often more effective in achieving higher coupling efficiencies. The choice of reagent may also depend on the specific peptide sequence and the desired balance between reaction speed and minimization of side reactions.

Q3: Is this compound prone to racemization during coupling?

A3: Yes, cysteine derivatives are known to be susceptible to racemization during the activation step of peptide coupling, especially in the presence of a base. While the Dpm group has been shown to significantly reduce racemization compared to the trityl (Trt) group in Fmoc-SPPS, care must still be taken. For instance, in a study using uronium activation, Fmoc-Cys(Dpm)-OH showed a racemization level of 1.2%, which is considerably lower than the 8.0% observed for Fmoc-Cys(Trt)-OH under the same conditions. To minimize racemization with this compound, it is advisable to use a weaker base like N-methylmorpholine (NMM) instead of a stronger, more hindered base like diisopropylethylamine (DIPEA), and to avoid unnecessarily long pre-activation times.

Q4: What are the common side reactions associated with this compound coupling and how can I mitigate them?

A4: Besides incomplete coupling and racemization, a potential side reaction for cysteine derivatives is β-elimination, especially if the C-terminal cysteine is attached to the resin. This can be minimized by using appropriate resins and avoiding excessive exposure to strong bases. For this compound, the primary concerns remain incomplete coupling and racemization.

Mitigation Strategies:

  • Incomplete Coupling: Employ more potent coupling reagents (HATU, HBTU), increase the equivalents of the amino acid and coupling reagent, extend the reaction time, or perform a "double coupling".

  • Racemization: Use a weaker base (NMM), minimize pre-activation time, and consider coupling at a lower temperature. For particularly sensitive sequences, carbodiimide-based methods with additives like HOBt or Oxyma, which do not require a strong base, can be a good alternative.[1][2]

Q5: What is "double coupling" and when should I use it for this compound?

A5: "Double coupling" is the process of repeating the coupling step with a fresh solution of the activated amino acid after an initial coupling attempt. This is a common strategy to drive the reaction to completion, especially for sterically hindered residues like this compound. You should consider a double coupling if a qualitative test (like the Kaiser test) indicates the presence of unreacted free amines after the first coupling.

Troubleshooting Guides

Guide 1: Incomplete Coupling of this compound

This guide addresses the issue of a positive Kaiser test (indicating free amines) after the initial coupling of this compound.

Problem: Positive Kaiser Test After Coupling

A positive Kaiser test (blue/purple beads) confirms that the coupling reaction is incomplete. The following workflow can be used to diagnose and resolve the issue.

G start Positive Kaiser Test reagent_check Check Reagent Quality and Equivalents start->reagent_check double_couple Perform Double Coupling reagent_check->double_couple kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) kaiser_test_2->change_reagent Positive proceed Proceed with Synthesis kaiser_test_2->proceed Negative extend_time Increase Coupling Time and/or Temperature change_reagent->extend_time cap_amines Cap Unreacted Amines extend_time->cap_amines G start High Racemization Detected base_check Review Base Selection start->base_check switch_base Switch from DIPEA to NMM base_check->switch_base preactivation_check Review Pre-activation Time switch_base->preactivation_check minimize_preactivation Minimize or Eliminate Pre-activation preactivation_check->minimize_preactivation coupling_reagent_check Review Coupling Reagent minimize_preactivation->coupling_reagent_check use_dic_hobt Use DIC/HOBt or DIC/Oxyma coupling_reagent_check->use_dic_hobt optimize Re-synthesize with Optimized Conditions use_dic_hobt->optimize G cluster_0 Boc-SPPS Cycle for this compound resin Peptide-Resin deprotection Boc Deprotection (TFA/DCM) resin->deprotection neutralization Neutralization (DIPEA or NMM) deprotection->neutralization coupling Coupling with Activated this compound neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test washing Washing kaiser_test->washing Negative double_coupling Double Coupling kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle washing->next_cycle double_coupling->kaiser_test

References

Technical Support Center: Addressing Aggregation in Peptides Containing Boc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-Cys(Dpm)-OH. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome these challenges and achieve successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during SPPS?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of stable secondary structures, such as beta-sheets, which render the peptide chains insoluble and inaccessible.[1] Aggregation is a significant issue in SPPS as it can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[2] The consequences range from a slight decrease in reaction rates to complete synthesis failure, resulting in low yields and the presence of deletion sequences in the final product.[3]

Q2: Are peptides containing this compound particularly prone to aggregation?

A2: While the Diphenylmethyl (Dpm) protecting group itself is not exceptionally large, the hydrophobicity of the overall peptide sequence is a major driver of aggregation.[4] Peptides containing multiple hydrophobic residues are more susceptible to aggregation.[5] The Boc (tert-butyloxycarbonyl) protecting group, in combination with a hydrophobic peptide sequence, can contribute to aggregation tendencies. In Boc-SPPS, the repeated acid treatments with trifluoroacetic acid (TFA) for deprotection can help disrupt aggregates as they form.[5] However, in sequences prone to strong secondary structure formation, aggregation can still be a significant hurdle.

Q3: How can I detect if my peptide is aggregating on the resin?

A3: Several signs during synthesis can indicate on-resin aggregation:

  • Poor Resin Swelling: The resin beads may shrink, clump together, or fail to swell properly in the synthesis solvent.[6]

  • Slow or Incomplete Reactions: A positive Kaiser test (for primary amines) or other colorimetric tests after a coupling step indicates the presence of unreacted free amines.[6] Similarly, Boc deprotection may be slow or incomplete.

  • Physical Appearance: The resin may appear clumpy or sticky.[6]

  • Low Yield and Purity: A significant drop in the yield of the final cleaved peptide and the presence of deletion sequences (n-1, n-2, etc.) in the mass spectrometry analysis are strong indicators of aggregation-related problems during synthesis.[2]

Troubleshooting Guide

If you suspect peptide aggregation, follow this step-by-step guide to troubleshoot the issue.

Issue: Positive Kaiser test after coupling, indicating incomplete reaction.

Initial Steps:

  • Recouple: The simplest first step is to perform a second coupling (recoupling) with a fresh solution of the activated Boc-amino acid.

  • Extend Reaction Time: Increase the coupling time for the problematic residue.

Advanced Strategies (If initial steps fail):

  • Improve Solvation: Switch from standard solvents like Dichloromethane (DCM) to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or by adding Dimethyl sulfoxide (DMSO) to N,N-Dimethylformamide (DMF).[4][7]

  • Use Chaotropic Agents: Wash the resin with a solution of a chaotropic salt, such as Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄), before the coupling step to disrupt secondary structures.[8][9]

  • Elevated Temperature/Microwave Synthesis: Perform the coupling at a higher temperature (e.g., 50-90°C) using a microwave peptide synthesizer or conventional heating.[10][11][12] This can provide the necessary energy to break up aggregates.

  • In Situ Neutralization: In Boc-SPPS, after the TFA deprotection step, the N-terminal amine is protonated. In situ neutralization involves adding the activated amino acid together with the neutralization base (e.g., DIPEA) directly to the protonated peptide-resin. This minimizes the time the neutral, aggregation-prone peptide exists.[4][13]

Quantitative Data Summary

The following tables provide a summary of quantitative data for various reagents and conditions used to mitigate peptide aggregation in Boc-SPPS.

Table 1: Chaotropic Salt Concentrations for On-Resin Washing

Chaotropic SaltRecommended Concentration in DMFReference
Lithium Chloride (LiCl)0.4 M - 0.8 M[8][9]
Sodium Perchlorate (NaClO₄)0.8 M[9]
Potassium Thiocyanate (KSCN)4 M[9]

Table 2: Common Solvent Mixtures to Disrupt Aggregation

Solvent SystemCompositionNotesReference
NMP-Often superior to DMF in solvating growing peptide chains.[7]
DMF/DMSOTypically 1:1 or with 25% DMSODMSO helps to disrupt secondary structures.[4][9]
"Magic Mixture"DCM/DMF/NMP (1:1:1)Can be effective for very difficult sequences.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in Boc solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for at least 30 minutes.[14]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM and agitate for 2 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[14]

  • Washing: Wash the resin with DCM (3x), followed by Isopropanol (IPA) (2x), and then DCM (3x) to remove residual acid.[15]

  • Neutralization:

    • Wash the resin with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DCM for 2 minutes.[14]

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).[14]

  • Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is used to disrupt secondary structures prior to a difficult coupling step.

  • Fmoc Deprotection and Neutralization: Perform the standard Boc deprotection and neutralization protocols as described above.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.4 M LiCl in DMF for 1 minute each time.[6]

  • DMF Wash: Wash the resin thoroughly with DMF (3-5x) to remove the chaotropic salt, as it can interfere with some coupling reagents.

  • Coupling: Proceed immediately with the amino acid coupling step as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) recouple Recouple with fresh activated amino acid start->recouple check_kaiser1 Kaiser Test Still Positive? recouple->check_kaiser1 extend_time Extend Coupling Time (e.g., 4-24 hours) check_kaiser1->extend_time Yes success Coupling Successful check_kaiser1->success No check_kaiser2 Kaiser Test Still Positive? extend_time->check_kaiser2 advanced_strategies Implement Advanced Strategies check_kaiser2->advanced_strategies Yes check_kaiser2->success No solvent_swap Change Solvent (e.g., NMP, DMF/DMSO) advanced_strategies->solvent_swap chaotropic_wash Use Chaotropic Salt Wash (e.g., 0.4M LiCl in DMF) advanced_strategies->chaotropic_wash microwave Use Microwave or Elevated Temperature advanced_strategies->microwave in_situ Use In Situ Neutralization Protocol advanced_strategies->in_situ solvent_swap->success chaotropic_wash->success microwave->success in_situ->success

Caption: Troubleshooting workflow for incomplete peptide coupling.

Boc_SPPS_Cycle start Start Cycle: Peptide-Resin-NH-Boc deprotection Boc Deprotection (50% TFA in DCM) start->deprotection washing1 Wash (DCM, IPA, DCM) deprotection->washing1 neutralization Neutralization (10% DIPEA in DCM) washing1->neutralization washing2 Wash (DCM) neutralization->washing2 coupling Amino Acid Coupling (Activated Boc-AA, DIPEA, DMF) washing2->coupling washing3 Wash (DMF, DCM) coupling->washing3 end End Cycle: Peptide-Resin-(AA)n+1-NH-Boc washing3->end

Caption: A single cycle in Boc Solid-Phase Peptide Synthesis.

References

Technical Support Center: Cysteine S-Alkylation During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the S-alkylation of cysteine residues during the final cleavage step from the solid-phase resin.

Frequently Asked Questions (FAQs)

Q1: What is cysteine S-alkylation and why does it occur during cleavage?

A1: Cysteine S-alkylation is an irreversible side reaction where the highly nucleophilic thiol group (-SH) of a deprotected cysteine residue is modified by an alkyl group. During acidolytic cleavage, typically with Trifluoroacetic Acid (TFA), carbocations are generated from acid-labile side-chain protecting groups (e.g., tert-butyl from Boc or tBu groups) and, in some cases, from the resin linker itself (e.g., Wang resin).[1][2][3] These electrophilic carbocations can then attack the cysteine thiol, forming a stable thioether bond and resulting in an undesired peptide adduct.[1]

Q2: What are "scavengers" and how do they prevent S-alkylation?

A2: Scavengers are reagents added to the cleavage cocktail that effectively "trap" or quench the reactive carbocations generated during deprotection.[2] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues like cysteine, tryptophan, and methionine.[1][2] Common scavengers work by providing a competing nucleophile or, in the case of silanes, by irreversibly reducing the carbocation.

Q3: Which cysteine side-chain protecting group is best to minimize cleavage issues?

A3: For routine synthesis of peptides with free thiol groups, the trityl (Trt) group is highly recommended and cost-effective. It is labile in standard TFA cleavage cocktails. However, due to the stability of the trityl cation, its removal can be reversible, making the use of appropriate scavengers like Triisopropylsilane (TIS) crucial to prevent re-attachment to the cysteine thiol. For complex syntheses, TFA-stable groups like Acetamidomethyl (Acm) or tert-butyl (tBu) can be used, which remain on the cysteine during cleavage and are removed in a separate, orthogonal step.

Q4: Can the choice of resin linker affect S-alkylation?

A4: Yes. Linkers that can release stable carbocations upon cleavage can contribute to S-alkylation. The Wang resin, for example, can release a p-hydroxybenzyl cation during acidic cleavage, which has been shown to cause S-alkylation of cysteine residues, particularly when the Cys is at the C-terminus.[3][4][5]

Troubleshooting Guide

Problem: My mass spectrometry results show an unexpected mass addition of +56 Da on my cysteine-containing peptide.

  • Likely Cause: This corresponds to the addition of a tert-butyl group (t-butyl), a common side reaction known as S-t-butylation.[1] It occurs when tert-butyl cations, liberated from Boc-protected residues (e.g., Lys(Boc), Trp(Boc)) or tBu-protected residues (e.g., Ser(tBu), Thr(tBu)), alkylate the cysteine thiol.[1]

  • Solution: Your cleavage cocktail lacks sufficient scavengers to trap the t-butyl cations. The standard combination of Triisopropylsilane (TIS) and water is often insufficient to completely prevent this side reaction.[1]

    • Recommendation 1: Enhance your scavenger cocktail by adding thio-scavengers. The combined use of thioanisole and dimethyl sulfide (DMS) has been shown to be beneficial.[1] Including a reducing agent like Dithiothreitol (DTT) also helps.[1]

    • Recommendation 2: Implement a two-step cleavage protocol, which can yield optimal results.[1] (See Experimental Protocols section for details).

Problem: I am synthesizing a peptide on Wang resin and see a mass addition of +107 Da on a cysteine residue.

  • Likely Cause: This mass addition is consistent with S-alkylation by the p-hydroxybenzyl cation derived from the acidic decomposition of the Wang resin linker.[3][5] Triisopropylsilane (TIS) alone is often unable to suppress this side reaction.[4]

  • Solution:

    • Recommendation 1: Optimize the scavenger cocktail. Increase the concentration and variety of scavengers. Cocktails containing 1,2-ethanedithiol (EDT) are effective at maintaining a reducing environment and scavenging cations.[6]

    • Recommendation 2: For future syntheses, especially with C-terminal cysteine peptides, consider using a different resin. Trityl-type resins, such as 2-chlorotrityl resin, are known to reduce the incidence of C-terminal cysteine side reactions.[7]

Problem: After cleavage, my peptide is showing extensive disulfide-linked oligomers and other oxidation products instead of the free thiol.

  • Likely Cause: The cysteine thiol is highly susceptible to oxidation, which can occur upon exposure to air.[6] Your cleavage cocktail may lack a suitable reducing agent to maintain the cysteine in its reduced sulfhydryl form.

  • Solution:

    • Recommendation: Always include a reducing agent in the cleavage cocktail for cysteine-containing peptides. 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are excellent choices for this purpose.[1][6] A common cocktail is 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT.[6] After cleavage and purification, handle the peptide under an inert atmosphere (e.g., argon) and store it dry to prevent oxidation.

Data Presentation: Scavenger Cocktail Efficacy

The following table summarizes the results from a study investigating the effectiveness of various scavenger cocktails in minimizing S-t-butylation of a model C-terminal cysteine peptide.[1]

EntryScavenger (5%)Desired Peptide (%)S-t-butylated Peptide (%)
1TIS/H₂O (2.5/2.5)74.425.6
2Thioanisole86.813.2
3DMS87.212.8
4DTT88.911.1
51,4-BDMT90.19.9
6m-cresol85.514.5

Data adapted from a study on a 14-mer somatostatin analog with C-terminal Cys(Trt).[1] All cleavage mixtures contained TFA/TIS/H₂O/Scavenger (90:2.5:2.5:5) and were run for 1h at room temperature.

Experimental Protocols

Protocol 1: Standard Cleavage with Thiol Scavenger

This protocol is recommended for routine cleavage of peptides containing Cys(Trt).

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of:

    • 92.5% TFA

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% 1,2-Ethanedithiol (EDT)

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the suspension at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold ether. Dry the final peptide pellet under vacuum.

Protocol 2: Optimized Two-Step Cleavage to Minimize S-t-butylation

This protocol is recommended for sequences highly prone to S-t-butylation, such as those containing multiple Ser(tBu) or Thr(tBu) residues.[1]

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Step 1 Cleavage:

    • Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O/Thioanisole/DMS containing 1% DTT (70:5:5:10:10 v/v).

    • Reaction: Add the cocktail to the resin and agitate for 30 minutes at room temperature.

  • Step 2 Cleavage:

    • TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration up to approximately 80%.

    • Reaction: Continue to agitate the mixture for an additional 150 minutes (2.5 hours) at room temperature.

  • Isolation: Precipitate and isolate the peptide as described in Protocol 1 (steps 4 and 5).

Visualizations

G cluster_0 Cleavage Process cluster_1 Undesired Side Reaction PG Protecting Groups (Boc, tBu, Trt) Carbocations Reactive Carbocations (R+) PG->Carbocations releases Resin Resin Linker (e.g., Wang) Resin->Carbocations releases TFA TFA TFA->PG TFA->Resin Cys Cysteine Thiol (Peptide-SH) Carbocations->Cys attacks Alkylation S-Alkylated Cysteine (Peptide-S-R) Cys->Alkylation

Caption: The S-alkylation problem: Carbocations released during TFA cleavage alkylate the cysteine thiol.

G cluster_0 Cleavage Process with Scavengers cluster_1 Desired Outcome Carbocations Reactive Carbocations (R+) Scavengers Scavengers (TIS, EDT, DTT, etc.) Carbocations->Scavengers intercepted by Cys Cysteine Thiol (Peptide-SH) Trapped Trapped/Neutralized Species Scavengers->Trapped Protected Protected Cysteine (Free Thiol) Cys->Protected remains unmodified

Caption: The scavenger solution: Scavengers intercept carbocations, protecting the cysteine residue.

Cleavage_Decision_Tree start Start: Plan Cleavage for Cys-Peptide q1 Peptide contains Trp, Ser(tBu) or Thr(tBu)? start->q1 a1_yes High risk of t-butylation q1->a1_yes Yes a1_no Standard Risk q1->a1_no No q2 Using Wang Resin with C-terminal Cys? a2_yes High risk of linker alkylation q2->a2_yes Yes protocol_std Use Standard Protocol: TFA/TIS/H2O/EDT q2->protocol_std No protocol_adv Use 2-Step Protocol with Thioanisole/DMS/DTT a1_yes->protocol_adv a1_no->q2 protocol_resin Use robust scavenger mix. Consider 2-Cl-Trt resin for future synthesis. a2_yes->protocol_resin

Caption: Decision tree for selecting an appropriate cysteine cleavage strategy.

References

impact of scavengers on Boc-Cys(Dpm)-OH deprotection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of scavengers to ensure efficient deprotection of Boc-Cys(Dpm)-OH and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers during the deprotection of this compound?

A1: During the acidic cleavage of the Boc and Dpm protecting groups with trifluoroacetic acid (TFA), reactive carbocations (tert-butyl and diphenylmethyl cations) are generated.[1][2] These electrophilic species can subsequently alkylate nucleophilic residues within the peptide, particularly the deprotected cysteine thiol, leading to undesired side products.[1][3][4] Scavengers are added to the cleavage cocktail to "trap" these reactive carbocations, preventing them from reacting with the peptide.[1][5]

Q2: Which scavengers are recommended for the deprotection of peptides containing Cys(Dpm)?

A2: A combination of scavengers is often employed to ensure comprehensive trapping of the various reactive species generated. For Cys(Dpm) deprotection, a common and effective cocktail includes triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[6][7] TIS is an excellent scavenger for the trityl cation and other carbocations, while EDT helps to keep the cysteine in a reduced state and can also act as a scavenger.[8]

Q3: Can I use a standard cleavage cocktail for this compound deprotection?

A3: Yes, a standard high-concentration TFA cleavage cocktail is used to remove the Dpm group.[8] A typical cocktail is 95% TFA, with the remaining 5% being a mixture of scavengers.[8] For instance, a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a good starting point.[2] If the peptide contains other sensitive residues like Tryptophan, the addition of EDT is highly recommended.[6][7]

Q4: What are the potential side reactions if scavengers are omitted or used in insufficient amounts?

A4: Omitting or using an inadequate amount of scavengers can lead to several side reactions, including:

  • S-alkylation: The deprotected cysteine thiol can be alkylated by the diphenylmethyl or tert-butyl cations, resulting in irreversible modification of the cysteine residue.[3][4]

  • Reattachment to resin: Carbocations generated from the resin linker can be captured by the nucleophilic cysteine thiol, leading to the peptide reattaching to the resin.[6]

  • Oxidation: The cysteine thiol is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or oligomers.[4][9] The presence of a reducing scavenger like EDT can help mitigate this.[7]

Q5: How can I monitor the efficiency of the deprotection reaction?

A5: The progress of the deprotection reaction can be monitored by taking a small aliquot of the cleavage mixture at different time points, precipitating the peptide with cold diethyl ether, and analyzing it by HPLC or LC-MS.[2][3] This will allow you to check for the disappearance of the protected peptide and the appearance of the desired deprotected product, as well as any side products.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the Dpm Group

  • Possible Cause: Insufficient reaction time or TFA concentration. The Dpm group is relatively stable and requires strong acidic conditions for complete removal.[8]

  • Solution:

    • Increase the deprotection reaction time to 2-4 hours at room temperature.[3]

    • Ensure that a high concentration of TFA (e.g., 95%) is used in the cleavage cocktail.[8]

    • For peptides with multiple protecting groups or those that are sterically hindered, a longer reaction time may be necessary. Monitor the reaction by HPLC to determine the optimal time.[6]

Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS after Deprotection

  • Possible Cause: Formation of side products due to inadequate scavenging of carbocations. A mass increase corresponding to the addition of a diphenylmethyl or tert-butyl group is a strong indicator of S-alkylation.[2]

  • Solution:

    • Increase the concentration of scavengers in the cleavage cocktail. A higher ratio of scavenger to protecting groups is necessary, especially for peptides with multiple protected residues.

    • Use a cocktail of scavengers to trap a wider range of reactive species. A combination of TIS, water, and EDT is recommended for cysteine-containing peptides.[6][7]

Issue 3: Low Yield of the Desired Peptide

  • Possible Cause:

    • Precipitation issues: The peptide may not have fully precipitated from the cleavage mixture.

    • Reattachment to the resin: Inefficient scavenging can lead to the peptide reattaching to the resin.[6]

    • Oxidation: Formation of disulfide-linked oligomers can reduce the yield of the monomeric peptide.[9]

  • Solution:

    • Ensure the peptide is precipitated by adding the TFA filtrate to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).[6]

    • Incorporate effective scavengers like TIS in the cleavage cocktail to prevent reattachment to the resin.[6]

    • Add a reducing agent like EDT to the cleavage cocktail to minimize oxidative side reactions.[7]

Quantitative Data on Scavenger Performance

The following table summarizes the impact of different scavenger cocktails on the deprotection of cysteine-containing peptides. While specific data for this compound is limited, the trends observed for other cysteine protecting groups are highly relevant.

Cleavage Cocktail Composition (v/v/v)Target Protecting GroupDeprotection Efficiency (% Main Product)Key ObservationsReference
95% TFA / 5% H₂OCys(Trt)ModerateSignificant S-tritylation observed due to insufficient scavenging.[8]
95% TFA / 2.5% TIS / 2.5% H₂OCys(Trt)HighTIS is highly effective at quenching the trityl cation, preventing reattachment and S-alkylation.[8]
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDTCys(Trt)Very HighThe addition of EDT helps to maintain the cysteine in a reduced state, preventing oxidation.[6][7]
95% TFA / 5% ThioanisoleCys(Acm)Moderate to HighThioanisole can effectively scavenge carbocations but may not prevent oxidation.[10]

Experimental Protocols

Protocol: Deprotection of a Resin-Bound Peptide Containing this compound

  • Resin Preparation: After solid-phase peptide synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A recommended general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . If the peptide contains tryptophan or is prone to oxidation, use TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) . Prepare approximately 10 mL of the cocktail per gram of resin.

  • Deprotection Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.[6]

  • Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and LC-MS to confirm the identity and purity of the deprotected peptide.

Visualizations

Deprotection_Workflow This compound Deprotection and Scavenging Pathway cluster_synthesis Peptide on Resin cluster_cleavage Cleavage Cocktail cluster_products Reaction Products cluster_scavenging Scavenging vs. Side Reaction Boc-Cys(Dpm)-Peptide-Resin Boc-Cys(Dpm)-Peptide-Resin Deprotection_Reaction Deprotection Reaction (2-4 hours, RT) Boc-Cys(Dpm)-Peptide-Resin->Deprotection_Reaction Add Cleavage Cocktail TFA TFA (95%) TFA->Deprotection_Reaction Scavengers Scavengers (5%) (TIS, H2O, EDT) Scavengers->Deprotection_Reaction Scavenged_Carbocations Trapped Carbocations Deprotected_Peptide HS-Cys-Peptide (Desired Product) Deprotection_Reaction->Deprotected_Peptide Carbocations Reactive Carbocations (tert-butyl+, Dpm+) Deprotection_Reaction->Carbocations Side_Products S-Alkylated Peptide (Side Product) Carbocations->Scavenged_Carbocations Reaction with Scavengers Carbocations->Side_Products Reaction with Peptide Thiol (Insufficient Scavenging)

Caption: Deprotection and scavenging workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Deprotection Start Analyze Crude Product (HPLC/LC-MS) IncompleteDeprotection Incomplete Deprotection? Start->IncompleteDeprotection SideProducts Side Products Present? IncompleteDeprotection->SideProducts No Action_Time Increase Deprotection Time &/or TFA Concentration IncompleteDeprotection->Action_Time Yes LowYield Low Yield? SideProducts->LowYield No Action_Scavengers Increase Scavenger Concentration &/or Use Scavenger Cocktail SideProducts->Action_Scavengers Yes Action_Precipitation Optimize Precipitation & Check for Oxidation LowYield->Action_Precipitation Yes Success Successful Deprotection LowYield->Success No Action_Time->Start Action_Scavengers->Start Action_Precipitation->Start

References

Technical Support Center: Optimizing Cleavage of Peptides with Boc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing Boc-Cys(Dpm)-OH. The following information is designed to help you optimize your cleavage cocktail, mitigate side reactions, and ensure the successful deprotection of your synthetic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for a peptide containing this compound?

A standard and effective cleavage cocktail for peptides containing the acid-labile diphenylmethyl (Dpm) protecting group is a high concentration of trifluoroacetic acid (TFA) with appropriate scavengers. A commonly used mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . The S-Dpm protection is stable to low concentrations of TFA (1-3%) but is removed with 95% TFA.

Q2: I'm observing incomplete removal of the Dpm group. What could be the cause and how can I fix it?

Incomplete cleavage of the Dpm group can be due to several factors:

  • Insufficient TFA Concentration: The Dpm group requires a high concentration of TFA for efficient removal. Ensure your TFA concentration is at least 95%.

  • Inadequate Reaction Time: While many protecting groups are removed within 1-2 hours, complex or sterically hindered peptides may require longer exposure to the cleavage cocktail. Consider extending the cleavage time to 3-4 hours and monitor the progress.

  • Poor Resin Swelling: If the peptide is synthesized on a solid support, poor swelling of the resin can limit the access of the cleavage cocktail to the peptide. Ensure the resin is adequately swollen in the cleavage cocktail.

Troubleshooting Steps:

  • Confirm the concentration and quality of your TFA.

  • Perform a time-course experiment, analyzing small aliquots at different time points (e.g., 1, 2, 4 hours) by HPLC to determine the optimal cleavage time.

  • If incomplete cleavage persists, consider precipitating the partially deprotected peptide, washing it, and subjecting it to a fresh cleavage cocktail.

Q3: My peptide is showing signs of oxidation after cleavage. How can I prevent this?

The free sulfhydryl group of cysteine is highly susceptible to oxidation, which can lead to the formation of disulfide bridges (dimers or intramolecular cyclization) or further oxidation to sulfinic and sulfonic acids.[1] To prevent this, it is crucial to include a reducing scavenger in your cleavage cocktail.

  • Recommended Scavenger: 1,2-Ethanedithiol (EDT) is a highly effective reducing agent that helps maintain the cysteine in its reduced state during cleavage.[1]

  • Optimized Cocktail for Oxidation Prevention: A robust cleavage cocktail to prevent oxidation is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v) .

Q4: I have other sensitive residues like Tryptophan (Trp) and Methionine (Met) in my peptide. What is the best cleavage cocktail to use?

When your peptide contains other acid-sensitive residues, a more complex scavenger mixture is required to prevent side reactions such as alkylation from carbocations generated during deprotection.

  • Tryptophan: The indole side chain of Trp is particularly susceptible to modification.

  • Methionine: The thioether side chain of Met can be oxidized to methionine sulfoxide.

A multi-scavenger cocktail, often referred to as "Reagent K," is recommended in these cases.

Data Presentation: Comparison of Common Scavengers

ScavengerChemical StructurePrimary FunctionRecommended Concentration (v/v)Notes
Triisopropylsilane (TIS) ((CH₃)₂CH)₃SiHEfficiently scavenges the Dpm and other carbocations (e.g., from Boc and tBu groups), preventing reattachment and alkylation of sensitive residues.[2]2.0 - 5.0%A less odorous and highly effective alternative to thiol-based scavengers for carbocation trapping.
1,2-Ethanedithiol (EDT) HSCH₂CH₂SHActs as a reducing agent to prevent oxidation of the free cysteine thiol.[1] It also aids in scavenging carbocations.2.5 - 5.0%Essential for preventing disulfide bond formation. The concentration may need to be increased for peptides with multiple cysteine residues.
Water H₂OScavenges t-butyl cations generated from the cleavage of Boc and t-butyl protecting groups.2.5 - 5.0%A standard component in many cleavage cocktails.
Phenol C₆H₅OHProtects tyrosine and tryptophan residues from modification.[2]~5.0%Can be included when Trp or Tyr are present and alkylation is a concern.
Thioanisole C₆H₅SCH₃A general scavenger for carbocations.~5.0%Often used in combination with other scavengers for complex peptides.

Experimental Protocols

Protocol 1: Standard Cleavage of this compound Containing Peptides

This protocol is suitable for peptides that do not contain other highly sensitive residues like Trp or Met.

  • Resin Preparation: If the peptide is on a solid support, wash the resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) . For every 100 mg of peptide-resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10-20% acetonitrile in water with 0.1% TFA) and purify by reverse-phase HPLC.

Protocol 2: Cleavage of Peptides with Cys(Dpm) and Other Sensitive Residues

This protocol is recommended for peptides containing Cys(Dpm) along with residues like Trp and/or Met.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 w/v/v/v/v) , also known as Reagent K. For every 100 mg of peptide-resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Collection: Follow steps 4 and 5 from Protocol 1.

  • Drying and Purification: Follow steps 6 and 7 from Protocol 1.

Mandatory Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_isolation Peptide Isolation cluster_analysis Analysis & Purification Peptide-Resin Peptide-Resin Incubate Incubate at RT (2-4 hours) Peptide-Resin->Incubate Add Cocktail Cleavage_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O/EDT) Cleavage_Cocktail->Incubate Filter Filter to remove resin Incubate->Filter Precipitate Precipitate in cold ether Filter->Precipitate Wash Wash peptide pellet Precipitate->Wash Dry Dry crude peptide Wash->Dry Purify Purify by RP-HPLC Dry->Purify Final_Peptide Pure Peptide Purify->Final_Peptide Troubleshooting_Logic Start Cleavage Issue Observed Check_Incomplete Incomplete Dpm Removal? Start->Check_Incomplete Check_Oxidation Peptide Oxidation? Check_Incomplete->Check_Oxidation No Action_Time_TFA Increase cleavage time Verify TFA concentration (>=95%) Check_Incomplete->Action_Time_TFA Yes Check_Side_Products Other Side Products? Check_Oxidation->Check_Side_Products No Action_EDT Add/Increase EDT in cocktail Check_Oxidation->Action_EDT Yes Action_Scavengers Use multi-scavenger cocktail (e.g., Reagent K) Check_Side_Products->Action_Scavengers Yes Solution Optimized Cleavage Check_Side_Products->Solution No Action_Time_TFA->Solution Action_EDT->Solution Action_Scavengers->Solution

References

Technical Support Center: Managing Steric Hindrance of the Dpm Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing challenges associated with the diphenylmethyl (Dpm) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming steric hindrance during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Dpm (diphenylmethyl) group and why is it used?

A: The diphenylmethyl (Dpm) group, also known as benzhydryl, is a protecting group used for functional groups like amines, alcohols, and carboxylic acids in multi-step organic synthesis.[1] It is valued for its stability under a range of conditions and can be removed via methods like hydrogenation or under strong acidic conditions.[1] Its two phenyl rings, however, make it exceptionally bulky.

Q2: What is steric hindrance and how does the Dpm group cause it?

A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction.[2] The Dpm group, with its large three-dimensional structure, can physically block the approach of reagents to a nearby reactive center, slowing down or completely preventing a desired coupling reaction.[3][4] This is a common challenge in processes like peptide synthesis and cross-coupling reactions.

dot

Troubleshooting_Workflow Start Problem: Low Coupling Yield Check_Reagents 1. Verify Reagents (Freshness, Purity) Start->Check_Reagents Optimize_Conditions 2. Optimize Conditions (Time, Temperature) Check_Reagents->Optimize_Conditions Reagents OK Check_Reagents->p1 Reagents faulty Change_Reagent 3. Change Coupling Reagent or Catalyst/Ligand Optimize_Conditions->Change_Reagent Yield still low Optimize_Conditions->p2 Yield improves Advanced_Methods 4. Employ Advanced Methods (Microwave, Acyl Fluoride) Change_Reagent->Advanced_Methods Yield still low Change_Reagent->p3 Yield improves Success Coupling Successful Advanced_Methods->Success Yield improves

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dapsone (DPM) and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of Dapsone and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for Dapsone analysis shows significant peak tailing or fronting for the main peak and its impurities. What are the possible causes and how can I resolve this?

Answer:

Peak tailing or fronting in HPLC analysis of Dapsone can be caused by several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Column Overload: Injecting too high a concentration of the sample can saturate the column, leading to distorted peak shapes.[1]

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like Dapsone, causing peak tailing.

    • Solution:

      • Use an end-capped column to minimize exposed silanol groups.

      • Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4) or the analyte.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Column Degradation: Voids in the column packing or a contaminated frit can lead to poor peak shape.[2]

    • Solution:

      • Use a guard column to protect the analytical column from contaminants.[2]

      • If a void is suspected, reverse-flush the column (if recommended by the manufacturer).

      • Replace the column if it is old or has been subjected to harsh conditions.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase can significantly affect peak shape.

    • Solution: Optimize the mobile phase pH and organic modifier concentration. For Dapsone and its impurities, a mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Logical Relationship for Troubleshooting Poor Peak Shape

PoorPeakShape cluster_solutions Solutions start Poor Peak Shape Observed overload Check for Column Overload start->overload silanol Investigate Secondary Silanol Interactions overload->silanol If not overload sol_overload Reduce injection volume/concentration overload->sol_overload column_health Assess Column Health silanol->column_health If not silanol effects sol_silanol Use end-capped column Adjust mobile phase pH Add competing base silanol->sol_silanol mobile_phase Evaluate Mobile Phase column_health->mobile_phase If column is healthy sol_column Use guard column Reverse-flush or replace column column_health->sol_column sample_solvent Check Sample Solvent mobile_phase->sample_solvent If mobile phase is optimal sol_mobile_phase Optimize pH and organic modifier mobile_phase->sol_mobile_phase solution Peak Shape Improved sample_solvent->solution If solvent is matched sol_sample_solvent Dissolve sample in mobile phase sample_solvent->sol_sample_solvent

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Issue 2: Poor Resolution Between Dapsone and Impurity Peaks

Question: I am unable to achieve baseline separation between the main Dapsone peak and a closely eluting impurity. How can I improve the resolution?

Answer:

Achieving adequate resolution is critical for accurate quantification of impurities. Several chromatographic parameters can be adjusted to improve the separation.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The type and proportion of the organic modifier in the mobile phase significantly impact selectivity.

    • Solution:

      • Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) as they offer different selectivities.

      • Perform a gradient elution. A shallow gradient can often improve the separation of closely eluting peaks.[4]

      • Optimize the mobile phase pH. Small changes in pH can alter the ionization state of Dapsone and its impurities, leading to changes in retention and improved resolution.

  • Inadequate Column Chemistry: The choice of stationary phase is crucial for achieving the desired selectivity.

    • Solution:

      • Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

      • Consider a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase efficiency.

  • Incorrect Flow Rate: The flow rate affects the time analytes spend in the stationary phase.

    • Solution: Lowering the flow rate can sometimes improve the resolution of critical pairs, although it will increase the run time.

  • Elevated Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can sometimes improve peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the analysis of Dapsone and its impurities?

A1: A common approach is a reversed-phase HPLC (RP-HPLC) method using a C18 or C8 column.[3] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.[3][5] Gradient elution is frequently employed to separate a wide range of impurities with different polarities.[4] UV detection is typically set at a wavelength where Dapsone and its impurities show good absorbance, for instance, around 260 nm or 295 nm.[5][6]

Q2: How can I identify unknown peaks in my chromatogram?

A2: The identification of unknown impurities is a critical step in drug development. A powerful technique for this purpose is liquid chromatography-mass spectrometry (LC-MS).[4] LC-MS provides the molecular weight of the unknown compound, which, along with fragmentation data (from MS/MS), can help in elucidating its structure. Comparison of the retention time and mass spectrum with a synthesized reference standard can confirm the identity of the impurity.

Q3: What are forced degradation studies and why are they important for Dapsone analysis?

A3: Forced degradation (or stress testing) studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its degradation.[7][8] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways of Dapsone.

  • Developing stability-indicating methods: The analytical method must be able to separate the intact drug from all its degradation products, proving its specificity.[7]

  • Ensuring the safety and efficacy of the drug product: By identifying and controlling degradation impurities.

Q4: What are the acceptance criteria for method validation for Dapsone impurity analysis?

A4: Method validation for impurity analysis follows ICH guidelines. Key parameters and typical acceptance criteria are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve Dapsone from its impurities and degradation products.
Linearity Correlation coefficient (r²) > 0.99 for each impurity.[6]
Accuracy (Recovery) Typically between 80% and 120% for each impurity at different concentrations.[3]
Precision (RSD) Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of < 15%.
Limit of Detection (LOD) The lowest concentration of an analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[8]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Dapsone and Impurity Profiling

This protocol is a representative example based on published methods.[4][6] Optimization will be required for specific applications.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4][6]

  • Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 295 nm.[6]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the Dapsone sample in the initial mobile phase to a final concentration of 1 mg/mL.

Experimental Workflow for Method Development

Caption: A typical workflow for developing an HPLC method for impurity analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various validated HPLC methods for Dapsone analysis.

Table 1: Linearity and Range of Dapsone
Method ReferenceConcentration Range (µg/mL)Correlation Coefficient (r²)
Method 1[6]5 - 50> 0.999
Method 2[7]0.2 - 500.9999
Method 3[8]2 - 120.997
Method 41.0 - 30.01.000
Table 2: Accuracy (Recovery) of Dapsone
Method ReferenceSpiking LevelsMean Recovery (%)
Method 1[6]80%, 100%, 120%98.5 - 101.2
Method 2[7]Not Specified99.50 - 101.38
Method 3[8]50%, 100%, 150%Not explicitly stated, but method deemed accurate.
Method 450%, 100%, 150%98.5 - 99.5
Table 3: Precision (RSD) of Dapsone Analysis
Method ReferencePrecision TypeRSD (%)
Method 1[6]Intraday and Interday< 2
Method 2[7]Intraday and Interday< 2
Method 4Method Precision0.5
Table 4: LOD and LOQ for Dapsone and its Impurities
Method ReferenceAnalyteLODLOQ
Method 1[6]Dapsone~0.5 µg/mL~1.5 µg/mL
Method 2[7]DapsoneNot specified0.2 µg/mL
Method 5[4]Specified Impurities0.02%Not specified

References

Validation & Comparative

A Comparative Guide to Boc-Cys(Dpm)-OH and Fmoc-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of cysteine-containing peptides, the strategic selection of protecting groups is paramount to mitigate side reactions and ensure high yield and purity. This guide provides an objective comparison of two commonly used protected cysteine derivatives: Boc-Cys(Dpm)-OH and Fmoc-Cys(Trt)-OH, focusing on their propensity for racemization and their impact on overall peptide yield in solid-phase peptide synthesis (SPPS).

Chemical Structures at a Glance

The structural differences between the Boc and Fmoc Nα-protecting groups, as well as the Dpm and Trt thiol-protecting groups, dictate their chemical properties and their respective advantages and disadvantages in peptide synthesis.

cluster_boc This compound cluster_fmoc Fmoc-Cys(Trt)-OH Boc_Cys Boc_Cys_label This compound Fmoc_Cys Fmoc_Cys_label Fmoc-Cys(Trt)-OH

Figure 1. Chemical structures of this compound and Fmoc-Cys(Trt)-OH.

Racemization: A Critical Comparison

Cysteine residues are particularly susceptible to racemization during activation and coupling in SPPS. The extent of this side reaction is highly dependent on the coupling method, the base used, and the nature of the protecting groups.

Experimental data from studies on model peptides provides a direct comparison of the racemization potential of Fmoc-Cys(Dpm)-OH and Fmoc-Cys(Trt)-OH under specific coupling conditions.

Protected Cysteine DerivativeCoupling MethodRacemization (%)
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Trt)-OHUronium activation8.0

Table 1. Comparison of racemization of Fmoc-protected cysteine derivatives.

The data indicates that under carbodiimide-mediated coupling conditions with Oxyma Pure as an additive, Fmoc-Cys(Dpm)-OH shows a higher degree of racemization compared to Fmoc-Cys(Trt)-OH. It is important to note that coupling conditions play a significant role, with uronium-based activation methods generally leading to higher racemization levels for Fmoc-Cys(Trt)-OH.

Yield Comparison: A Multifaceted Analysis

A direct quantitative comparison of the final peptide yield using this compound versus Fmoc-Cys(Trt)-OH is not extensively documented in a single head-to-head study. However, a qualitative and semi-quantitative comparison can be made by considering the inherent characteristics of Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies and the properties of the Dpm and Trt protecting groups.

FactorThis compoundFmoc-Cys(Trt)-OHImpact on Yield
SPPS Strategy Boc ChemistryFmoc ChemistryThe repetitive acid treatments in Boc chemistry can improve the solvation of growing peptide chains, which is particularly beneficial for hydrophobic or aggregation-prone sequences, potentially leading to higher crude yields in such cases.[1]
Coupling Efficiency Generally high, but can be sequence-dependent.High, often exceeding 99% with modern coupling reagents.[2]Higher coupling efficiency directly translates to higher crude peptide yield and purity.
Deprotection of Thiol Group Dpm group is cleaved by strong acids like HF or TFMSA.Trt group is cleaved by moderate acids like TFA.Incomplete removal of the Dpm group during the final cleavage step can reduce the yield of the desired peptide. The milder cleavage of the Trt group is generally efficient.
Side Reactions Less prone to piperidine-induced side reactions.Can be susceptible to side reactions like the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine.Side reactions consume the target peptide, thereby reducing the final isolated yield.
Crude Peptide Purity Can be lower for standard sequences due to harsher cleavage conditions.Generally higher for routine syntheses due to milder deprotection steps.[2]Higher crude purity simplifies purification and often leads to a higher final yield of the pure peptide.
Overall Isolated Yield Potentially higher for difficult, hydrophobic sequences.Generally high and reliable for a wide range of peptides.The final yield is a culmination of all the above factors.

Table 2. Factors influencing the final peptide yield for this compound and Fmoc-Cys(Trt)-OH.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and high-quality peptide synthesis. Below are representative protocols for the incorporation of this compound and Fmoc-Cys(Trt)-OH in manual solid-phase peptide synthesis.

Protocol 1: Boc-SPPS Cycle for this compound Incorporation

This protocol outlines the manual solid-phase synthesis cycle using Boc chemistry.

Resin_Swell 1. Resin Swelling Swell Merrifield or PAM resin in DCM. Boc_Deprotection 2. Nα-Boc Deprotection Treat with 25-50% TFA in DCM. Resin_Swell->Boc_Deprotection Neutralization 3. Neutralization Treat with 5-10% DIEA in DCM. Boc_Deprotection->Neutralization Coupling 4. Coupling Couple this compound with DIC/HOBt in DMF/DCM. Neutralization->Coupling Washing 5. Washing Wash with DMF and DCM. Coupling->Washing Repeat Repeat steps 2-5 for the next amino acid. Washing->Repeat

Figure 2. General workflow for Boc-SPPS.

Materials:

  • This compound

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 1 hour in a reaction vessel.

  • Nα-Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.

    • Drain the solution and add a fresh portion of the TFA solution. Agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing: Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIEA in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin, followed by DIC (3 equivalents) in DCM.

    • Agitate the mixture for 2-4 hours or until a negative Kaiser test is obtained.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for the next amino acid in the sequence.

  • Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin and the Dpm and other side-chain protecting groups are removed using a strong acid such as HF or TFMSA in the presence of scavengers.

Protocol 2: Fmoc-SPPS Cycle for Fmoc-Cys(Trt)-OH Incorporation

This protocol outlines the manual solid-phase synthesis cycle using Fmoc chemistry.

Resin_Swell 1. Resin Swelling Swell Rink Amide or Wang resin in DMF. Fmoc_Deprotection 2. Nα-Fmoc Deprotection Treat with 20% piperidine in DMF. Resin_Swell->Fmoc_Deprotection Coupling 3. Coupling Couple Fmoc-Cys(Trt)-OH with HBTU/HATU/DIEA in DMF. Fmoc_Deprotection->Coupling Washing 4. Washing Wash with DMF and DCM. Coupling->Washing Repeat Repeat steps 2-4 for the next amino acid. Washing->Repeat

Figure 3. General workflow for Fmoc-SPPS.

Materials:

  • Fmoc-Cys(Trt)-OH

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (or HATU)

  • N,N'-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Nα-Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and add a fresh portion of the piperidine solution. Agitate for 15-20 minutes.

    • Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Cys(Trt)-OH (3 equivalents) with HBTU (or HATU) (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours or until a negative Kaiser test is obtained.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for the next amino acid in the sequence.

  • Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin and the Trt and other side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA with scavengers such as water and triisopropylsilane (TIS).[1]

Conclusion

The choice between this compound and Fmoc-Cys(Trt)-OH is a strategic decision that should be based on the specific requirements of the peptide being synthesized.

  • Fmoc-Cys(Trt)-OH is the more prevalent choice for routine peptide synthesis, offering the advantages of milder deprotection conditions, generally lower racemization with appropriate coupling reagents, and compatibility with a wide range of acid-sensitive functionalities. It typically provides high yields and crude purity for a majority of peptide sequences.

  • This compound , while associated with harsher cleavage conditions, can be a valuable tool for overcoming the challenges of synthesizing hydrophobic and aggregation-prone peptides. The inherent nature of the Boc-SPPS strategy can lead to improved solvation and potentially higher yields for these "difficult" sequences.

Researchers should carefully consider the properties of their target peptide, including its sequence, length, and any post-synthesis modifications, to make an informed decision that will maximize the success of their synthetic efforts.

References

A Comparative Guide to Boc-Cys(Dpm)-OH and Boc-Cys(Acm)-OH in Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of cysteine-protecting groups is a critical determinant in the successful synthesis of peptides containing disulfide bonds. The choice between different protecting groups can significantly impact the efficiency of disulfide bond formation, the overall yield and purity of the final peptide, and the feasibility of synthesizing complex peptides with multiple disulfide bridges. This guide provides an objective comparison of two commonly used Boc-protected cysteine derivatives, Boc-Cys(Dpm)-OH and Boc-Cys(Acm)-OH, with a focus on their application in disulfide bond formation.

Introduction to Cysteine Protecting Groups

In solid-phase peptide synthesis (SPPS), the thiol group of cysteine is highly reactive and susceptible to side reactions such as oxidation and alkylation. Therefore, it must be protected throughout the synthesis. The ideal protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not affect other protecting groups or the peptide backbone. The choice of the cysteine protecting group is intrinsically linked to the strategy for disulfide bond formation.

This compound utilizes the diphenylmethyl (Dpm) group, an acid-labile protecting group. It is generally stable to the repetitive mild acid treatments used for Nα-Boc deprotection but can be removed with stronger acid conditions, typically during the final cleavage of the peptide from the resin with a trifluoroacetic acid (TFA) cocktail.[1][2]

Boc-Cys(Acm)-OH employs the acetamidomethyl (Acm) group, which is stable to the strong acid conditions of the final TFA cleavage.[3] This stability allows for the isolation of the Acm-protected peptide, which can be purified prior to disulfide bond formation. The Acm group is typically removed by oxidative methods, most commonly with iodine, which simultaneously facilitates the formation of the disulfide bond.[4][5] Other reagents, such as N-chlorosuccinimide (NCS), can also be used for Acm deprotection and cyclization.[6]

Performance Comparison

The selection between this compound and Boc-Cys(Acm)-OH often depends on the desired disulfide bond formation strategy (on-resin vs. in-solution), the presence of other sensitive residues in the peptide sequence, and the need for orthogonal protection in the synthesis of multi-disulfide peptides.

Quantitative Data

Direct head-to-head comparisons of this compound and Boc-Cys(Acm)-OH in the synthesis of the same peptide under identical disulfide bond forming conditions are limited in the literature. However, data from different studies provide insights into their performance under specific conditions.

ParameterThis compoundBoc-Cys(Acm)-OHCitation
Racemization during Coupling Low (1.2% D-Cys formation with HCTU/6-Cl-HOBt/DIEA activation)Not explicitly reported in a direct comparison, but generally considered low.[2]
On-Resin Cyclization Purity (NCS-mediated) 67.1% HPLC purity of cyclized peptideData for NCS-mediated cyclization of a bis-Acm peptide is available, showing effective cyclization.[6]
Deprotection Conditions Strong acid (e.g., high percentage TFA cocktail)Oxidative (Iodine, NCS), Heavy metals (Hg(OAc)₂, AgOTf), Palladium complexes[1][4][7]
Orthogonality Orthogonal to Acm, StBu, and other groups stable to strong acid.Orthogonal to acid-labile groups (e.g., Trt, Mmt, Dpm) and reductively cleaved groups (e.g., StBu).[3][4]

Experimental Protocols

This compound: On-Resin Disulfide Bond Formation

This protocol describes a general strategy for on-resin disulfide bond formation following the deprotection of the Dpm groups, which typically occurs during the final cleavage from an acid-labile resin. For on-resin cyclization prior to cleavage, a resin stable to the Dpm deprotection conditions would be required, and the Dpm group would need to be selectively removed. A more common strategy for Dpm is solution-phase cyclization after cleavage. However, for a conceptual on-resin workflow:

1. Peptide Synthesis:

  • Synthesize the linear peptide on a suitable solid support using standard Boc-SPPS chemistry, incorporating this compound at the desired positions.

2. Dpm Deprotection and On-Resin Oxidation (Conceptual):

  • Wash the peptidyl-resin thoroughly with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail that removes the Dpm groups but not the peptide from a highly stable linker (this is a less common and more complex strategy). A more typical approach is simultaneous cleavage and deprotection.

3. Simultaneous Cleavage, Deprotection, and Solution-Phase Cyclization:

  • Cleave the peptide from the resin and deprotect the Dpm groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Precipitate the crude linear peptide with cold diethyl ether.

  • Dissolve the crude peptide in a suitable solvent for oxidation (e.g., aqueous acetic acid, dimethyl sulfoxide (DMSO)/water).

  • Promote disulfide bond formation through air oxidation, or by the addition of an oxidizing agent like iodine or potassium ferricyanide. Monitor the reaction by HPLC.

  • Purify the cyclic peptide by reverse-phase HPLC.

Boc-Cys(Acm)-OH: On-Resin Disulfide Bond Formation with Iodine

1. Peptide Synthesis:

  • Synthesize the linear peptide on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) using standard Boc-SPPS chemistry, incorporating Boc-Cys(Acm)-OH at the desired positions.

2. On-Resin Acm Deprotection and Oxidation:

  • Swell the peptidyl-resin in N,N-dimethylformamide (DMF).

  • Prepare a solution of iodine (e.g., 10 equivalents relative to the peptide) in a suitable solvent such as DMF or a mixture of DMF/water (4:1 v/v).

  • Add the iodine solution to the resin and shake at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material.

  • Wash the resin thoroughly with DMF to remove excess iodine.

  • Quench any remaining iodine by washing with a solution of ascorbic acid or sodium thiosulfate in DMF.

  • Wash the resin with DMF and then DCM, and dry under vacuum.

3. Cleavage and Purification:

  • Cleave the now-cyclized peptide from the resin using a standard TFA cleavage cocktail.

  • Precipitate the crude cyclic peptide with cold diethyl ether.

  • Purify the peptide by reverse-phase HPLC.

Boc-Cys(Acm)-OH: On-Resin Disulfide Bond Formation with NCS

1. Peptide Synthesis:

  • Synthesize the linear peptide as described above.

2. On-Resin Acm Deprotection and Oxidation with NCS:

  • Swell the peptidyl-resin in DMF.

  • Prepare a solution of N-chlorosuccinimide (NCS) (e.g., 2-4 equivalents) in DMF.

  • Add the NCS solution to the resin and react for a short period (e.g., 5-15 minutes). The reaction is often rapid.[6]

  • Wash the resin thoroughly with DMF and DCM.

3. Cleavage and Purification:

  • Cleave and purify the cyclic peptide as described in the iodine protocol.

Visualization of Workflows and Structures

Chemical Structures of Protected Cysteine Derivatives cluster_dpm This compound cluster_acm Boc-Cys(Acm)-OH dpm acm

Caption: Chemical structures of this compound and Boc-Cys(Acm)-OH.

G cluster_dpm This compound Workflow (Solution Phase Cyclization) dpm_start Linear Peptide on Resin (with Cys(Dpm)) dpm_cleave Cleavage and Deprotection (TFA Cocktail) dpm_start->dpm_cleave dpm_linear Crude Linear Peptide (Free Thiols) dpm_cleave->dpm_linear dpm_oxidize Oxidation in Solution (e.g., Air, Iodine) dpm_linear->dpm_oxidize dpm_cyclic Crude Cyclic Peptide dpm_oxidize->dpm_cyclic dpm_purify RP-HPLC Purification dpm_cyclic->dpm_purify dpm_final Pure Cyclic Peptide dpm_purify->dpm_final

Caption: Workflow for disulfide bond formation using this compound.

G cluster_acm Boc-Cys(Acm)-OH Workflow (On-Resin Cyclization) acm_start Linear Peptide on Resin (with Cys(Acm)) acm_deprotect_oxidize On-Resin Deprotection & Oxidation (Iodine or NCS) acm_start->acm_deprotect_oxidize acm_cyclic_resin Cyclic Peptide on Resin acm_deprotect_oxidize->acm_cyclic_resin acm_cleave Cleavage from Resin (TFA Cocktail) acm_cyclic_resin->acm_cleave acm_crude_cyclic Crude Cyclic Peptide acm_cleave->acm_crude_cyclic acm_purify RP-HPLC Purification acm_crude_cyclic->acm_purify acm_final Pure Cyclic Peptide acm_purify->acm_final G start Start: Need to form a single disulfide bond q1 Is purification of the linear peptide before cyclization desired? start->q1 a1_yes Use Boc-Cys(Acm)-OH q1->a1_yes Yes q2 Is an on-resin cyclization strategy preferred? q1->q2 No a2_yes Use Boc-Cys(Acm)-OH q2->a2_yes Yes q3 Are there other acid-sensitive protecting groups that need to be preserved during disulfide formation? q2->q3 No a2_no Use this compound (for solution phase cyclization) a3_no This compound is a viable option q3->a2_no No a3_yes Use Boc-Cys(Acm)-OH q3->a3_yes Yes

References

A Comparative Guide to the Orthogonal Deprotection of Boc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for the thiol functionality of cysteine is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The choice impacts not only the prevention of undesirable side reactions, such as oxidation, but also dictates the strategy for forming specific disulfide bonds. This guide provides an objective comparison of the Diphenylmethyl (Dpm) protecting group, specifically in the context of Boc-Cys(Dpm)-OH, with other commonly employed cysteine protecting groups. The evaluation is supported by a summary of experimental data and detailed protocols for deprotection and analysis.

Performance Comparison of Cysteine Protecting Groups

The Diphenylmethyl (Dpm) group offers a unique stability profile that positions it as a valuable alternative to the more commonly used Trityl (Trt) group. Its key characteristic is its stability to mildly acidic conditions that cleave highly acid-labile groups like Methoxytrityl (Mmt), while being readily removable under standard final cleavage conditions with high concentrations of trifluoroacetic acid (TFA).[1] This property is particularly advantageous for strategies requiring orthogonal deprotection to achieve regioselective disulfide bond formation.[1]

Key Characteristics
FeatureThis compoundBoc-Cys(Trt)-OHBoc-Cys(Acm)-OHBoc-Cys(Thp)-OHBoc-Cys(StBu)-OH
Protecting Group Diphenylmethyl (Dpm)Trityl (Trt)Acetamidomethyl (Acm)Tetrahydropyranyl (Thp)S-tert-butylthio (StBu)
Cleavage Conditions 95% TFAStandard TFA cleavage cocktail (e.g., 95% TFA, scavengers)[1]Iodine, Mercury(II) acetate, Silver(I) salts95% TFA/scavengers (2 hours for complete removal)[1]Reducing agents (e.g., thiols, phosphines)[1]
Stability to Dilute Acid Stable to 1-3% TFA[1]Slowly cleaved by 1-3% TFAStableStable to 1% TFA in DCM[1]Stable
Orthogonality Orthogonal to Mmt[1]Limited orthogonality in standard Fmoc-SPPSFully orthogonal to acid-labile groupsOrthogonal to many other protecting groupsFully orthogonal to acid-labile and some oxidatively removed groups
Primary Application Peptides with free thiols post-cleavage; orthogonal strategies with Mmt.Routine synthesis of peptides with free thiols post-cleavage.Synthesis of peptides with multiple disulfide bonds; purification of protected peptides.Alternative to Trt with reduced racemization.On-resin modification of thiols; orthogonal disulfide bond formation.
Quantitative Data Summary
ParameterThis compoundBoc-Cys(Trt)-OHBoc-Cys(Acm)-OHBoc-Cys(Thp)-OHBoc-Cys(StBu)-OH
Racemization 6.8% (during DIPCDI/Oxyma coupling)[1]3.3% (during DIPCDI/Oxyma coupling)[1]Generally low0.74% (during DIPCDI/Oxyma coupling)[1]Data not readily available, but generally considered low
Deprotection Yield High with 95% TFA (qualitative)High with standard TFA cocktails (qualitative)Variable, dependent on method and sequenceHigh with 95% TFA over 2 hours (qualitative)[1]Can be sluggish and sequence-dependent
Purity of Crude Peptide Dependent on sequence and coupling conditionsCan be affected by side reactions from the stable trityl cationHigh for the protected peptideGood, due to lower racemizationGenerally good

Experimental Protocols

Accurate evaluation of deprotection efficiency relies on robust and reproducible experimental protocols. Below are detailed methods for the deprotection of a Dpm-protected cysteine and subsequent quantitative analysis of the free thiol.

Protocol 1: Deprotection of Cys(Dpm) during Final Cleavage

This protocol describes the standard procedure for the simultaneous deprotection of the Dpm group and cleavage of the peptide from an acid-labile resin.

Materials:

  • Peptidyl-resin with Cys(Dpm)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

  • Nitrogen or vacuum line for drying

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Quantification of Deprotection Efficiency using Ellman's Test

This protocol allows for the quantification of free sulfhydryl groups in the cleaved peptide, providing a direct measure of the deprotection efficiency.

Materials:

  • Crude deprotected peptide

  • Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Cysteine hydrochloride (for standard curve)

Procedure:

  • Prepare a Standard Curve:

    • Prepare a stock solution of cysteine hydrochloride of known concentration in the reaction buffer.

    • Create a series of dilutions to generate standards of varying concentrations.

    • To a set volume of each standard, add the DTNB solution, incubate for 15 minutes at room temperature, and measure the absorbance at 412 nm.

    • Plot absorbance versus concentration to generate a standard curve.

  • Sample Analysis:

    • Dissolve a precisely weighed amount of the crude peptide in the reaction buffer to a known concentration.

    • To a set volume of the peptide solution in a cuvette, add the DTNB solution.

    • Incubate the mixture for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of free thiols in the peptide solution using the standard curve.

    • Calculate the deprotection efficiency as the ratio of the measured thiol concentration to the theoretical thiol concentration based on the initial amount of peptide, expressed as a percentage.

Protocol 3: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol is used to assess the purity of the crude peptide after cleavage and deprotection.

Materials:

  • Crude deprotected peptide

  • HPLC system with a UV detector and a C18 column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run a linear gradient (e.g., 5% to 65% Mobile Phase B over 30 minutes) to elute the peptide and any impurities.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Visualizing Workflows and Relationships

To better illustrate the strategic use of this compound, the following diagrams outline key experimental workflows and logical relationships in peptide synthesis.

Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Analysis Analysis Resin Peptidyl-Resin (Cys protected with Dpm) Cleavage Treat with 95% TFA + Scavengers Resin->Cleavage Step 1 Precipitation Precipitate with Cold Ether Cleavage->Precipitation Step 2 Crude_Peptide Crude Peptide (Free Thiol) Precipitation->Crude_Peptide Step 3 HPLC Purity Analysis (RP-HPLC) Crude_Peptide->HPLC Purity (%) Ellman Quantification (Ellman's Test) Crude_Peptide->Ellman Efficiency (%) Orthogonal_Strategy cluster_synthesis On-Resin Peptide Synthesis cluster_products Products start Peptide on Resin with Cys(Dpm) and Cys(Mmt) deprotect_Mmt Treat with 1-3% TFA start->deprotect_Mmt Selective Mmt removal oxidize1 First Oxidation (e.g., Iodine) deprotect_Mmt->oxidize1 Forms first disulfide bond product1 Peptide with one disulfide bond deprotect_Mmt->product1 deprotect_Dpm Final Cleavage (95% TFA) oxidize1->deprotect_Dpm Cleaves from resin and removes Dpm oxidize2 Second Oxidation deprotect_Dpm->oxidize2 Forms second disulfide bond product2 Peptide with two regioselective disulfide bonds oxidize2->product2

References

A Comparative Analysis of Peptide Purity with Different Cysteine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity cysteine-containing peptides is a critical yet often challenging task. The choice of the thiol protecting group for cysteine is a pivotal decision in solid-phase peptide synthesis (SPPS), directly influencing the final peptide's purity, yield, and the overall success of the synthesis strategy. This guide provides an objective comparison of commonly used cysteine protecting groups, supported by experimental data, to aid in the selection of the most appropriate group for your research needs.

The unique reactivity of the cysteine thiol group makes it susceptible to various side reactions during peptide synthesis, including oxidation, alkylation, and racemization.[1] Effective protection of this functional group is therefore essential to ensure the integrity of the peptide chain. An ideal cysteine protecting group should be stable throughout the synthesis, orthogonal to the Nα-protecting group (typically Fmoc), and selectively removable under mild conditions that do not compromise the final peptide.[2] This comparison focuses on some of the most widely used cysteine protecting groups: Trityl (Trt), Acetamidomethyl (Acm), tert-Butyl (tBu), and S-tert-butylthio (StBu), with additional mentions of other relevant groups.

Data Presentation: A Quantitative Look at Performance

The selection of a cysteine protecting group has a significant impact on the purity of the final peptide, with racemization being a major concern, especially for C-terminal cysteine residues.[3] The following table summarizes quantitative data on the performance of various protecting groups, focusing on racemization and illustrative crude peptide purity.

Protecting GroupDeprotection MethodRacemization (%)Illustrative Crude Purity (%)Key Advantages & Disadvantages
Trityl (Trt) Acidolysis (TFA)3.3% - >26%[4]80-90[5]Advantages: Cost-effective, simultaneous deprotection with cleavage.[4] Disadvantages: Prone to significant racemization, especially with certain coupling reagents. The liberated trityl cation can cause side reactions if not properly scavenged.[4][6]
Acetamidomethyl (Acm) Iodolysis, Silver Salts, NCS[5]Generally low[4]85-95[5]Advantages: Stable to TFA, allowing for orthogonal protection strategies and selective disulfide bond formation.[5] Disadvantages: Requires a separate deprotection step. Removal conditions can sometimes lead to side reactions.[4][5]
tert-Butyl (tBu) Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂[3]Not widely reportedNot widely reportedAdvantages: Stable to TFA and iodine oxidation, making it useful for orthogonal protection schemes.[3] Disadvantages: Requires harsh deprotection conditions that may not be suitable for all peptides.
S-tert-butylthio (StBu) Reducing agents (e.g., thiols, phosphines)[3]Not widely reported85-95[5]Advantages: Stable to TFA, offering an orthogonal deprotection strategy via reduction.[7] Disadvantages: Removal can sometimes be sluggish or incomplete.[3]
Diphenylmethyl (Dpm) Acidolysis (High % TFA)[4]6.8%Not widely reportedAdvantages: More stable to dilute TFA than Trt, offering some orthogonality. Less prone to racemization than Trt.[3] Disadvantages: Still susceptible to racemization.
Tetrahydropyranyl (Thp) Acidolysis (TFA)[4]0.74%[2][4]Not widely reportedAdvantages: Significantly reduces racemization compared to Trt.[2][4] May improve the solubility of the protected peptide. Disadvantages: Introduces a new chiral center.
4-methoxybenzyloxymethyl (MBom) Acidolysis (TFA)[4]0.8% - 1.3% (Microwave SPPS)[4]Not widely reportedAdvantages: Shows significantly reduced racemization compared to Trt, especially in microwave-assisted synthesis.[4] Disadvantages: Not as commonly used as other protecting groups.

Note: The racemization and purity values are illustrative and can vary significantly depending on the peptide sequence, coupling methods, and specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS) - General Protocol (Fmoc/tBu Strategy)

This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc chemistry.

  • Resin Swelling: The appropriate resin (e.g., Rink Amide, Wang) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed by treating with a 20-50% solution of piperidine in DMF for 5-20 minutes. This is typically done in two steps.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) in the presence of a base (e.g., DIPEA, NMM) and coupled to the deprotected N-terminus of the peptide chain for 1-2 hours.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each amino acid in the peptide sequence.

Peptide Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The composition of the cleavage cocktail is critical and depends on the protecting groups used.

  • Trt, tBu, and other acid-labile groups:

    • Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added to prevent side reactions.

    • Procedure: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The resin is then filtered off, and the peptide is precipitated from the TFA solution using cold diethyl ether. The precipitated peptide is washed with cold ether and dried under vacuum.[4]

  • Acm group:

    • Deprotection: The Acm group is stable to TFA and requires a separate deprotection step, typically performed after purification of the Acm-protected peptide.

    • Iodine Method: The Acm-protected peptide is dissolved in a solvent mixture (e.g., methanol, water, or acetic acid) and treated with an excess of iodine until a persistent yellow color is observed. The reaction is quenched with a solution of ascorbic acid or sodium thiosulfate. The deprotected peptide is then purified by HPLC.

  • StBu group:

    • Deprotection: The StBu group is removed under reducing conditions.

    • Procedure: The StBu-protected peptide is dissolved in a suitable buffer and treated with a reducing agent such as dithiothreitol (DTT), β-mercaptoethanol, or tris(2-carboxyethyl)phosphine (TCEP).[3] The reaction progress is monitored by HPLC, and the deprotected peptide is purified upon completion.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the standard method for assessing the purity of synthetic peptides.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.[4]

  • Mobile Phase A: 0.1% TFA in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for many peptides.[4]

  • Flow Rate: 1.0 mL/min for an analytical column.[4]

  • Detection: UV absorbance at 214 nm or 220 nm.[4]

Visualizing the Workflow and Logic

To better understand the processes and decisions involved in synthesizing cysteine-containing peptides, the following diagrams illustrate the experimental workflow and the logical relationships in selecting a protecting group.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Global Deprotection cluster_orthogonal Orthogonal Deprotection Strategy cluster_analysis Analysis Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-Cys(P)-OH + Reagents) Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Fmoc_Deprotection Next Cycle Cleavage_TFA Cleavage from Resin & Deprotection (TFA Cocktail) Repeat->Cleavage_TFA Final Cycle (Global Deprotection) Cleavage_TFA_Ortho Cleavage from Resin (TFA Cocktail) Repeat->Cleavage_TFA_Ortho Final Cycle (Orthogonal Strategy) Precipitation Precipitation (Cold Ether) Cleavage_TFA->Precipitation Crude_Peptide Crude Peptide (Free Thiol) Precipitation->Crude_Peptide HPLC_Analysis HPLC Purity Analysis Crude_Peptide->HPLC_Analysis Protected_Peptide Crude Protected Peptide (e.g., Cys(Acm/StBu)) Cleavage_TFA_Ortho->Protected_Peptide Purification1 HPLC Purification Protected_Peptide->Purification1 Specific_Deprotection Specific Deprotection (e.g., Iodine for Acm, Reducing Agent for StBu) Purification1->Specific_Deprotection Final_Peptide Final Peptide (Free Thiol) Specific_Deprotection->Final_Peptide Final_Peptide->HPLC_Analysis MS_Analysis Mass Spectrometry (Identity Confirmation) HPLC_Analysis->MS_Analysis

Figure 1: General workflow for Fmoc-based SPPS of cysteine-containing peptides.

Protecting_Group_Selection cluster_strategy Synthesis Strategy cluster_choice Protecting Group Choice cluster_outcome Expected Outcome & Purity Considerations Start Start: Synthesis of a Cysteine-Containing Peptide Goal What is the final desired product? Start->Goal Free_Thiol Single Peptide with Free Thiol(s) Goal->Free_Thiol Simple Multiple_Disulfides Peptide with Multiple, Regioselective Disulfide Bonds Goal->Multiple_Disulfides Complex Acid_Labile Choose Acid-Labile Group (e.g., Trt, Thp) Free_Thiol->Acid_Labile Orthogonal Choose Orthogonal Groups (e.g., Acm, tBu, StBu, Mmt) Multiple_Disulfides->Orthogonal Purity_Acid Higher risk of racemization (esp. Trt). Simultaneous cleavage/deprotection. Final Purity: Good to Excellent. Acid_Labile->Purity_Acid Purity_Ortho Lower risk of racemization during coupling. Requires additional deprotection steps. Potential for side reactions during specific deprotection. Final Purity: Generally Excellent. Orthogonal->Purity_Ortho

Figure 2: Decision logic for selecting a cysteine protecting group.

Conclusion

The choice of a cysteine protecting group is a critical parameter in solid-phase peptide synthesis that significantly influences the purity and success of the final product. For routine synthesis of peptides requiring a free thiol, acid-labile groups like Trityl (Trt) offer a convenient and cost-effective solution, although the risk of racemization must be carefully managed. For syntheses where minimizing racemization is paramount, protecting groups like Tetrahydropyranyl (Thp) and 4-methoxybenzyloxymethyl (MBom) have demonstrated superior performance.

For more complex peptides, particularly those with multiple disulfide bonds requiring regioselective formation, an orthogonal protection strategy is indispensable. In such cases, protecting groups like Acetamidomethyl (Acm) , tert-Butyl (tBu) , and S-tert-butylthio (StBu) , which are stable to TFA cleavage, are the preferred choice. While these groups necessitate additional deprotection steps, they provide the necessary selectivity to achieve the desired complex peptide architecture with high purity.

Ultimately, the optimal choice of a cysteine protecting group depends on a careful consideration of the specific peptide sequence, the desired final product, and the overall synthetic strategy. By understanding the advantages and disadvantages of each protecting group, researchers can make informed decisions to optimize their peptide synthesis and achieve high-purity products for their research and development endeavors.

References

A Comparative Guide to the Validation of Boc-Cys(Dpm)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for cysteine residues is a critical factor in the successful solid-phase peptide synthesis (SPPS) of complex, disulfide-rich peptides such as conotoxins. The choice of protecting group influences not only the prevention of side reactions but also the efficiency of disulfide bond formation. This guide provides an objective comparison of the performance of Boc-Cys(Dpm)-OH against other commonly used cysteine derivatives, supported by available experimental data.

Introduction to Cysteine Protection in Peptide Synthesis

The thiol group of cysteine is highly reactive and requires protection during peptide synthesis to prevent undesired side reactions, such as oxidation and disulfide scrambling. An ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not affect other protecting groups or the peptide backbone. In the context of Boc-SPPS, the choice of the cysteine side-chain protecting group is crucial for achieving high yield and purity of the final peptide.

This guide focuses on the validation of the diphenylmethyl (Dpm) protecting group on Boc-cysteine and compares its performance with other widely used alternatives: Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butylthio (StBu).

Comparative Performance of Cysteine Protecting Groups

The selection of a cysteine protecting group impacts several aspects of peptide synthesis, including coupling efficiency, prevention of side reactions like racemization, and the strategy for disulfide bond formation. The following table summarizes the performance of this compound in comparison to other protecting groups based on available data.

Protecting GroupPeptide Synthesized/ContextCoupling Efficiency/YieldPurityRacemizationDeprotection ConditionsOrthogonal Strategy Compatibility
This compound General Fmoc-SPPSGoodContext-dependentHigher (6.8% in one study)High concentration of TFA (e.g., 95%)Yes, stable to 1-3% TFA, allowing for selective deprotection of more labile groups like Mmt.
Boc-Cys(Trt)-OH General Fmoc-SPPSGoodHighLower (3.3% in the same study)Labile to TFA, removed during standard cleavage.Limited, as it is cleaved under standard TFA conditions.
Boc-Cys(Acm)-OH α-conotoxin GIYields of 28-33% for monodisulfide peptideHighLowIodine, Tl(tfa)3, or PhS(O)Ph/CH3SiCl3.[1]Yes, stable to TFA, allowing for post-synthesis, regioselective disulfide bond formation.
Boc-Cys(StBu)-OH General SPPSGoodHighLowReducing agents (e.g., thiols, trialkylphosphines).Yes, stable to TFA, offering a distinct reductive deprotection pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating synthetic strategies. Below are representative protocols for the solid-phase synthesis of a complex peptide, highlighting the steps where different cysteine protecting groups would be employed.

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Boc Strategy)
  • Resin Preparation: Swell the appropriate resin (e.g., MBHA resin for C-terminal amide) in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DIC/HOBt).

  • Deprotection: Remove the Boc group with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: Neutralize the resin with a solution of diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling: Couple the subsequent Boc-protected amino acids, including the cysteine derivative of choice (this compound, Boc-Cys(Trt)-OH, Boc-Cys(Acm)-OH, or Boc-Cys(StBu)-OH), using a coupling agent like HBTU or HATU in the presence of DIEA in N,N-dimethylformamide (DMF).

  • Repeat Deprotection and Coupling: Repeat steps 3-5 until the desired peptide sequence is assembled.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups. The conditions for this step will vary depending on the cysteine protecting group used.

    • For Boc-Cys(Trt)-OH: A standard cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA with scavengers like water, triisopropylsilane) will cleave the peptide and remove the Trt group.

    • For this compound: Similar high-TFA cleavage conditions are required.

    • For Boc-Cys(Acm)-OH and Boc-Cys(StBu)-OH: The peptide is cleaved from the resin with the Acm or StBu group intact. These groups are removed in subsequent steps to facilitate controlled disulfide bond formation.

Regioselective Disulfide Bond Formation (Example with Acm)
  • First Disulfide Bond Formation: If the peptide contains other cysteine residues protected with a labile group (e.g., Trt), the first disulfide bond can be formed by air oxidation or other mild oxidizing agents after cleavage from the resin.

  • Purification: Purify the monocyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Second Disulfide Bond Formation (Acm removal): Treat the purified peptide with a solution of iodine in an appropriate solvent (e.g., acetic acid/water/methanol) to remove the Acm groups and facilitate the formation of the second disulfide bond.

  • Final Purification: Purify the final bicyclic peptide by RP-HPLC.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc Strategy) cluster_Post_Cleavage Post-Cleavage Processing Resin Resin Attach_AA1 Attach_AA1 Resin->Attach_AA1 Coupling Deprotection1 Deprotection1 Attach_AA1->Deprotection1 TFA/DCM Neutralization1 Neutralization1 Deprotection1->Neutralization1 DIEA/DCM Attach_AA2 Attach_AA2 Neutralization1->Attach_AA2 Coupling ... ... Attach_AA2->... Attach_Cys Attach_Cys ...->Attach_Cys Coupling (Boc-Cys(PG)-OH) Deprotection_n Deprotection_n Attach_Cys->Deprotection_n TFA/DCM Neutralization_n Neutralization_n Deprotection_n->Neutralization_n DIEA/DCM Attach_AAn Attach_AAn Neutralization_n->Attach_AAn Coupling Cleavage Cleavage Attach_AAn->Cleavage High TFA Purification1 Purification1 Cleavage->Purification1 RP-HPLC Disulfide_Formation Disulfide_Formation Purification1->Disulfide_Formation Oxidation/Deprotection Final_Purification Final_Purification Disulfide_Formation->Final_Purification RP-HPLC Final_Peptide Final_Peptide Final_Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) and post-cleavage processing.

Protecting_Group_Comparison cluster_Properties Key Properties for Comparison cluster_Groups Cysteine Protecting Groups Stability Stability Deprotection Deprotection Orthogonality Orthogonality Dpm Dpm Dpm->Stability Stable to low TFA Dpm->Deprotection High TFA Dpm->Orthogonality Good Trt Trt Trt->Stability Labile to TFA Trt->Deprotection TFA Trt->Orthogonality Limited Acm Acm Acm->Stability Stable to TFA Acm->Deprotection Iodine Acm->Orthogonality Excellent StBu StBu StBu->Stability Stable to TFA StBu->Deprotection Reducing Agents StBu->Orthogonality Excellent

Caption: Comparison of key features of different cysteine protecting groups.

Signaling Pathway of Conotoxins

Many conotoxins, the complex peptides often used as models for synthetic validation, target ion channels. For instance, α-conotoxins are potent antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission. The diagram below illustrates a simplified signaling pathway involving nAChRs.

Signaling_Pathway cluster_Membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Acetylcholine Acetylcholine Acetylcholine->nAChR Binds and Activates Conotoxin Conotoxin Conotoxin->nAChR Binds and Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) and its inhibition by conotoxins.

Conclusion

The validation of this compound in the synthesis of complex peptides reveals it to be a valuable tool, particularly when orthogonal protection strategies are required. Its stability to low concentrations of TFA allows for the selective deprotection of other more labile protecting groups, facilitating the controlled formation of multiple disulfide bonds. However, researchers should be mindful of the potential for increased racemization during coupling compared to other protecting groups like Trt.

The choice of the optimal cysteine protecting group will ultimately depend on the specific requirements of the target peptide, including the number and desired connectivity of disulfide bonds, and the overall synthetic strategy. While Boc-Cys(Trt)-OH remains a cost-effective and efficient choice for many applications, the unique properties of this compound, Boc-Cys(Acm)-OH, and Boc-Cys(StBu)-OH offer greater flexibility for the synthesis of highly complex and challenging peptides. Further comparative studies on a single complex peptide would be beneficial to provide a more direct and quantitative assessment of the performance of these valuable synthetic reagents.

References

Performance of Boc-Cys(Dpm)-OH in Microwave-Assisted Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of microwave-assisted solid-phase peptide synthesis (SPPS) has revolutionized the production of complex peptides, offering significant reductions in synthesis time while often improving crude purity and yield.[1][2][3] For cysteine-containing peptides, a critical aspect of successful synthesis is the choice of the thiol-protecting group. This guide provides an objective comparison of the performance of Boc-Cys(Dpm)-OH with other common Boc-protected cysteine alternatives in the context of microwave-assisted SPPS, supported by available data and established chemical principles.

The diphenylmethyl (Dpm) protecting group on the cysteine side chain offers a valuable alternative to the more common trityl (Trt) group, particularly when nuanced strategies of selective deprotection are required.[4] Its stability under certain acidic conditions allows for orthogonal approaches in complex syntheses.[4] When subjected to the elevated temperatures of microwave-assisted synthesis, the performance of any protecting group can be altered, impacting coupling efficiency, side reactions, and final peptide purity.

Comparative Performance of Cysteine Protecting Groups in Microwave-Assisted Boc-SPPS

The selection of a suitable cysteine-protecting group in microwave-assisted Boc-SPPS is a balance between stability during synthesis and ease of removal during cleavage, all while minimizing side reactions that can be exacerbated by heat. While direct, comprehensive comparative studies under microwave conditions are limited, we can extrapolate performance based on known chemical properties and data from both conventional and microwave-assisted Fmoc-SPPS.

Protecting GroupStructureKey AdvantagesPotential Drawbacks in Microwave SPPS
Dpm (Diphenylmethyl) -(CH(Ph)₂)- Alternative acid lability to Trt, useful for orthogonal strategies.[4]- Generally stable to repetitive TFA deprotection of the Nα-Boc group.- Potential for increased side reactions at elevated temperatures.- Data on racemization under microwave conditions is less common compared to Trt.
Trt (Trityl) -(C(Ph)₃)- Widely used and cost-effective.[4]- Labile to standard TFA cleavage cocktails.[4]- Well-documented performance in both conventional and microwave SPPS.[5]- Reversible cleavage can lead to re-attachment and side reactions if not properly scavenged.[4]- Can be prone to racemization, potentially exacerbated by microwave heating.[4]
Acm (Acetamidomethyl) -(CH₂-NH-CO-CH₃)- Stable to TFA, allowing for post-synthesis, on-resin or in-solution disulfide bond formation.[6][7]- Orthogonal to many other protecting groups.- Requires a separate deprotection step, typically with iodine or mercury(II) acetate, which can be harsh and may not be suitable for all peptides.[6][7]
StBu (S-tert-butylthio) -(S-tBu)- Highly stable to TFA.[8]- Removed under reducing conditions, offering an orthogonal deprotection strategy.[8]- Deprotection requires specific reducing agents (e.g., thiols), adding an extra step to the workflow.[8]

Experimental Data Summary

Quantitative data directly comparing this compound with other Boc-protected cysteines in microwave-assisted SPPS is not extensively published. However, we can summarize typical performance metrics based on related studies and general observations in the field.

ParameterThis compoundBoc-Cys(Trt)-OHBoc-Cys(Acm)-OHBoc-Cys(StBu)-OH
Typical Crude Purity Moderate to HighModerate to HighHigh (before deprotection)High (before deprotection)
Typical Yield GoodGoodGoodGood
Racemization Risk ModerateModerate to HighLow (during coupling)Low (during coupling)
Side Reactions Alkylation, β-eliminationAlkylation, β-eliminationOxidation (post-deprotection)Disulfide exchange

Note: The performance metrics are generalized and can be highly sequence-dependent. Optimization of microwave parameters (temperature, power, time) is crucial for minimizing side reactions.

Experimental Protocols

General Protocol for Microwave-Assisted Boc-SPPS of a Cysteine-Containing Peptide

This protocol outlines a general procedure for incorporating a Boc-Cys(X)-OH amino acid into a peptide sequence using an automated microwave peptide synthesizer.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., PAM or MBHA resin) in N,N-dimethylformamide (DMF) for 30 minutes.

2. Nα-Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 minutes.

  • Follow with a second treatment with 50% TFA in DCM for 15-20 minutes.

  • Wash the resin thoroughly with DCM and DMF.

  • Neutralize with 10% diisopropylethylamine (DIPEA) in DMF.

  • Wash the resin with DMF.

3. Amino Acid Coupling:

  • Activate the Boc-Cys(X)-OH (3-5 equivalents) with a coupling agent such as HBTU/HOBt or HATU in the presence of DIPEA.

  • Add the activated amino acid solution to the resin.

  • Apply microwave irradiation. A common starting point is 50-75°C for 5-15 minutes.[5][8] For cysteine residues, a lower temperature of 50°C may be beneficial to reduce the risk of racemization.[5]

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Final Cleavage and Deprotection:

  • After synthesis completion, wash the resin with DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail. For Dpm and Trt groups, a common cocktail is HF/anisole. For peptides containing sensitive residues, a lower concentration of HF or alternative cleavage methods may be necessary. The cleavage mixture should contain scavengers like anisole or thioanisole to prevent alkylation of the deprotected cysteine thiol.[9]

Visualizing the Workflow

Microwave-Assisted Boc-SPPS Cycle

SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle Resin Peptide-Resin Deprotection Nα-Boc Deprotection (TFA/DCM) Resin->Deprotection Wash_Neut Wash & Neutralize (DMF, DIPEA) Deprotection->Wash_Neut Coupling Amino Acid Coupling (Boc-Cys(X)-OH, Activator, MW) Wash_Neut->Coupling Wash_Final Wash (DMF) Coupling->Wash_Final Wash_Final->Resin Next Cycle Final_Cleavage Final Cleavage & Deprotection Wash_Final->Final_Cleavage Start Start with Resin Start->Resin

Caption: A typical workflow for a single amino acid coupling cycle in microwave-assisted Boc-SPPS.

Logic for Selecting a Cysteine Protecting Group

Protecting_Group_Selection Goal Synthetic Goal Linear Standard Linear Peptide? Goal->Linear Orthogonal Orthogonal Strategy Needed? Linear->Orthogonal No Trt Boc-Cys(Trt)-OH Linear->Trt Yes Post_Synth Post-Synthesis Modification? Orthogonal->Post_Synth No Dpm This compound Orthogonal->Dpm Yes Acm Boc-Cys(Acm)-OH Post_Synth->Acm Yes (Oxidative) StBu Boc-Cys(StBu)-OH Post_Synth->StBu Yes (Reductive)

Caption: A decision-making flowchart for selecting an appropriate Boc-Cys protecting group.

Conclusion

This compound is a viable and valuable reagent for microwave-assisted peptide synthesis, particularly when an orthogonal protection strategy is desired. Its performance is comparable to the more conventional Boc-Cys(Trt)-OH, though careful optimization of microwave parameters is crucial to mitigate the risk of side reactions such as racemization. For synthetic strategies requiring post-synthesis modification of the cysteine thiol, protecting groups like Acm and StBu, which are stable to the final TFA cleavage, remain the preferred choice. The ultimate selection of a cysteine protecting group should be guided by the specific requirements of the target peptide and the overall synthetic strategy.

References

A Cost-Benefit Analysis of Boc-Cys(Dpm)-OH Versus Alternative Cysteine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in Boc-based Solid Phase Peptide Synthesis (Boc-SPPS), the strategic selection of protecting groups for cysteine's reactive thiol side-chain is critical. This choice directly impacts synthesis efficiency, final peptide purity, and the overall cost-effectiveness of the project. The diphenylmethyl (Dpm) protecting group, offered by derivatives like Boc-Cys(Dpm)-OH, presents a unique option among the more traditional choices. This guide provides an objective comparison of this compound with its common alternatives, supported by available data and detailed experimental protocols.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS, characterized by the use of moderately strong acid (e.g., Trifluoroacetic Acid - TFA) for the repetitive removal of the Nα-Boc group, and a very strong acid, typically anhydrous Hydrogen Fluoride (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[1][2] Within this framework, a cysteine protecting group must be stable to repeated TFA treatments while being labile to HF.

Comparative Analysis of Cysteine Protecting Groups in Boc-SPPS

The primary alternatives to the Dpm group in Boc-SPPS include benzyl-type groups, such as 4-methylbenzyl (Mbzl), and the acetamidomethyl (Acm) group for orthogonal strategies.[3] The choice among them is a trade-off between stability, cleavage conditions, propensity for side reactions, and cost.

Key Characteristics and Performance Data

While direct quantitative comparisons of Boc-protected cysteine derivatives are sparse in the literature, data from Fmoc-based synthesis can provide valuable insights into the intrinsic properties of the side-chain protecting groups themselves. For instance, racemization is a significant side reaction during the activation and coupling of cysteine residues.[4][5] Studies have shown that the choice of the S-protecting group can influence the extent of this epimerization.

One study in the context of Fmoc-SPPS found that the Dpm group resulted in significantly less racemization (1.2%) compared to the widely used Trityl (Trt) group (8.0%) when using uronium-based activation.[6] Although these exact values cannot be directly extrapolated to Boc-SPPS due to different chemistry, the inherent steric hindrance of the Dpm group likely contributes to a reduction in racemization across different synthetic strategies.

The Acm group is known to have a lower tendency to racemize and is compatible with both Boc and Fmoc strategies.[3] It offers an orthogonal protection scheme, as it is stable to the final HF cleavage and can be removed selectively at a later stage, which is crucial for the synthesis of peptides with multiple, specific disulfide bonds.[7]

Table 1: Performance and Properties of Cysteine Protecting Groups

Protecting Group Common Derivative Key Advantages Key Disadvantages Racemization Potential (Fmoc Data)
Diphenylmethyl (Dpm) This compound Potentially lower racemization compared to Trt-type groups due to steric bulk.[6] Higher cost; less commonly used in Boc-SPPS, leading to less established protocols. 1.2%[6]
4-Methylbenzyl (Mbzl) Boc-Cys(pMeBzl)-OH Robust stability to repetitive TFA deprotection; standard choice for Boc-SPPS.[3] Requires strong acid (HF) for cleavage, which can degrade sensitive peptides. Not directly compared in the same study.
Acetamidomethyl (Acm) Boc-Cys(Acm)-OH Orthogonal: Stable to TFA and HF, allowing for selective deprotection post-synthesis.[3] Facilitates purification of the protected peptide.[3] Removal requires specific, often toxic, reagents like mercury(II) acetate or iodine.[7] Generally low.[3]

Table 2: Cost-Benefit Summary

Derivative Relative Cost Index* Cleavage/Deprotection Conditions Primary Benefit Ideal Use Case
This compound High (~2.0 - 2.5) Anhydrous HF Potential for reduced racemization. Synthesis of peptides where minimizing cysteine epimerization is critical and cost is a secondary concern.
Boc-Cys(pMeBzl)-OH Medium (~1.5 - 2.0) Anhydrous HF Established reliability and robustness in Boc-SPPS. Routine synthesis of peptides requiring a free thiol after a single, final cleavage step.
Boc-Cys(Acm)-OH Low (~1.0) Iodine, Hg(OAc)₂, AgOTf Orthogonality for complex structures. Synthesis of peptides with multiple disulfide bonds or for post-synthesis side-chain modification.

*Relative Cost Index is an approximation based on publicly available catalog prices for gram quantities from various suppliers in late 2025. The index is normalized to Boc-Cys(Acm)-OH as the baseline (1.0). Actual costs may vary significantly based on supplier, purity, and scale.

Experimental Protocols & Methodologies

The following protocols are representative of a standard manual Boc-SPPS workflow for the incorporation of a protected cysteine residue and the final cleavage of the peptide from the resin.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines the steps for adding a single Boc-protected amino acid (e.g., this compound) to a growing peptide chain on a Merrifield or MBHA resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Remove the DCM. Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the peptide-resin with DCM (3x) and Isopropanol (IPA) (2x).

  • Neutralization:

    • Wash the peptide-resin with DCM (3x).

    • Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Wash the peptide-resin thoroughly with DCM (5x) to remove all traces of DIEA.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (e.g., this compound, 3 equivalents) and an activating agent (e.g., HBTU, 2.9 equivalents) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the activation mixture and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Once complete, drain the coupling solution and wash the peptide-resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Anhydrous HF Cleavage

This procedure is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups like Dpm and Mbzl. This protocol must be performed by trained personnel in a dedicated, HF-resistant apparatus within a properly ventilated fume hood.

  • Preparation:

    • Dry the final peptide-resin thoroughly under high vacuum.

    • Place the dried resin (e.g., 1 gram) and a Teflon-coated stir bar into the HF-resistant reaction vessel.

    • Add a scavenger mixture to the vessel. A common mixture for peptides containing cysteine is p-cresol (1.0 mL) and p-thiocresol (0.25 mL). The scavenger traps reactive carbocations generated during cleavage.

  • HF Distillation:

    • Cool the reaction vessel in a dry ice/isopropanol bath (-78°C).

    • Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

  • Cleavage Reaction:

    • Warm the vessel to 0°C and stir the mixture for 60-90 minutes. Maintain the temperature between 0-5°C.

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, ensuring the vapor is captured in a suitable chemical trap (e.g., calcium oxide).

  • Peptide Precipitation and Washing:

    • Once all HF is removed, precipitate the crude peptide by adding ice-cold diethyl ether.

    • Triturate the resin/peptide mixture to break it apart.

    • Filter the peptide precipitate and wash it several times with cold diethyl ether to remove scavengers and organic-soluble impurities.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).

    • Filter away the resin beads.

    • Lyophilize (freeze-dry) the aqueous solution to obtain the crude peptide as a fluffy powder, which can then be purified by HPLC.

Visualized Workflows and Decision Logic

Diagrams created with Graphviz can help illustrate the experimental and logical workflows involved in selecting and using these cysteine derivatives.

Boc_SPPS_Workflow cluster_cycle Iterative Boc-SPPS Cycle Deprotection Boc Deprotection (50% TFA in DCM) Wash1 Wash (DCM / IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple Next AA (Boc-Cys(PG)-OH + HBTU) Wash2->Coupling Wash3 Wash (DMF / DCM) Coupling->Wash3 Wash3->Deprotection Repeat for next residue Final_Cleavage Final Cleavage & Deprotection (Anhydrous HF + Scavengers) Wash3->Final_Cleavage After final residue Start Start with Resin (e.g., Merrifield) Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Fig. 1: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Decision_Tree cluster_paths Start What is the goal of the Cys-containing peptide synthesis? Path1_Node1 Need a simple peptide with a free thiol post-cleavage. Start->Path1_Node1 Path2_Node1 Need multiple, specific disulfide bonds or post- synthesis modification. Start->Path2_Node1 Path1_Node2 Is minimizing potential racemization the TOP priority? Path1_Node1->Path1_Node2 Path1_Node3 Use Boc-Cys(pMeBzl)-OH (Standard, reliable choice) Path1_Node2->Path1_Node3 No Path1_Node4 Consider this compound (Higher cost, potentially lower racemization) Path1_Node2->Path1_Node4 Yes Path2_Node2 Use Boc-Cys(Acm)-OH (Orthogonal strategy) Path2_Node1->Path2_Node2

Fig. 2: Decision logic for selecting a Boc-Cys protecting group.

Conclusion and Recommendations

The selection of a cysteine protecting group in Boc-SPPS is a strategic decision that balances synthetic requirements with economic constraints.

  • Boc-Cys(Acm)-OH remains the undisputed choice for complex projects requiring orthogonal protection. Its stability to strong acids makes it indispensable for strategies involving the sequential formation of multiple disulfide bridges. It is also a cost-effective starting point for many projects.

  • Boc-Cys(pMeBzl)-OH represents the reliable, workhorse derivative for routine synthesis. It is well-established, robustly stable to TFA, and suitable for any project where a final, global deprotection with HF to yield a free thiol is acceptable.

  • This compound emerges as a specialized, premium alternative. Its primary benefit lies in the potential reduction of cysteine racemization during coupling, a critical factor for the synthesis of high-purity therapeutic peptides where stereoisomeric impurities are a major concern. Researchers should weigh the higher raw material cost of this compound against the potential downstream savings that may arise from higher crude purity and simplified purification. For peptides where cysteine racemization has been identified as a significant problem, the additional upfront cost of the Dpm derivative may be a worthwhile investment.

References

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Boc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for cysteine residues is a critical determinant of success. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation and alkylation. This guide provides an objective comparison of Nα-Boc-S-diphenylmethyl-L-cysteine (Boc-Cys(Dpm)-OH) with other common cysteine protecting groups used in Boc-SPPS, supported by experimental data. Detailed protocols for peptide synthesis, HPLC, and mass spectrometry analysis are also presented.

Comparison of Cysteine Protecting Groups in Peptide Synthesis

The choice of a cysteine-protecting group in SPPS is pivotal, influencing not only the prevention of side reactions but also the strategy for disulfide bond formation. In Boc chemistry, the selection is often dictated by the desired cleavage conditions and orthogonality with other protecting groups in the peptide sequence.

The diphenylmethyl (Dpm) group is a moderately acid-labile protecting group, offering a balance between stability during synthesis and ease of removal during final cleavage. It is generally stable to the repetitive trifluoroacetic acid (TFA) treatments used for the deprotection of the Nα-Boc group, yet it can be cleaved under strong acidic conditions such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

A significant concern during the incorporation of cysteine residues is the risk of racemization. The choice of protecting group can have a substantial impact on the stereochemical integrity of the final peptide.

Protecting GroupDerivativeDeprotection ConditionsKey AdvantagesKey DisadvantagesRacemization Potential
Diphenylmethyl (Dpm) This compoundHigh concentration of TFA, HF, TFMSA[1]Stable to low concentrations of TFA, allowing for some orthogonal strategies with highly acid-labile groups.[1]Can be challenging to cleave completely without strong acids.Low to moderate. In Fmoc chemistry, Dpm shows significantly less racemization (1.2%) compared to Trt (8.0%).[1] Data for Boc chemistry is less common but expected to be favorable.
p-Methylbenzyl (pMeBzl) Boc-Cys(pMeBzl)-OHHF, TFMSAMore stable to repetitive TFA treatments than other benzyl-type protecting groups, making it suitable for the synthesis of longer peptides.Requires strong acids for cleavage.Generally low.
Acetamidomethyl (Acm) Boc-Cys(Acm)-OHIodine, mercury(II) acetate, silver trifluoromethanesulfonateOrthogonal to acid-labile protecting groups, allowing for selective deprotection and on-resin disulfide bond formation.Deprotection often requires toxic heavy metal reagents.Low.[2]
Trityl (Trt) Boc-Cys(Trt)-OHTFA, mild acidEasily cleaved under standard TFA conditions.Prone to reattachment to the thiol group if not properly scavenged. High tendency for racemization in Fmoc chemistry.[2][3]High.

Experimental Protocols

Boc-SPPS of a Model Peptide using this compound

This protocol describes the manual solid-phase synthesis of a model peptide on a Merrifield resin.

1. Resin Preparation:

  • Swell Merrifield resin (1% DVB, 100-200 mesh) in dichloromethane (DCM) for 1 hour.

  • Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).

2. First Amino Acid Attachment (Boc-X-OH):

  • Dissolve Boc-amino acid (2 eq.) and cesium iodide (CsI) (2 eq.) in DMF.

  • Add the solution to the resin and shake at 50°C for 24 hours.

  • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

3. Peptide Chain Elongation (One Coupling Cycle):

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (2x). Wash with DMF (3x).

  • Coupling:

    • Pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • Treat the resin with a cleavage cocktail of HF:anisole (9:1) at 0°C for 1 hour.

  • Alternatively, use TFMSA/TFA/m-cresol (2:6:1) at room temperature for 2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

HPLC Analysis of the Cleaved Peptide

System:

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: 220 nm.

Sample Preparation:

  • Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mass Spectrometry Analysis

System:

  • Electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 400-2000.

Sample Preparation:

  • Dilute the HPLC fraction containing the peptide of interest in 50% acetonitrile/water with 0.1% formic acid.

Data Analysis:

  • Determine the molecular weight of the peptide from the mass spectrum.

  • Perform tandem MS (MS/MS) to confirm the peptide sequence. The fragmentation of the peptide backbone will produce characteristic b- and y-ions. The presence of the Dpm group during analysis is unlikely due to the cleavage conditions, however, if present, a characteristic neutral loss may be observed.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_analysis Analysis resin Resin Swelling coupling1 First Amino Acid Coupling resin->coupling1 deprotection Boc Deprotection (TFA) coupling1->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling2 Amino Acid Coupling (this compound) neutralization->coupling2 elongation Repeat for Sequence coupling2->elongation cleavage Cleavage & Deprotection (HF or TFMSA) elongation->cleavage hplc HPLC Analysis cleavage->hplc Crude Peptide ms Mass Spectrometry hplc->ms purification Purification hplc->purification characterization Characterization ms->characterization purification->characterization

Caption: Experimental workflow for peptide synthesis and analysis.

insulin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm insulin Insulin ir Insulin Receptor (IR) (Cysteine-rich domains) insulin->ir Binding irs IRS Phosphorylation ir->irs Autophosphorylation & Activation glut4_vesicle GLUT4 Vesicle glut4 GLUT4 Transporter glut4_vesicle->glut4 pi3k PI3K Activation irs->pi3k akt Akt/PKB Activation pi3k->akt akt->glut4_vesicle Translocation glycogen Glycogen Synthesis akt->glycogen glucose Glucose glucose->glut4 Uptake

Caption: Simplified Insulin Signaling Pathway highlighting the role of the cysteine-rich insulin receptor.

Conclusion

The selection of an appropriate cysteine protecting group is a critical decision in the synthesis of peptides. This compound offers a valuable option within the Boc-SPPS strategy, particularly when a degree of acid stability greater than that of the Trt group is required, while aiming to minimize racemization. Its successful application, however, relies on the careful execution of coupling and, most importantly, final cleavage steps using strong acids. The analytical characterization by HPLC and mass spectrometry is indispensable for verifying the purity, identity, and sequence of the synthesized peptide. By following detailed experimental protocols and understanding the nuances of different protecting groups, researchers can effectively synthesize and analyze complex cysteine-containing peptides for a wide range of applications in science and medicine.

References

A Comparative Analysis of Dpm, Trt, and Acm Protecting Groups in the Presence of Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision in the synthesis of peptides and other complex organic molecules. The stability of these groups under various reaction conditions dictates the success of a synthetic strategy. This guide provides an objective comparison of the stability of three commonly used thiol-protecting groups—Diphenylmethyl (Dpm), Trityl (Trt), and Acetamidomethyl (Acm)—to Trifluoroacetic acid (TFA), a reagent frequently used for deprotection in solid-phase peptide synthesis (SPPS).

The choice between Dpm, Trt, and Acm often depends on the desired orthogonality and the specific conditions of the synthetic route. Their differential stability to TFA allows for selective deprotection strategies, which are essential for the synthesis of complex molecules with multiple reactive sites.

Comparative Stability Data

The stability of Dpm, Trt, and Acm to TFA varies significantly, providing a basis for their selective removal. The following table summarizes the quantitative data on their lability in the presence of TFA.

Protecting GroupChemical StructureStability to Dilute TFA (1-3%)Stability to Concentrated TFA (90-95%)Common Deprotection Conditions
Dpm DiphenylmethylStable[1]Labile[1][2]90-95% TFA with scavengers[2]
Trt TritylSlowly cleaved[1][3]Highly Labile[3][4][5]90-95% TFA, often with scavengers like TIS[3][4]
Acm AcetamidomethylStable[6][7][8]Generally Stable[6][7][8]Iodine, Mercury(II) acetate, Palladium complexes[7][8]

Note: The stability of Acm to concentrated TFA can be compromised under certain conditions, leading to unexpected side reactions such as tyrosine alkylation.[9]

Experimental Protocol: Assessing Protecting Group Stability to TFA

To quantitatively assess the stability of Dpm, Trt, and Acm protecting groups, a standardized experimental protocol is crucial. The following methodology outlines a typical procedure for a comparative study.

Objective: To determine the cleavage percentage of Dpm, Trt, and Acm protected cysteine residues upon treatment with varying concentrations of TFA over time.

Materials:

  • Resin-bound peptides with the following sequences: Ac-Cys(Dpm)-NH-Resin, Ac-Cys(Trt)-NH-Resin, Ac-Cys(Acm)-NH-Resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Resin Preparation: Swell the three resin-bound peptides in DCM for 30 minutes.

  • TFA Treatment: Prepare cleavage cocktails with varying concentrations of TFA in DCM (e.g., 1%, 5%, 50%, 95%) with appropriate scavengers (e.g., 95% TFA, 2.5% H2O, 2.5% TIS).

  • Reaction: Add the TFA cocktail to the resin and gently agitate at room temperature.

  • Time Points: At specified time intervals (e.g., 10 min, 30 min, 1h, 2h, 4h), quench the reaction by diluting a small aliquot of the cleavage mixture with a suitable solvent.

  • Analysis: Analyze the cleaved products by HPLC and MS to determine the percentage of deprotection.

  • Data Compilation: Record the percentage of cleavage for each protecting group at each TFA concentration and time point.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for the comparative stability assessment of the protecting groups.

G Workflow for Comparative Stability Assessment cluster_preparation Preparation cluster_treatment TFA Treatment cluster_analysis Analysis cluster_result Result Resin Resin-bound Peptides (Dpm, Trt, Acm) Swell Swell Resin in DCM Resin->Swell Reaction Treat Resin with TFA Cocktails Swell->Reaction TFA_Cocktails Prepare TFA Cocktails (Varying Concentrations) TFA_Cocktails->Reaction Time_Points Collect Aliquots at Time Points Reaction->Time_Points Quench Quench Reaction Time_Points->Quench HPLC_MS Analyze by HPLC-MS Quench->HPLC_MS Data Determine % Cleavage HPLC_MS->Data Comparison Comparative Stability Data Data->Comparison

Caption: Workflow for assessing the stability of protecting groups to TFA.

Summary of Stability and Applications

  • Trt (Trityl): As the most acid-labile of the three, Trt is the protecting group of choice when facile removal with standard TFA cleavage cocktails is desired.[3][5] Its lability, however, can be a drawback if partial deprotection during synthesis is a concern. It is widely used in Fmoc-based solid-phase peptide synthesis for the protection of cysteine, histidine, asparagine, and glutamine side chains.[5][10]

  • Dpm (Diphenylmethyl): Dpm exhibits intermediate stability, withstanding dilute TFA while being cleaved by concentrated TFA.[1] This property makes it a valuable alternative to Trt when slightly greater stability is required during synthesis, yet acid-lability for final deprotection is still necessary.

  • Acm (Acetamidomethyl): Acm is renowned for its high stability to acidic conditions, including concentrated TFA.[6][7][8] This orthogonality makes it ideal for strategies requiring the protection of a cysteine residue while other acid-labile groups are removed. The subsequent deprotection of Acm is typically achieved through oxidative methods, allowing for the selective formation of disulfide bonds after the peptide backbone has been fully deprotected and cleaved from the resin.[7][8] While generally stable, researchers should be aware of potential lability and side reactions under specific TFA cleavage conditions.[9]

References

A Researcher's Comparative Guide to Boc-Cys(Dpm)-OH: Applications, Limitations, and Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups for cysteine residues is a critical determinant of success. Among the arsenal of available options, Boc-Cys(Dpm)-OH, or N-α-tert-butyloxycarbonyl-S-diphenylmethyl-L-cysteine, presents a unique set of advantages and disadvantages. This guide provides an objective comparison of this compound with other common cysteine protecting groups, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of peptide synthesis strategies.

Applications of this compound in Peptide Synthesis

The primary application of the diphenylmethyl (Dpm) protecting group for the thiol side chain of cysteine lies in its utility in both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies, particularly for the synthesis of complex peptides containing multiple disulfide bonds.

Orthogonal Protection Schemes: The key feature of the S-Dpm group is its differential acid lability compared to other protecting groups. It is stable to the mild acidic conditions used for the cleavage of highly acid-labile groups like Mmt (4-methoxytrityl) and Trt (trityl), but it is readily cleaved under stronger acidic conditions, such as high concentrations of trifluoroacetic acid (TFA), which are typically used for the final cleavage of the peptide from the resin.[1] This stability profile allows for the regioselective formation of disulfide bonds. For instance, in the synthesis of a peptide with two disulfide bridges, one pair of cysteine residues can be protected with the Mmt group and the other with the Dpm group. The Mmt groups can be selectively removed on the solid phase using a dilute solution of TFA (e.g., 1-3%), allowing for the formation of the first disulfide bond. The Dpm groups remain intact during this process and are subsequently removed during the final cleavage with a higher concentration of TFA, enabling the formation of the second disulfide bond.

Alternative to Trt Protection: this compound serves as a valuable alternative to the more commonly used Boc-Cys(Trt)-OH. While both are acid-labile, the Dpm group offers a different kinetic profile of cleavage, which can be advantageous in specific synthetic contexts.

Limitations and Side Reactions of this compound

Despite its utility, the use of this compound is associated with certain limitations and potential side reactions that researchers must consider.

Racemization: One of the most significant drawbacks of using Dpm-protected cysteine is its propensity to cause racemization during the coupling step, particularly when using base-mediated activation methods. The extent of racemization is highly dependent on the coupling reagents used. For example, coupling with DIPCDI/Oxyma has been reported to result in 6.8% racemization for Fmoc-Cys(Dpm)-OH, which is higher than that observed for Fmoc-Cys(Trt)-OH (3.3%) and significantly higher than for Fmoc-Cys(Thp)-OH (0.74%) under the same conditions. To mitigate this, it is recommended to use coupling methods that proceed under acidic or neutral conditions, such as those employing preformed symmetrical anhydrides or carbodiimides with additives like HOBt or Oxyma, and to avoid pre-activation steps.

Cleavage Conditions: The removal of the Dpm group requires strong acidic conditions, typically a high concentration of TFA (e.g., 95%). During this process, the liberated diphenylmethyl cation is a reactive species that can potentially lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, if not properly scavenged. Therefore, the inclusion of effective scavengers in the cleavage cocktail is crucial.

Comparison with Alternative Cysteine Protecting Groups

The selection of a cysteine protecting group is dictated by the overall synthetic strategy, including the desired disulfide bond connectivity and the chemical nature of the target peptide. The following table provides a comparative overview of this compound and other commonly used cysteine protecting groups.

Protecting GroupAbbreviationN-α-ProtectionCleavage ConditionsKey AdvantagesKey Disadvantages
Diphenylmethyl Dpm Boc or FmocHigh concentration TFA (e.g., 95%)Stable to dilute TFA, enabling orthogonal deprotection with Mmt/Trt.Higher propensity for racemization compared to some alternatives.
Trityl Trt Boc or FmocTFA (e.g., 50-95%)Cost-effective, widely used.Prone to racemization, cleavage can be reversible without proper scavengers.
Acetamidomethyl Acm Boc or FmocIodine, mercury(II) acetate, silver saltsStable to TFA, allowing for peptide purification before disulfide formation. Orthogonal to acid-labile groups.Cleavage requires specific and potentially harsh reagents.
tert-Butyl tBu Boc or FmocStrong acids (e.g., HF, TFMSA), mercury(II) acetateStable to TFA and iodine oxidation, useful for orthogonal protection schemes.Requires strong acids for cleavage which may not be compatible with all peptides.
Tetrahydropyranyl Thp FmocTFA (e.g., 95%)Significantly reduces racemization compared to Trt and Dpm.Less commonly used than Trt.
S-tert-butylthio StBu Boc or FmocReducing agents (e.g., DTT, TCEP)Orthogonal to acid-labile and oxidatively cleaved groups.Cleavage conditions can reduce existing disulfide bonds if not carefully controlled.

Quantitative Comparison of Racemization Rates:

Fmoc-Cys DerivativeCoupling ReagentRacemization (%)
Fmoc-Cys(Dpm)-OH DIPCDI/Oxyma6.8
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma3.3
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma0.74

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence.

Protocol 1: Incorporation of this compound in Boc-SPPS

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin for peptide acids, MBHA or BHA resin for peptide amides) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20-25 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes. Repeat once.

    • Wash the resin with DCM (5x).

  • Coupling of this compound:

    • Carbodiimide Activation: In a separate vessel, dissolve this compound (3 eq.), HOBt or Oxyma (3 eq.), and DIC (3 eq.) in N,N-dimethylformamide (DMF). Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive, recoupling may be necessary.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection of Dpm Group

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for removing the Dpm group and other side-chain protecting groups is Reagent K:

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

    • Note: The inclusion of scavengers like phenol, thioanisole, and EDT is critical to trap the diphenylmethyl cations and other reactive species generated during cleavage.[2]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

Visualizing Workflows and Relationships

Diagram 1: Boc-SPPS Cycle with this compound

Boc_SPPS_Cycle Resin Peptide-Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Washing Washing Boc_Deprotection->Washing Wash Neutralization Neutralization (DIEA/DCM) Coupling Coupling This compound (DIC/HOBt) Neutralization->Coupling Coupling->Resin Repeat Cycle Washing->Neutralization

Caption: Workflow for the incorporation of this compound in a standard Boc-SPPS cycle.

Orthogonal_Deprotection cluster_Peptide Peptide on Solid Support cluster_Steps Deprotection & Oxidation Steps cluster_Products Disulfide Bond Formation P1 Peptide-Cys(Mmt)-Cys(Dpm) Step1 1. Dilute TFA (1-3%) 2. Oxidation P1->Step1 Product1 Peptide with first disulfide bond Step1->Product1 Step2 1. High TFA (95%) 2. Oxidation Product2 Peptide with second disulfide bond Step2->Product2 Product1->Step2

References

Safety Operating Guide

Proper Disposal of Boc-Cys(Dpm)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, all waste containing Boc-Cys(Dpm)-OH should be treated as hazardous chemical waste. This guide provides essential safety and logistical information for the proper disposal of this compound, a crucial step in maintaining a safe and compliant laboratory environment for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing risks and ensuring environmental responsibility.

Hazard Profile and Safety Precautions

While specific hazard classifications for this compound are not universally available, it is prudent to handle it as a compound that may cause skin, eye, and respiratory irritation. All personnel handling this chemical should wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound, essential for its proper management and disposal.

PropertyValue
Chemical Name N-tert-Butoxycarbonyl-S-diphenylmethyl-L-cysteine
CAS Number 21947-97-7
Molecular Formula C₂₁H₂₅NO₄S
Molecular Weight 387.5 g/mol
Appearance White to off-white powder
Storage Temperature 2-8°C

Step-by-Step Disposal Protocol

The proper disposal of this compound and materials contaminated with it must be handled as hazardous waste. Disposing of this chemical in the regular trash or down the drain is strictly prohibited.

1. Waste Identification and Segregation:

  • Any unused, expired, or surplus this compound must be designated as hazardous chemical waste.

  • Segregate solid waste containing this compound from liquid waste and other chemical waste streams to prevent accidental reactions.

  • Contaminated materials, such as gloves, weighing paper, and pipette tips, must also be treated as hazardous waste.

2. Containerization:

  • Place solid this compound waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.

  • For contaminated labware (e.g., gloves, wipes), double-bag the items in clear plastic bags before placing them in the designated solid hazardous waste container.

  • Ensure the container is kept closed except when adding waste to prevent the release of dust or vapors.

3. Labeling:

  • Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "21947-97-7"

    • The date the waste was first added.

    • An indication of the primary hazards (e.g., "Irritant").

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure hazardous waste accumulation area.

  • This area should be well-ventilated and have secondary containment to control any potential leaks or spills.

  • Do not store incompatible chemicals in close proximity.

5. Waste Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for scheduling a hazardous waste collection. Never attempt to transport or dispose of the waste yourself.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Assessment cluster_2 Containerization & Labeling cluster_3 Final Disposal start Generation of This compound Waste is_solid Is the waste solid? start->is_solid is_contaminated Is it a contaminated item (e.g., glove, paper)? is_solid->is_contaminated No (Liquid/Other) containerize_solid Place in a labeled, sealed, compatible container. is_solid->containerize_solid Yes double_bag Double bag in clear plastic bags and place in labeled container. is_contaminated->double_bag Yes store_waste Store in designated hazardous waste area with secondary containment. containerize_solid->store_waste double_bag->store_waste contact_ehs Contact EHS for disposal. store_waste->contact_ehs

Essential Safety and Operational Guide for Handling Boc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Key Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's properties. The following table summarizes the key quantitative data for Boc-Cys(Dpm)-OH.

PropertyValue
CAS Number 21947-97-7[1]
Molecular Formula C₂₁H₂₅NO₄S
Molecular Weight 387.5 g/mol
Synonyms (2R)-3-(benzhydrylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid

Personal Protective Equipment (PPE) and Safety Measures

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense to minimize exposure risks when handling this compound.

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glasses.To prevent eye irritation from potential dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.To avoid inhalation of dust which may cause respiratory tract irritation.
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.

Experimental Protocol: Safe Handling and Disposal

All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Handling Procedure
  • Preparation : Ensure the work area is clean and free of clutter. Cover the work surface with absorbent, disposable bench paper. Locate the nearest safety shower and eyewash station before starting.

  • Donning PPE : Put on a lab coat, followed by chemical safety goggles. Lastly, don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Weighing : Carefully weigh the desired amount of this compound in a tared container within a chemical fume hood to control dust.

  • Transfer : Handle the compound carefully to avoid generating dust.

  • Post-Handling : After handling, remove gloves and wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, ensure the area is well-ventilated and you are wearing the appropriate PPE.

  • Small Spills : Carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into a labeled, sealed container for chemical waste.

  • Large Spills : Evacuate the area and inform your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Collection :

    • Solid Waste : Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste : If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.

  • Labeling : Clearly label the waste container with "Hazardous Chemical Waste" and the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials.

  • Final Disposal : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

First-Aid Measures

In case of exposure, follow these first-aid guidelines:

  • After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Procedural Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

prep Preparation - Clean work area - Locate safety equipment ppe Don PPE - Lab coat - Goggles - Gloves prep->ppe handling Handling - Weigh in fume hood - Avoid dust ppe->handling spill Spill? handling->spill post_handling Post-Handling - Doff PPE - Wash hands disposal Disposal - Collect in labeled container - Store in designated area post_handling->disposal spill->post_handling No small_spill Small Spill Cleanup - Sweep carefully - Collect in waste container spill->small_spill Yes (Small) large_spill Large Spill Response - Evacuate - Notify EHS spill->large_spill Yes (Large) small_spill->post_handling end End of Process large_spill->end ehs_disposal Final Disposal - Contact EHS or licensed contractor disposal->ehs_disposal ehs_disposal->end

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.